molecular formula C9H11NO B1294739 (2,3-Dihydrobenzofuran-2-yl)methanamine CAS No. 21214-11-9

(2,3-Dihydrobenzofuran-2-yl)methanamine

Cat. No.: B1294739
CAS No.: 21214-11-9
M. Wt: 149.19 g/mol
InChI Key: ASPSZCAHOMXPBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dihydrobenzofuran-2-yl)methanamine is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1-benzofuran-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPSZCAHOMXPBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274884
Record name (2,3-Dihydrobenzofuran-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21214-11-9
Record name (2,3-Dihydrobenzofuran-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2,3-Dihydrobenzofuran-2-yl)methanamine: A Technical Guide to its Core Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,3-Dihydrobenzofuran-2-yl)methanamine is a heterocyclic amine that serves as a valuable scaffold in medicinal chemistry. Its derivatives have shown a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-Alzheimer's properties.[1][2][3][4] Understanding the fundamental physicochemical properties of the core molecule—namely its basicity (pKa), lipophilicity (logP), and solubility—is critical for the rational design and development of novel therapeutics. This technical guide provides an in-depth overview of these properties, detailed experimental protocols for their determination, and a contextual framework for their importance in the drug discovery process.

Core Physicochemical Properties

Table 1: Summary of Physicochemical Properties for this compound

PropertyValueMethodSource
Molecular Formula C₉H₁₁NO-[5][6]
Molecular Weight 149.19 g/mol -[5][6]
pKa (Basicity) Not Experimentally Reported--
Estimated: 9-10Based on typical primary aliphatic amines.[7]-
logP (Octanol/Water) 1.1Computed (XLogP3)[5]
Aqueous Solubility Not Experimentally Reported--

Note: The estimated pKa is based on the typical range for primary amines.[7] Experimental verification is strongly recommended using the protocols outlined in this guide.

Importance in Drug Development

The physicochemical properties outlined above are critical predictors of a molecule's behavior in biological systems. Their interplay governs the journey of a potential drug from administration to its target site.

G cluster_0 Core Physicochemical Properties cluster_1 Influence on Drug Development Compound This compound pKa Basicity (pKa) Compound->pKa logP Lipophilicity (logP) Compound->logP Sol Aqueous Solubility Compound->Sol Absorption Absorption (e.g., Gut Wall Permeation) pKa->Absorption Affects ionization state and solubility Distribution Distribution (e.g., Plasma Protein Binding, BBB Penetration) pKa->Distribution Impacts tissue partitioning logP->Absorption Influences membrane permeability logP->Distribution Toxicity Toxicology (e.g., hERG, Cytotoxicity) logP->Toxicity Lipophilic compounds can show off-target effects Sol->Absorption Formulation Formulation & Dosing Sol->Formulation

Figure 1. Logical flow of physicochemical properties' impact on drug development.

Experimental Protocols

Accurate experimental determination of pKa, logP, and solubility is essential. The following sections detail standardized protocols for these measurements.

pKa Determination by Potentiometric Titration

Potentiometric titration is a precise and widely used method for determining the dissociation constant (pKa) of ionizable compounds.[7]

Methodology:

  • Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1-10 mM) in deionized water or a suitable co-solvent if solubility is low. Ensure the ionic strength of the solution is constant by adding a background electrolyte like KCl.

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the sample solution in a thermostatted vessel and use a calibrated burette to add the titrant.

  • Titration: For an amine (a base), the titrant will be a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest part of the titration curve. More accurate values can be obtained by calculating the first derivative of the curve (dpH/dV) to precisely locate the equivalence point.

logP Determination by Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining the octanol-water partition coefficient (logP).[8][9] It directly measures the partitioning of a compound between two immiscible phases.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water (or a pH 7.4 phosphate buffer for LogD) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[9]

  • Sample Preparation: Prepare a stock solution of the test compound in the organic phase (pre-saturated n-octanol). The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: In a suitable vessel (e.g., a glass vial), combine a precise volume of the n-octanol stock solution with a precise volume of the aqueous phase.

  • Equilibration: Seal the vessel and shake it vigorously for a set period (e.g., 1-24 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.[10]

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as HPLC-UV or LC-MS.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

G start Start prep Prepare Pre-saturated n-Octanol and Water start->prep dissolve Dissolve Compound in n-Octanol prep->dissolve mix Mix Octanol & Aqueous Phases (1:1 ratio) dissolve->mix shake Shake to Equilibrate (e.g., 24h @ 25°C) mix->shake centrifuge Centrifuge to Separate Phases shake->centrifuge analyze Quantify Concentration in Each Phase (HPLC) centrifuge->analyze calc Calculate LogP = log([C]oct/[C]aq) analyze->calc end End calc->end

Figure 2. Experimental workflow for the shake-flask logP determination method.
Aqueous Solubility by Thermodynamic Shake-Flask Method

Thermodynamic solubility measures the saturation concentration of a compound in a solvent at equilibrium and is a crucial parameter for drug development.[11][12]

Methodology:

  • Sample Preparation: Add an excess amount of the solid, crystalline compound to a glass vial. This ensures that a saturated solution is formed with undissolved solid remaining.[11][13]

  • Solvent Addition: Add a precise volume of the aqueous solvent (e.g., pH 7.4 phosphate-buffered saline) to the vial.

  • Equilibration: Seal the vial and agitate it in a thermomixer or on a shaker at a constant temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[11][13]

  • Sample Processing: After incubation, allow the vials to stand to let the undissolved solid settle.

  • Separation: Carefully withdraw the supernatant and filter it through a low-binding filter (e.g., a 0.45 µm PVDF filter) to remove any remaining solid particles.

  • Quantification: Dilute the filtered saturated solution with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method like HPLC-UV or LC-MS/MS.[10][13]

  • Result Reporting: The determined concentration is the thermodynamic solubility, typically reported in µg/mL or µM.

Biological Context and Derivatives

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry.[14] Numerous derivatives have been synthesized and evaluated for a wide range of biological activities. These studies underscore the importance of the core structure as a starting point for developing potent and selective therapeutic agents.

  • Anti-Cancer Activity: Certain benzofuran derivatives have demonstrated significant growth inhibitory activity against various cancer cell lines.[1][15]

  • Anti-Inflammatory Effects: A series of 2,3-dihydrobenzofuran-2-ones showed powerful anti-inflammatory properties by inhibiting prostaglandin synthesis.[3]

  • Anti-Alzheimer's Disease Agents: Derivatives have been synthesized that exhibit dual inhibitory activity against cholinesterase and β-secretase, key targets in Alzheimer's disease.[2]

  • Bromodomain Inhibitors: The dihydrobenzofuran core has been used to develop highly potent and selective inhibitors of the second bromodomain (BD2) of the BET family of proteins, which are targets in oncology and immunology.[16]

The basic properties detailed in this guide are fundamental to optimizing these derivatives. For example, modulating logP can improve cell permeability and reduce off-target toxicity, while ensuring adequate aqueous solubility is critical for achieving sufficient bioavailability for oral administration.[12]

Disclaimer: This document is intended for informational purposes for a scientific audience. The protocols described are generalized and may require optimization for specific laboratory conditions and equipment. Always follow appropriate safety procedures when handling chemical substances.

References

An In-depth Technical Guide to (2,3-Dihydrobenzofuran-2-yl)methanamine: Chemical Structure, Nomenclature, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,3-Dihydrobenzofuran-2-yl)methanamine is a heterocyclic amine built on the privileged 2,3-dihydrobenzofuran scaffold. This scaffold is present in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and key physicochemical properties of this compound. While experimental data for this specific molecule is limited in publicly accessible literature, this guide compiles predicted data and information from closely related analogs to offer a robust profile. Furthermore, a plausible synthetic route and a detailed experimental protocol for assessing its biological activity at the serotonin 2C receptor—a likely target based on analog studies—are presented. This document aims to serve as a foundational resource for researchers interested in the potential of this compound in drug discovery and development.

Chemical Structure and Nomenclature

The defining feature of this compound is a bicyclic system where a benzene ring is fused to a dihydrofuran ring. A methylamine group is attached to the C2 position of the dihydrofuran ring.

Chemical Structure:

Systematic Nomenclature:

  • IUPAC Name: (2,3-dihydro-1-benzofuran-2-yl)methanamine[1]

  • CAS Number: 21214-11-9[1][2]

Synonyms:

  • 2-Aminomethyl-2,3-dihydrobenzofuran

  • C-(2,3-Dihydro-benzofuran-2-yl)-methylamine[1]

Physicochemical Properties

PropertyValue (Predicted for Target Molecule)Value (Experimental for 2,3-Dihydrobenzofuran)Significance in Drug Development
Molecular Formula C₉H₁₁NOC₈H₈OFoundational for molecular weight calculation and elemental analysis.
Molecular Weight 149.19 g/mol [1]120.15 g/mol Influences diffusion rates and is a key parameter in Lipinski's Rule of Five for oral bioavailability.
XLogP3 1.1[1]2.1A measure of lipophilicity, which influences membrane permeability and plasma protein binding.
Hydrogen Bond Donors 10The aminomethyl group can donate hydrogen bonds, influencing solubility and receptor interactions.
Hydrogen Bond Acceptors 21The oxygen and nitrogen atoms can accept hydrogen bonds, contributing to solubility and target binding.
Rotatable Bond Count 20Relates to conformational flexibility, which can impact receptor binding affinity and selectivity.
Boiling Point Not available188-189 °C[3]Relevant for purification and formulation processes.
Density Not available1.065 g/mL at 25 °C[4]Important for formulation and manufacturing.
Refractive Index Not availablen20/D 1.549[4]A physical constant used for identification and purity assessment.
Solubility Not availableSoluble in alcohol, chloroform, diethyl ether[4]Crucial for formulation, bioavailability, and designing in vitro assays. The amine group is expected to increase aqueous solubility, especially at lower pH.

Spectroscopic Data

Detailed experimental spectra for this compound are not available. The following represents predicted ¹H NMR data and typical spectroscopic characteristics for the 2,3-dihydrobenzofuran scaffold.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Predicted ¹H NMR (300 MHz, DMSO-d₆): δ 7.17 (d, 1H), 7.05 (t, 1H), 6.78 (t, 1H), 6.72 (d, 1H), 4.65-4.74 (m, 1H), 3.18 (dd, 1H), 2.96 (dd, 1H), 2.76 (d, 2H).

3.2. Infrared (IR) Spectroscopy

An experimental IR spectrum would be expected to show characteristic peaks for:

  • N-H stretch: Around 3300-3400 cm⁻¹ (primary amine).

  • C-H stretch (aromatic): Around 3000-3100 cm⁻¹.

  • C-H stretch (aliphatic): Around 2850-2960 cm⁻¹.

  • C=C stretch (aromatic): Around 1450-1600 cm⁻¹.

  • C-O stretch (ether): Around 1200-1250 cm⁻¹.

  • C-N stretch: Around 1020-1250 cm⁻¹.

3.3. Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 149. A prominent fragment would likely be observed at m/z = 119, corresponding to the loss of the aminomethyl group (CH₂NH₂).

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible and efficient synthetic route can be constructed based on established methods for preparing 2,3-dihydrobenzofurans and reducing nitrile or amide functionalities.

4.1. Proposed Synthetic Pathway

A common strategy involves the synthesis of a 2,3-dihydrobenzofuran-2-carboxamide or -carbonitrile intermediate, followed by reduction to the target amine.

Synthetic Pathway cluster_0 Step 1: Formation of Benzofuran Intermediate cluster_1 Step 2: Reduction Salicylaldehyde Salicylaldehyde Benzofuran_carboxamide (2,3-Dihydrobenzofuran-2-yl)-N,N-dimethylmethanamide Salicylaldehyde->Benzofuran_carboxamide Multi-step synthesis (e.g., with 2-chloro-N,N-dimethylacetamide) Target_Amine This compound Benzofuran_carboxamide->Target_Amine Reduction (e.g., LiAlH4 in THF) 5HT2C_Signaling_Pathway Agonist This compound (Putative Agonist) 5HT2C_Receptor 5-HT2C Receptor Agonist->5HT2C_Receptor Binds to G_Protein Gq/11 Protein 5HT2C_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG Diacylglycerol (DAG) PLC->DAG Cleaves PIP2 to PIP2 PIP2 Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream_Effects Downstream Cellular Effects (e.g., Gene Expression, Neuronal Excitability) Ca_Release->Downstream_Effects PKC->Downstream_Effects Radioligand_Binding_Assay_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Detection & Analysis Prepare_Reagents Prepare serial dilutions of test compound, radioligand, and non-specific binding control. Incubation Incubate membranes with radioligand and either buffer, test compound, or NSB control. Prepare_Reagents->Incubation Prepare_Membranes Thaw and homogenize cell membranes containing 5-HT2C receptors. Prepare_Membranes->Incubation Filtration Rapidly filter the incubation mixture to separate bound from free radioligand. Incubation->Filtration Washing Wash filters with ice-cold buffer. Filtration->Washing Scintillation_Counting Measure radioactivity on filters. Washing->Scintillation_Counting Data_Analysis Calculate IC50 and Ki values. Scintillation_Counting->Data_Analysis

References

An In-Depth Technical Guide to (2,3-Dihydrobenzofuran-2-yl)methanamine (CAS: 21214-11-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,3-Dihydrobenzofuran-2-yl)methanamine, with the CAS number 21214-11-9, is a heterocyclic organic compound built upon a 2,3-dihydrobenzofuran core. This scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in biologically active natural products and synthetic drugs. Its derivatives have shown a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiprotozoal effects. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, serving as a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These computed properties are sourced from publicly available databases and provide a foundational understanding of the molecule's characteristics.

PropertyValueSource
CAS Number 21214-11-9[1]
Molecular Formula C₉H₁₁NO[1]
Molecular Weight 149.19 g/mol [1]
IUPAC Name (2,3-dihydro-1-benzofuran-2-yl)methanamine[1]
Synonyms 2-Aminomethyl-2,3-dihydrobenzofuran, 2,3-Dihydro-1-benzofuran-2-ylmethanamine, C-(2,3-Dihydro-benzofuran-2-yl)-methylamine[1]
Canonical SMILES C1C(OC2=CC=CC=C21)CN[1]
InChI Key ASPSZCAHOMXPBE-UHFFFAOYSA-N[1]

Synthesis

The synthesis of this compound can be achieved through a multi-step process starting from readily available phenylacetic acid derivatives. A key strategy involves the formation of an oxazole intermediate, which is subsequently cleaved and cyclized to yield the desired dihydrobenzofuran structure.[2]

General Synthetic Scheme

A plausible synthetic route, based on related literature, is outlined below.[2] This pathway involves the initial formation of an oxazole-4-carboxylate from an ortho-substituted phenylacetic acid, followed by reduction and cyclization.

Synthesis_Workflow General Synthetic Workflow for this compound cluster_0 Step 1: Oxazole Formation cluster_1 Step 2: Cyclization and Amine Formation cluster_2 Optional: Protection Start o-Methoxyphenylacetic Acid Intermediate1 Methyl 5-((2-methoxyphenyl)methyl)oxazole-4-carboxylate Start->Intermediate1 1. CDI 2. Methyl 2-isocyanoacetate Intermediate2 This compound Intermediate1->Intermediate2 HBr, reflux Final_Protected Boc-protected amine Intermediate2->Final_Protected Boc₂O, Et₃N, DCM

Caption: General Synthetic Workflow.

Detailed Experimental Protocol (Proposed)

Based on a novel synthesis of benzofuran-2-yl-methanamine derivatives, the following is a proposed experimental protocol for the synthesis of this compound.[2]

Step 1: Synthesis of Methyl 5-((2-methoxyphenyl)methyl)oxazole-4-carboxylate

  • To a solution of o-methoxyphenylacetic acid in a suitable aprotic solvent (e.g., THF), add 1,1'-carbonyldiimidazole (CDI) and stir at room temperature until activation is complete.

  • Add methyl 2-isocyanoacetate to the reaction mixture and continue stirring at room temperature overnight.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 5-((2-methoxyphenyl)methyl)oxazole-4-carboxylate.

Step 2: Synthesis of this compound

  • Reflux the methyl 5-((2-methoxyphenyl)methyl)oxazole-4-carboxylate obtained in the previous step in a solution of hydrobromic acid (HBr) in acetic acid.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., NaOH solution) until pH > 10.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by distillation under reduced pressure or by column chromatography.

Note: This is a proposed protocol based on the synthesis of related compounds. Optimization of reaction conditions and purification methods may be necessary.

Analytical Data

Data TypeObserved Signals (for a related compound)
¹H NMR (400 MHz, DMSO-d₆)δ (ppm) 7.46–7.41 (m, 2H), 7.39–7.32 (m, 2H)

Biological Activity and Potential Applications

The 2,3-dihydrobenzofuran scaffold is a key pharmacophore in numerous biologically active molecules. While specific biological data for this compound is limited, its derivatives have been investigated for various therapeutic applications.

Inhibition of YAP-TEAD Protein-Protein Interaction

Derivatives of this compound have been synthesized and evaluated as inhibitors of the YAP-TEAD protein-protein interaction.[3][4] The Hippo signaling pathway, which culminates in the activation of the transcriptional co-activator YAP and its association with TEAD transcription factors, is a critical regulator of organ size and is often dysregulated in cancer. Inhibition of the YAP-TEAD interaction is therefore a promising strategy for cancer therapy.

YAP_TEAD_Inhibition Proposed Mechanism of Action Hippo_Pathway Hippo Pathway Dysregulation (e.g., in Cancer) YAP_Activation YAP Activation Hippo_Pathway->YAP_Activation YAP_TEAD_Complex YAP-TEAD Complex Formation YAP_Activation->YAP_TEAD_Complex Gene_Transcription Target Gene Transcription (Proliferation, Survival) YAP_TEAD_Complex->Gene_Transcription Tumor_Growth Tumor Growth Gene_Transcription->Tumor_Growth Inhibitor This compound Derivative Inhibitor->YAP_TEAD_Complex Inhibits Interaction

Caption: Inhibition of YAP-TEAD Interaction.

The development of small molecules based on the this compound scaffold that can disrupt this critical protein-protein interaction represents a significant area of research in oncology.

Conclusion

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. While detailed experimental and biological data for the parent compound are not extensively documented in publicly accessible literature, the synthetic routes and the biological activities of its derivatives highlight the importance of the 2,3-dihydrobenzofuran scaffold. This technical guide provides a starting point for researchers interested in exploring the chemistry and biology of this compound and its analogues, particularly in the context of developing novel therapeutics targeting protein-protein interactions in cancer and other diseases. Further research is warranted to fully elucidate the properties and potential of this compound.

References

Spectroscopic Data of (2,3-Dihydrobenzofuran-2-yl)methanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2,3-Dihydrobenzofuran-2-yl)methanamine. Due to the limited availability of experimentally-derived spectra for this specific molecule in public databases, this guide presents a combination of key identifiers and predicted spectroscopic data based on the analysis of its structural components. The information is intended to support researchers in the identification, characterization, and quality control of this compound.

Compound Identification

ParameterValue
IUPAC Name (2,3-Dihydro-1-benzofuran-2-yl)methanamine
CAS Number 21214-11-9
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
Canonical SMILES C1C(OC2=CC=CC=C21)CN
InChI Key ASPSZCAHOMXPBE-UHFFFAOYSA-N

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy data for this compound. These predictions are based on established chemical shift ranges and fragmentation patterns for the dihydrobenzofuran and aminomethyl functional groups.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz

Chemical Shift (δ) (ppm)MultiplicityNumber of ProtonsAssignment
~ 7.20 - 6.80m4HAromatic protons (H-4, H-5, H-6, H-7)
~ 4.80 - 4.60m1HMethine proton (H-2)
~ 3.30 - 3.10dd1HMethylene proton (H-3a)
~ 2.90 - 2.70dd1HMethylene proton (H-3b)
~ 3.00 - 2.80m2HMethylene protons (-CH₂NH₂)
~ 1.50br s2HAmine protons (-NH₂)
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCl₃ (Chloroform-d) Frequency: 100 MHz

Chemical Shift (δ) (ppm)Carbon TypeAssignment
~ 159.0QuaternaryC-7a
~ 128.0 - 120.0CHAromatic CH carbons
~ 125.0QuaternaryC-3a
~ 110.0CHAromatic CH carbon
~ 80.0CHC-2
~ 45.0CH₂-CH₂NH₂
~ 30.0CH₂C-3
Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/zInterpretation
149[M]⁺ (Molecular ion)
132[M - NH₃]⁺
120[M - CH₂NH₂]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl cation)
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3250Medium, two bandsN-H stretch (primary amine)
3100 - 3000MediumAromatic C-H stretch
2960 - 2850MediumAliphatic C-H stretch
1620 - 1580MediumN-H bend (scissoring)
1600 - 1450Medium to StrongAromatic C=C stretch
1250 - 1200StrongAryl-O stretch
1100 - 1000StrongC-N stretch

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-400 to detect the molecular ion and characteristic fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a sufficient number of scans for a clear spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Compound: This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Prep_IR Prepare Thin Film or use ATR Sample->Prep_IR NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR MS Mass Spectrometer (EI) Prep_MS->MS IR FTIR Spectrometer Prep_IR->IR Analyze_NMR Chemical Shifts Coupling Constants Integration NMR->Analyze_NMR Analyze_MS Molecular Ion Fragmentation Pattern MS->Analyze_MS Analyze_IR Characteristic Absorption Bands IR->Analyze_IR Structure Structural Confirmation Analyze_NMR->Structure Analyze_MS->Structure Analyze_IR->Structure

Caption: Workflow for Spectroscopic Analysis.

(2,3-Dihydrobenzofuran-2-yl)methanamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Overview for Drug Development Professionals

This technical guide provides a comprehensive overview of (2,3-Dihydrobenzofuran-2-yl)methanamine, a heterocyclic compound belonging to the dihydrobenzofuran class. Dihydrobenzofuran derivatives are significant scaffolds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] This document details the molecule's core physicochemical properties, potential therapeutic applications, and relevant experimental methodologies for its synthesis and evaluation. The information is tailored for researchers, scientists, and professionals engaged in drug discovery and development.

Physicochemical Properties

This compound is a primary amine derivative of the dihydrobenzofuran core. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₁NO[2][3][4]
Molecular Weight 149.19 g/mol [2][3]
IUPAC Name (2,3-dihydro-1-benzofuran-2-yl)methanamine[2]
CAS Number 21214-11-9[3][4]
Exact Mass 149.084063974 Da[2]
Synonyms C-(2,3-Dihydro-benzofuran-2-yl)-methylamine[2][4]

Biological Significance & Therapeutic Potential

The benzofuran and dihydrobenzofuran scaffolds are prevalent in numerous natural products and synthetic compounds with significant biological activity.[1] Derivatives have been investigated for anti-inflammatory, anti-tumor, antimicrobial, and antiviral properties.[1][5][6]

Of particular interest to neuropharmacology, certain benzofuran derivatives have been identified as potent and selective inhibitors of human monoamine oxidase B (hMAO-B).[7] MAO-B is a key enzyme in the metabolic pathway of neurotransmitters like dopamine. Its inhibition is a clinically validated strategy for managing neurodegenerative conditions such as Parkinson's disease.[7] While the specific activity of this compound is not extensively documented in the provided results, its structural similarity to known MAO-B inhibitors makes this a primary pathway of interest for investigation.

The inhibition of MAO-B by a therapeutic agent prevents the breakdown of dopamine in the brain, thereby increasing dopaminergic signaling. This mechanism helps alleviate the motor symptoms associated with Parkinson's disease.

MAO_Inhibition_Pathway cluster_synapse Synaptic Cleft & Neuron cluster_drug Therapeutic Intervention Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB Metabolism Metabolite Inactive Metabolite (DOPAC) MAOB->Metabolite Oxidation Inhibitor Dihydrobenzofuran Derivative Inhibitor->MAOB Inhibition

Figure 1: Mechanism of MAO-B Inhibition by a Dihydrobenzofuran Derivative.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel chemical entities. The following sections outline representative protocols relevant to this compound.

The synthesis of the 2,3-dihydrobenzofuran ring system can be achieved through various methods, including the intramolecular cyclization of appropriately substituted phenols. A common approach is the palladium-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, which offers excellent control and functional group tolerance.[8]

Protocol: Pd-Catalyzed Intramolecular Cyclization

  • Reactant Preparation : To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the o-bromophenol substrate (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (0.05 eq), a suitable phosphine ligand (e.g., TY-Phos, 0.10 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Solvent and Reagent Addition : Add a degassed solvent, such as toluene or dioxane. Introduce the corresponding diene (1.5 eq) via syringe.

  • Reaction Conditions : Seal the flask and heat the reaction mixture to 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product via column chromatography on silica gel to yield the desired 2,3-dihydrobenzofuran derivative.[8]

Note: The synthesis of this compound would require subsequent functional group manipulation of the cyclized product to introduce the aminomethyl group.

To evaluate the therapeutic potential of the title compound, an in vitro enzyme inhibition assay is essential. This protocol describes a common method for determining the inhibitory potency (IC₅₀) against hMAO-B.

Protocol: Fluorometric hMAO-B Inhibition Assay

  • Reagent Preparation : Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute this stock in assay buffer (e.g., 100 mM potassium phosphate, pH 7.4) to create a range of test concentrations. Recombinant human MAO-B enzyme, a substrate (e.g., kynuramine), and a reference inhibitor (e.g., deprenyl) are also prepared in the assay buffer.

  • Assay Procedure : In a 96-well microplate, add 20 µL of the test compound dilution or reference inhibitor. Add 100 µL of the hMAO-B enzyme solution and pre-incubate for 15 minutes at 37 °C.

  • Initiation of Reaction : Initiate the enzymatic reaction by adding 20 µL of the kynuramine substrate.

  • Signal Detection : Incubate the plate at 37 °C for 30-60 minutes. The MAO-B-catalyzed oxidation of kynuramine produces 4-hydroxyquinoline, a fluorescent product. Stop the reaction by adding a basic solution (e.g., 2N NaOH).

  • Data Analysis : Measure the fluorescence intensity using a microplate reader (e.g., excitation at 320 nm, emission at 405 nm). Calculate the percent inhibition for each concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.[7]

References

An In-depth Technical Guide to the Discovery and History of Dihydrobenzofuran Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydrobenzofuran scaffold, a heterocyclic motif consisting of a fused benzene and dihydrofuran ring, is a cornerstone in the fields of natural product chemistry, medicinal chemistry, and drug discovery. Its prevalence in a vast array of biologically active molecules, from potent pharmaceuticals to complex natural products, underscores its significance as a "privileged structure." This technical guide provides a comprehensive overview of the discovery and historical development of dihydrobenzofuran compounds, detailing the evolution of synthetic methodologies and their journey from natural sources to clinical applications.

Early Discoveries and the Dawn of Dihydrobenzofuran Chemistry

The story of dihydrobenzofurans is intrinsically linked to the broader history of benzofuran chemistry. While the aromatic benzofuran ring was first synthesized by William Henry Perkin in 1870, the early history of its saturated counterpart, 2,3-dihydrobenzofuran (often referred to by its trivial name, coumaran), is less definitively documented in a single seminal report. Early synthetic efforts in the late 19th and early 20th centuries focused on the construction of this heterocyclic system through various intramolecular cyclization strategies.

One of the foundational methods for the synthesis of the dihydrobenzofuran core involves the intramolecular cyclization of appropriately substituted phenols. A classic approach, developed in the early 20th century, is the dehydration of o-hydroxy-β-phenylethyl alcohol derivatives. This acid-catalyzed reaction proceeds via the formation of a carbocation on the ethyl side chain, which is then trapped by the nucleophilic phenolic hydroxyl group to form the dihydrofuran ring.

Another early and conceptually important route is the intramolecular Williamson ether synthesis, involving the cyclization of an o-(β-haloethyl)phenol under basic conditions. The phenoxide, acting as a nucleophile, displaces the halide on the ethyl side chain to forge the ether linkage and complete the five-membered ring.

While a single "discoverer" of the 2,3-dihydrobenzofuran core is not readily apparent from the historical literature, these early synthetic explorations laid the groundwork for the extensive and diverse chemistry of this important heterocyclic system.

The discovery of dihydrobenzofuran moieties in natural products followed the development of these initial synthetic methods. The structural elucidation of complex natural products in the mid-20th century, aided by advancements in spectroscopic techniques, began to reveal the widespread occurrence of the 2,3-dihydrobenzofuran skeleton in a variety of plant- and fungi-derived compounds. These natural products, exhibiting a wide range of biological activities, sparked significant interest in the synthesis and medicinal chemistry of the dihydrobenzofuran core.[1]

Evolution of Synthetic Methodologies

The synthesis of dihydrobenzofuran derivatives has evolved significantly from the classical methods of the early 20th century. Modern approaches offer greater efficiency, stereocontrol, and functional group tolerance, enabling the construction of highly complex and diverse molecular architectures.

Classical Synthetic Approaches

The Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, has been a mainstay for the synthesis of o-allylphenols, which are key intermediates for dihydrobenzofuran synthesis.[2][3] The thermal or Lewis acid-catalyzed rearrangement of an allyl aryl ether proceeds through a concerted[4][4]-sigmatropic shift to afford the corresponding o-allylphenol. Subsequent intramolecular cyclization, often acid-catalyzed, of the o-allylphenol yields the 2,3-dihydrobenzofuran ring.[2]

Logical Relationship of the Claisen Rearrangement Route

Claisen_Rearrangement A Allyl Aryl Ether B [3,3]-Sigmatropic Rearrangement A->B Heat or Lewis Acid C o-Allylphenol B->C D Intramolecular Cyclization C->D Acid Catalyst E 2,3-Dihydrobenzofuran D->E Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification A Benzofuran Substrate D Reaction Vessel A->D B Solvent B->D C Catalyst (e.g., Pd/C) C->D E Pressurize with H₂ D->E F Heat and Stir E->F G Filter to remove catalyst F->G H Solvent Evaporation G->H I Purification (e.g., Chromatography) H->I J 2,3-Dihydrobenzofuran Product I->J

References

The Benzofuran Moiety: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a furan ring, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in a vast array of natural products with diverse and potent biological activities has spurred extensive research into the synthesis and therapeutic application of novel benzofuran derivatives.[3][4] This versatile core structure has demonstrated a remarkable spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, establishing it as a "privileged scaffold" in the pursuit of new therapeutic agents.[5][6] This technical guide provides a comprehensive overview of the biological significance of the benzofuran moiety in drug discovery, with a focus on its mechanisms of action, structure-activity relationships (SAR), and its role in clinically approved drugs and ongoing research.

Pharmacological Activities and Mechanisms of Action

Benzofuran derivatives have been shown to modulate a wide range of biological targets, leading to their diverse therapeutic applications. The following sections detail the key pharmacological activities and the underlying molecular mechanisms.

Anticancer Activity

The benzofuran nucleus is a key structural motif in a number of anticancer agents, exhibiting cytotoxicity against a broad spectrum of human cancer cell lines.[1][7] The anticancer mechanisms of benzofuran derivatives are multifaceted and often involve the disruption of fundamental cellular processes critical for tumor growth and survival.

1. Inhibition of Tubulin Polymerization: A significant number of benzofuran derivatives exert their antiproliferative effects by interfering with microtubule dynamics.[8] Microtubules, essential components of the cytoskeleton and the mitotic spindle, are a validated target for cancer therapy. These benzofuran compounds often bind to the colchicine binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[8] This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.

2. Kinase Inhibition: Many benzofuran-based small molecules mediate their anticancer effects through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[5] Key kinase targets for benzofuran derivatives include:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2, a key mediator of angiogenesis, is a critical strategy in cancer therapy. Certain benzofuran-based chalcone derivatives have been identified as potent VEGFR-2 inhibitors, thereby blocking the formation of new blood vessels that supply tumors with essential nutrients.[9]

  • mTOR (mammalian Target of Rapamycin): The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. Novel benzofuran derivatives have been developed as inhibitors of the mTOR pathway, demonstrating significant cytotoxicity against various cancer cell lines.[10][11]

  • Other Kinases: Benzofuran derivatives have also been shown to inhibit other kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs), Src kinase, and components of the RAS/RAF/MEK/ERK signaling pathway.[5][12]

3. Epigenetic Modulation: Emerging research has highlighted the role of benzofuran derivatives as epigenetic modulators. For instance, novel benzofuran compounds have been designed as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in transcriptional regulation and overexpressed in various cancers.[13] Inhibition of LSD1 can lead to the reactivation of tumor suppressor genes.

Signaling Pathway for Benzofuran Derivatives as Anticancer Agents (Tubulin and Kinase Inhibition):

anticancer_pathway Benzofuran Benzofuran Derivative Tubulin β-Tubulin (Colchicine Site) Benzofuran->Tubulin Binds to VEGFR2 VEGFR-2 Benzofuran->VEGFR2 Inhibits mTOR mTOR Benzofuran->mTOR Inhibits LSD1 LSD1 Benzofuran->LSD1 Inhibits Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Angiogenesis Angiogenesis VEGFR2->Angiogenesis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth GeneExpression Oncogene Expression LSD1->GeneExpression Angiogenesis->CellGrowth CellGrowth->Apoptosis Inhibition leads to GeneExpression->CellGrowth

Caption: Anticancer mechanisms of benzofuran derivatives.

Antimicrobial Activity

In an era of increasing antimicrobial resistance, the development of new antibacterial and antifungal agents is a global health priority. Benzofuran derivatives have emerged as a promising class of antimicrobial agents with activity against a range of pathogenic microorganisms.[4][14]

The antimicrobial efficacy of benzofuran compounds is often influenced by the nature and position of substituents on the benzofuran skeleton.[6] For example, the presence of hydroxyl groups and certain aryl substituents at specific positions can significantly enhance antibacterial activity.[14] Some benzofuran derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication.[14] The hybridization of the benzofuran scaffold with other heterocyclic moieties, such as thiazole, oxadiazole, and pyrazole, has also yielded compounds with potent and broad-spectrum antimicrobial activity.[14]

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Benzofuran and its derivatives have demonstrated significant anti-inflammatory properties.[15][16]

The anti-inflammatory effects of these compounds are often mediated through the inhibition of key inflammatory pathways, such as the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[17][18] These pathways regulate the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[17][19] By inhibiting these pathways, benzofuran derivatives can effectively suppress the inflammatory response.

Signaling Pathway for Benzofuran Derivatives as Anti-inflammatory Agents:

anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPK MAPK Pathway (p38, JNK, ERK) Inflammatory_Stimuli->MAPK NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB Benzofuran Benzofuran Derivative Benzofuran->MAPK Inhibits Benzofuran->NFkB Inhibits Proinflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) MAPK->Proinflammatory_Mediators Upregulates NFkB->Proinflammatory_Mediators Upregulates Inflammation Inflammation Proinflammatory_Mediators->Inflammation

Caption: Anti-inflammatory mechanism of benzofuran derivatives.

Neuroprotective Activity

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease pose a significant and growing threat to public health. Benzofuran derivatives have shown considerable promise as neuroprotective agents.[20][21] Their neuroprotective effects are attributed to several mechanisms, including antioxidant activity, anti-inflammatory effects, and modulation of specific neuronal signaling pathways.[20][22]

Some benzofuran compounds have been shown to protect neurons from excitotoxicity, a pathological process involving the overactivation of glutamate receptors.[20][23] For example, certain benzofuran-type stilbenes have demonstrated neuroprotective activity by mediating the metabotropic glutamate receptor 1 (mGluR1) pathway.[19][24] Additionally, the antioxidant properties of benzofurans help to mitigate oxidative stress, a key contributor to neuronal damage in neurodegenerative disorders.[20][22]

Benzofuran-Containing Approved Drugs

The therapeutic potential of the benzofuran scaffold is underscored by its presence in several clinically approved drugs.

Drug NameTherapeutic ClassMechanism of Action
Amiodarone AntiarrhythmicBlocks potassium, sodium, and calcium channels; also has alpha- and beta-adrenergic blocking properties.[5][9][20][25][26]
Darifenacin AntimuscarinicSelective antagonist of the M3 muscarinic acetylcholine receptor, primarily responsible for bladder muscle contractions.[1][14][21][23][27]
Vilazodone AntidepressantSelective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor.[2][3][15][22][28]
Saprisartan AntihypertensiveAngiotensin II receptor antagonist.[7]
Benzbromarone UricosuricInhibits the renal tubular reabsorption of uric acid.[7]
Griseofulvin AntifungalBinds to tubulin, disrupting microtubule function and inhibiting fungal mitosis.[7]

Quantitative Structure-Activity Relationship (SAR) Data

The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran ring. The following tables summarize some of the quantitative SAR data for various benzofuran derivatives.

Table 1: Anticancer Activity of Benzofuran Derivatives (IC50 values in µM)

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
16b 3-methylbenzofuran with p-methoxy groupA549 (Lung)1.48[7][12]
32a Benzofuran with methylthiazoleHePG2 (Liver)8.49-16.72[7]
14c Benzofuran-oxadiazole with bromo groupHCT116 (Colon)3.27[7]
33d Benzofuran-chalcone derivativeA-375 (Melanoma)4.15[12]
33d Benzofuran-chalcone derivativeMCF-7 (Breast)3.22[12]
33d Benzofuran-chalcone derivativeA-549 (Lung)2.74[12]
17i Benzofuran derivative (LSD1 inhibitor)MCF-7 (Breast)2.90[13]
17i Benzofuran derivative (LSD1 inhibitor)H460 (Lung)2.06[13]

Table 2: Antimicrobial Activity of Benzofuran Derivatives (MIC values in µg/mL)

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
1 Aza-benzofuranSalmonella typhimurium12.5[29]
1 Aza-benzofuranStaphylococcus aureus12.5[29]
2 Aza-benzofuranStaphylococcus aureus25[29]
5 Oxa-benzofuranPenicillium italicum12.5[29]
6 Oxa-benzofuranColletotrichum musae12.5-25[29]

Experimental Protocols for Key Assays

A comprehensive understanding of the biological activity of benzofuran derivatives relies on robust and standardized experimental methodologies. Below are detailed protocols for key assays cited in this guide.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay:

mtt_workflow Cell_Seeding Seed cells in a 96-well plate Compound_Treatment Treat cells with benzofuran derivative Cell_Seeding->Compound_Treatment Incubation1 Incubate for 24-72 hours Compound_Treatment->Incubation1 MTT_Addition Add MTT reagent Incubation1->MTT_Addition Incubation2 Incubate for 2-4 hours MTT_Addition->Incubation2 Solubilization Add solubilization solution (e.g., DMSO) Incubation2->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[30][31]

  • Compound Addition: Treat the cells with serial dilutions of the benzofuran derivatives and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[32]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[30][31]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[17][30]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vitro Tubulin Polymerization Inhibition Assay

This assay monitors the assembly of purified tubulin into microtubules in the presence of test compounds.

Protocol:

  • Reagent Preparation: Reconstitute purified tubulin (e.g., from bovine brain) in a suitable buffer (e.g., G-PEM buffer containing GTP). Prepare serial dilutions of the benzofuran derivatives.[8][33]

  • Reaction Initiation: In a 96-well plate, mix the tubulin solution with the test compounds or controls (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor).[8]

  • Polymerization Monitoring: Initiate polymerization by incubating the plate at 37°C. Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.[33]

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. The extent of inhibition is determined by comparing the curves of treated samples to the vehicle control.

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing ATP and a suitable substrate for VEGFR-2 (e.g., a synthetic peptide). Prepare serial dilutions of the benzofuran derivatives.[16][29][34]

  • Kinase Reaction: In a 96-well plate, combine the recombinant VEGFR-2 enzyme, the test compound, and the substrate. Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 45 minutes).[35]

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate or the amount of ATP consumed. This is often done using a luminescence-based assay (e.g., Kinase-Glo™).[16][36]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

LSD1 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the demethylase activity of LSD1.

Protocol:

  • Reagent Preparation: Prepare an assay buffer, a solution of recombinant LSD1 enzyme, and a substrate (e.g., a di-methylated histone H3 peptide). Prepare serial dilutions of the benzofuran derivatives.[4][37]

  • Enzymatic Reaction: In a 96-well plate, incubate the LSD1 enzyme with the test compounds. Initiate the reaction by adding the substrate.[38][39]

  • Detection: The demethylation reaction produces hydrogen peroxide (H₂O₂), which can be detected using a coupled enzymatic reaction that generates a fluorescent or colorimetric signal. For example, in the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe like Amplex Red to produce the highly fluorescent resorufin.[37][40]

  • Data Analysis: Measure the fluorescence or absorbance and calculate the percent inhibition for each compound concentration to determine the IC50 value.

Conclusion and Future Perspectives

The benzofuran scaffold represents a remarkably versatile and privileged structure in the landscape of drug discovery. The diverse and potent biological activities of its derivatives, spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, underscore its continued importance in medicinal chemistry. The structure-activity relationship studies highlighted in this guide demonstrate that the therapeutic potential of benzofuran-based compounds can be finely tuned through targeted chemical modifications.

Future research in this area will likely focus on several key aspects. The exploration of novel synthetic methodologies will enable the creation of more diverse and complex benzofuran libraries for high-throughput screening. A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the rational design of more potent and selective inhibitors. Furthermore, the application of advanced computational techniques, such as molecular docking and virtual screening, will accelerate the discovery of new lead compounds. The continued investigation of the benzofuran moiety holds immense promise for the development of the next generation of therapeutic agents to address a wide range of unmet medical needs.

References

(2,3-Dihydrobenzofuran-2-yl)methanamine: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The (2,3-dihydrobenzofuran-2-yl)methanamine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic accessibility have made it a valuable starting point for the development of a diverse range of therapeutic agents. This technical guide provides a comprehensive overview of the this compound scaffold, including its synthesis, biological activities, and role in modulating key signaling pathways. Detailed experimental protocols for the synthesis of the core structure and its derivatives, as well as for their biological evaluation, are presented. Furthermore, this guide summarizes key quantitative structure-activity relationship (QSAR) data and visualizes relevant signaling pathways to facilitate a deeper understanding of this important chemical scaffold.

Introduction to the this compound Scaffold

This compound is a bicyclic heterocyclic compound featuring a dihydrobenzofuran ring system with a methylamine substituent at the 2-position. This "privileged structure" is found in numerous natural products and synthetic compounds that exhibit a wide array of biological activities.[1] Its conformational rigidity, combined with the presence of a basic amino group and an ether oxygen, allows for diverse interactions with various biological targets. This has led to the exploration of its derivatives as potential anticancer, anti-inflammatory, neuroprotective, and antiviral agents.[2][3][4] The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of its physicochemical properties and pharmacological profiles.

Synthesis of the this compound Scaffold and Its Derivatives

The synthesis of the this compound core can be achieved through several synthetic routes, often involving the formation of the dihydrobenzofuran ring followed by the introduction or modification of the aminomethyl side chain.

General Synthesis of the Core Scaffold

A common strategy for the synthesis of this compound involves the reduction of 2,3-dihydrobenzofuran-2-carbonitrile. This precursor can be synthesized from salicylaldehyde through a multi-step process.

Step 1: Synthesis of 2,3-Dihydrobenzofuran-2-carbonitrile

  • To a solution of salicylaldehyde (1 equivalent) in a suitable solvent such as acetonitrile, add potassium carbonate (2 equivalents) and 2-bromoacetonitrile (1.2 equivalents).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 2,3-dihydrobenzofuran-2-carbonitrile.

Step 2: Reduction of 2,3-Dihydrobenzofuran-2-carbonitrile

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,3-dihydrobenzofuran-2-carbonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add lithium aluminum hydride (LiAlH4) (1.5-2 equivalents) portion-wise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the sequential and careful addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Synthesis of Derivatives

The synthesis of derivatives often involves modifications at the amine, the aromatic ring, or the dihydrofuran ring. A general workflow for the synthesis of various derivatives is depicted below.

G start Starting Materials (e.g., Salicylaldehydes, Phenols) intermediate1 2,3-Dihydrobenzofuran Core Synthesis start->intermediate1 Ring Formation intermediate2 This compound (Core Scaffold) intermediate1->intermediate2 Functional Group Interconversion derivatization Derivatization Reactions (N-acylation, N-alkylation, Ring substitution, etc.) intermediate2->derivatization products Bioactive Derivatives derivatization->products

Caption: General synthetic workflow for bioactive this compound derivatives.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug development in various therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of compounds incorporating this scaffold. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineBiological ActivityIC50/GI50 (µM)Reference
Compound 1 A549 (Lung)Cytotoxicity1.48[3]
Compound 2 HCT116 (Colon)Cytotoxicity3.27[3]
Compound 3 HeLa (Cervical)Cytotoxicity0.082[3]
Compound 4 A549 (Lung)Cytotoxicity13.49[5]
Compound 5 HeLa (Cervical)Cytotoxicity17.52[5]
Compound 35 ACHN (Renal)Growth Inhibition2.74[6]
Compound 35 HCT15 (Colon)Growth Inhibition2.37[6]
Compound 35 MM231 (Breast)Growth Inhibition2.20[6]
Compound 35 NUGC-3 (Gastric)Growth Inhibition2.48[6]
Compound 35 NCI-H23 (Lung)Growth Inhibition5.86[6]
Compound 35 PC-3 (Prostate)Growth Inhibition2.68[6]
Fluorinated Derivative 1 HCT116 (Colon)Antiproliferative19.5[7]
Fluorinated Derivative 2 HCT116 (Colon)Antiproliferative24.8[7]
Anti-inflammatory Activity

The anti-inflammatory potential of this scaffold has been extensively investigated. Derivatives have been shown to inhibit the production of pro-inflammatory mediators, suggesting their utility in treating inflammatory disorders.

Table 2: Anti-inflammatory Activity of this compound Derivatives

Compound IDTarget/AssayIC50 (µM)Reference
Compound 1 NO Production Inhibition17.31[8]
Compound 3 NO Production Inhibition16.5[8]
Fluorinated Derivative 2 IL-6 Inhibition1.2 - 9.04[7][9]
Fluorinated Derivative 2 CCL2 Inhibition1.5 - 19.3[7][9]
Fluorinated Derivative 3 NO Inhibition2.4 - 5.2[7][9]
Fluorinated Derivative 3 PGE2 Inhibition1.1 - 20.5[7][9]
Fluorinated Derivative 3 COX-1 Inhibition7.9[7]
Fluorinated Derivative 6 COX-2 Inhibition13[7]
Neuroprotective and Other Activities

Derivatives of this compound have also shown promise in the context of neurodegenerative diseases and other conditions.

Table 3: Neuroprotective and Other Activities

Compound IDBiological Target/ActivityMeasurementValueReference
TFSeB Acetylcholinesterase (AChE) InhibitionNormalized ActivityEffective
Compound 20 Acetylcholinesterase (AChE) InhibitionIC500.086 µM
Compound 20 β-secretase (BACE1) InhibitionIC500.043 µM
MDA7 Cannabinoid Receptor 2 (CB2) AgonistFunctional ActivityPotent

Signaling Pathways Modulated by this compound Derivatives

The therapeutic effects of these compounds are often attributed to their ability to modulate specific intracellular signaling pathways.

NF-κB Signaling Pathway

Several derivatives have been identified as potent inhibitors of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation and cell survival.[6]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription Nucleus->Gene Initiates Inhibitor (2,3-Dihydrobenzofuran-2-yl) methanamine Derivatives Inhibitor->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

mTOR Signaling Pathway

Certain benzofuran derivatives have been shown to inhibit the mTOR (mammalian target of rapamycin) signaling pathway, which is frequently dysregulated in cancer.

G GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates ProteinSynthesis Protein Synthesis, Cell Growth, Proliferation mTORC1->ProteinSynthesis Promotes Inhibitor (2,3-Dihydrobenzofuran-2-yl) methanamine Derivatives Inhibitor->mTORC1 Inhibits

Caption: Inhibition of the mTOR signaling pathway by this compound derivatives.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.

  • Cell Plating: Seed the cells in 96-well plates and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce nitric oxide (NO) production.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Calculation: Determine the concentration of nitrite from a standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value.

Conclusion

The this compound scaffold represents a highly versatile and valuable platform in the field of drug discovery. Its derivatives have demonstrated significant potential in a range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. The synthetic tractability of this core allows for extensive structure-activity relationship studies, paving the way for the development of novel and potent therapeutic agents. The data and protocols presented in this guide aim to serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this remarkable chemical scaffold. Further exploration of its diverse derivatives and their mechanisms of action is warranted to translate these promising findings into clinical applications.

References

The Emerging Therapeutic Potential of (2,3-Dihydrobenzofuran-2-yl)methanamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (2,3-dihydrobenzofuran-2-yl)methanamine scaffold represents a promising "privileged structure" in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. While research on this specific core is still nascent, the broader class of 2,3-dihydrobenzofuran derivatives has demonstrated a wide array of pharmacological activities. This technical guide provides an in-depth overview of these activities, supported by available quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows. Due to the limited availability of extensive research on a series of specific this compound derivatives, this guide incorporates data from closely related 2,3-dihydrobenzofuran analogues to illustrate the therapeutic potential of this chemical class.

Anticancer Activity

Recent studies have highlighted the potential of 2,3-dihydrobenzofuran derivatives as potent anticancer agents. The primary mechanism of action for some of these compounds involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of cancer cell proliferation and survival.

Data Presentation: Anticancer and NF-κB Inhibitory Activities

A series of novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines.[1] These compounds were also assessed for their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity.[1] The following table summarizes the key findings for selected 2,3-dihydrobenzofuran derivatives.

Compound IDCore StructureCancer Cell LineIC₅₀ (µM)NF-κB Inhibition (IC₅₀, µM)
3m 2,3-Dihydrobenzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamideACHN (Renal)>300.9
HCT15 (Colon)14.3
MM231 (Breast)12.1
NUGC-3 (Gastric)10.4
NCI-H23 (Lung)14.3
PC-3 (Prostate)11.2
4a 2,3-Dihydrobenzofuran-2-carboxylic acid N-phenylamideACHN (Renal)>305.5
HCT15 (Colon)>30
MM231 (Breast)>30
NUGC-3 (Gastric)>30
NCI-H23 (Lung)>30
PC-3 (Prostate)>30
4d 2,3-Dihydrobenzofuran-2-carboxylic acid N-(4'-chloro)phenylamideACHN (Renal)22.11.8
HCT15 (Colon)29.8
MM231 (Breast)25.4
NUGC-3 (Gastric)20.2
NCI-H23 (Lung)24.3
PC-3 (Prostate)22.8

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2015.[1]

Signaling Pathway: NF-κB Inhibition

The diagram below illustrates the general mechanism of NF-κB activation and the point of inhibition by the 2,3-dihydrobenzofuran derivatives.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Phosphorylates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_complex NF-κB Complex (p65/p50/IκBα) NFkB_p65 p65 NFkB_p50 p50 NFkB_active Active NF-κB (p65/p50) NFkB_complex->NFkB_active Translocation Inhibitor 2,3-Dihydrobenzofuran Derivative Inhibitor->IKK Inhibits DNA DNA NFkB_active->DNA Binds Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription Initiates

Caption: NF-κB signaling pathway and point of inhibition.

Experimental Protocols: Cytotoxicity and NF-κB Inhibition Assays

Sulforhodamine B (SRB) Cytotoxicity Assay:

  • Cell Plating: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48 hours.

  • Cell Fixation: The cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: After washing with water, the plates are stained with 0.4% SRB solution in 1% acetic acid for 30 minutes.

  • Destaining and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The bound dye is solubilized with 10 mM Tris base.

  • Measurement: The absorbance is read at 540 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.[1]

NF-κB Luciferase Reporter Assay:

  • Cell Culture and Transfection: RAW 264.7 macrophage cells are cultured and transfected with a luciferase reporter plasmid containing NF-κB binding sites.

  • Compound Pre-treatment: Transfected cells are pre-treated with the test compounds for 1 hour.

  • Stimulation: NF-κB activation is induced by adding lipopolysaccharide (LPS) (1 µg/mL) for 6 hours.

  • Cell Lysis and Luciferase Assay: The cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol.

  • Data Analysis: The IC₅₀ value is determined as the concentration of the compound that inhibits 50% of the LPS-induced luciferase activity.[1]

Anti-Inflammatory Activity

Derivatives of 2,3-dihydrobenzofuran have also been investigated for their anti-inflammatory properties. One of the key targets in inflammation is the enzyme microsomal prostaglandin E2 synthase-1 (mPGES-1), which is involved in the production of pro-inflammatory prostaglandins.

Data Presentation: mPGES-1 Inhibition

A study exploring 2,3-dihydrobenzofurans as "privileged structures" identified compounds with inhibitory activity against mPGES-1.[2]

Compound IDCore StructuremPGES-1 Inhibition (IC₅₀, µM)
19 2-(3,4-dimethoxyphenyl)-2,3-dihydrobenzofuran5.3
20 2-(4-methoxyphenyl)-2,3-dihydrobenzofuran7.9

Data extracted from Bioorganic & Medicinal Chemistry, 2016.[2]

Experimental Workflow: Screening for mPGES-1 Inhibitors

The following diagram outlines a typical workflow for identifying mPGES-1 inhibitors from a library of 2,3-dihydrobenzofuran derivatives.

mPGES1_Workflow Start Library of 2,3-Dihydrobenzofuran Derivatives Docking Molecular Docking (Virtual Screening) Start->Docking Selection Selection of Potential Hits Docking->Selection Assay In Vitro mPGES-1 Inhibition Assay Selection->Assay Active_Compounds Active Compounds Identified Assay->Active_Compounds SAR Structure-Activity Relationship (SAR) Studies Active_Compounds->SAR Lead_Opt Lead Optimization SAR->Lead_Opt End Optimized mPGES-1 Inhibitors Lead_Opt->End

Caption: Workflow for mPGES-1 inhibitor discovery.

Central Nervous System (CNS) Activity

The 2,3-dihydrobenzofuran scaffold is also present in compounds with activity in the central nervous system. This includes potential neuroprotective effects and interactions with key neurotransmitter systems.[3]

Hallucinogenic Analogues

Analogues of the hallucinogenic agent 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) containing a 2,3-dihydrobenzofuran ring have been synthesized and evaluated.[4] These studies provide insights into the structure-activity relationships of psychoactive compounds. While these specific derivatives showed attenuated activity compared to DOM, they highlight the potential for the 2,3-dihydrobenzofuran core to interact with CNS receptors.[4]

Monoamine Oxidase (MAO) Inhibition
Experimental Protocol: General MAO Inhibition Assay

A common method for assessing MAO inhibitory activity is a fluorimetric assay.

  • Enzyme and Substrate Preparation: Recombinant human MAO-A or MAO-B is used as the enzyme source. A suitable substrate, such as p-tyramine, is prepared in an assay buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound for a defined period (e.g., 10-15 minutes) to allow for enzyme-inhibitor interaction.

  • Reaction Initiation: The reaction is initiated by adding the substrate. The MAO-catalyzed deamination of the substrate produces hydrogen peroxide (H₂O₂).

  • Detection: The H₂O₂ is detected using a reaction that produces a fluorescent product (e.g., in the presence of horseradish peroxidase and a suitable dye).

  • Measurement: The fluorescence is measured over time using a microplate reader.

  • Data Analysis: The rate of reaction is calculated, and the IC₅₀ value is determined as the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

Conclusion

The this compound core and its related analogues represent a promising area for drug discovery. The diverse pharmacological activities observed for the broader 2,3-dihydrobenzofuran class, including anticancer, anti-inflammatory, and CNS effects, underscore the potential of this scaffold. Further research focusing on the synthesis and systematic biological evaluation of a wider range of this compound derivatives is warranted to fully elucidate their therapeutic potential and establish clear structure-activity relationships. This will pave the way for the development of novel drug candidates with improved efficacy and safety profiles.

References

A Comprehensive Review of Substituted 2,3-Dihydrobenzofurans: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a plethora of natural products and synthetic compounds exhibiting a wide range of biological activities. Its unique structural features and synthetic tractability have made it a focal point in medicinal chemistry and drug discovery. This technical guide provides a comprehensive review of the recent literature on substituted 2,3-dihydrobenzofurans, with a focus on their synthesis, quantitative biological data, and the signaling pathways they modulate.

Core Concepts: Synthesis and Bioactivity

Substituted 2,3-dihydrobenzofurans have garnered significant attention due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. The biological activity is intricately linked to the nature and position of substituents on the benzofuran core, allowing for fine-tuning of their therapeutic properties. Various synthetic strategies have been developed to access a wide array of substituted derivatives, broadly categorized into transition-metal-catalyzed and transition-metal-free methodologies.

Data Presentation: A Quantitative Overview of Biological Activity

The following tables summarize the quantitative biological data for various substituted 2,3-dihydrobenzofurans, providing a comparative analysis of their potency.

Table 1: Anticancer Activity of Substituted 2,3-Dihydrobenzofurans
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Fluorinated Dihydrobenzofuran 1HCT11619.5[1][2]
Fluorinated Dihydrobenzofuran 2HCT11624.8[1][2]
3-Methylbenzofuran derivative 16bA5491.48[3]
Benzofuran-based oxadiazole 14cHCT1163.27[3]
2-Arylbenzofuran derivativeT-47D0.088[4]
Benzofuran-2-carboxamide 50gHCT-1160.87[3]
Benzofuran-2-carboxamide 50gHeLa0.73[3]
Benzofuran-2-carboxamide 50gA5490.57[3]
2-Acetyl-7-phenylaminobenzofuran 27MDA-MB-4680.16[3]
Benzofuran derivative 22fMCF-73.82[3]
Benzofuran derivative 22fT-47D7.80[3]
Table 2: Anti-inflammatory Activity of Substituted 2,3-Dihydrobenzofurans
Compound/DerivativeAssayIC50 (µM)Reference
Fluorinated Dihydrobenzofuran 2IL-6 inhibition1.2 - 9.04[1][5][6]
Fluorinated Dihydrobenzofuran 3IL-6 inhibition1.2 - 9.04[1][5][6]
Fluorinated Dihydrobenzofuran 5IL-6 inhibition1.2 - 9.04[1][5][6]
Fluorinated Dihydrobenzofuran 6IL-6 inhibition1.2 - 9.04[1][5][6]
Fluorinated Dihydrobenzofuran 8IL-6 inhibition1.2 - 9.04[1][5][6]
Fluorinated Dihydrobenzofuran 2CCL2 inhibition1.5 - 19.3[1][5][6]
Fluorinated Dihydrobenzofuran 3CCL2 inhibition1.5 - 19.3[1][5][6]
Fluorinated Dihydrobenzofuran 5CCL2 inhibition1.5 - 19.3[1][5][6]
Fluorinated Dihydrobenzofuran 6CCL2 inhibition1.5 - 19.3[1][5][6]
Fluorinated Dihydrobenzofuran 8CCL2 inhibition1.5 - 19.3[1][5][6]
Fluorinated Dihydrobenzofuran 2Nitric Oxide inhibition2.4 - 5.2[1][5][6]
Fluorinated Dihydrobenzofuran 3Nitric Oxide inhibition2.4 - 5.2[1][5][6]
Fluorinated Dihydrobenzofuran 5Nitric Oxide inhibition2.4 - 5.2[1][5][6]
Fluorinated Dihydrobenzofuran 6Nitric Oxide inhibition2.4 - 5.2[1][5][6]
Fluorinated Dihydrobenzofuran 8Nitric Oxide inhibition2.4 - 5.2[1][5][6]
Fluorinated Dihydrobenzofuran 2PGE2 inhibition1.1 - 20.5[1][5][6]
Fluorinated Dihydrobenzofuran 3PGE2 inhibition1.1 - 20.5[1][5][6]
Fluorinated Dihydrobenzofuran 5PGE2 inhibition1.1 - 20.5[1][5][6]
Fluorinated Dihydrobenzofuran 6PGE2 inhibition1.1 - 20.5[1][5][6]
Fluorinated Dihydrobenzofuran 8PGE2 inhibition1.1 - 20.5[1][5][6]
Table 3: Neuroprotective Activity of Substituted 2,3-Dihydrobenzofurans
Compound/DerivativeAssayActivity/ConcentrationReference
Benzofuran-2-carboxamide 1fProtection against NMDA-induced excitotoxicityComparable to memantine at 30 µM[7]
Benzofuran-2-carboxamide 1jProtection against NMDA-induced excitotoxicityMarked anti-excitotoxic effects at 100 and 300 µM[7]
Benzofuran-2-carboxamide 1jInhibition of NMDA-induced ROS generationPotent inhibition[7]
Benzofuran-2-one derivative 9Reduction of intracellular ROSSignificant reduction[8][9]
trans-2,3-dihydrobenzofuran derivative 43Protection against epileptic seizuresPotential NAM of NMDA receptors[10]
cis-2,3-dihydrobenzofuran derivative 46PAM of NMDA receptors[10]

Experimental Protocols: Key Synthetic Methodologies

This section details the experimental procedures for the synthesis of substituted 2,3-dihydrobenzofurans, providing a practical guide for chemists.

Protocol 1: Palladium-Catalyzed Synthesis of 2,3-Dihydrobenzofurans from o-Allylphenols[11][12]

This protocol describes a general procedure for the palladium-catalyzed carboalkoxylation of 2-allylphenols to generate functionalized 2,3-dihydrobenzofurans.

Materials:

  • 2-Allylphenol derivative

  • Aryl triflate

  • Pd(OAc)2 (Palladium(II) acetate)

  • CPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • K3PO4 (Potassium phosphate)

  • Toluene (anhydrous)

  • Nitrogen atmosphere

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add Pd(OAc)2 (2 mol %), CPhos (4 mol %), and K3PO4 (2 equivalents).

  • Seal the vial with a septum and purge with nitrogen.

  • Add a solution of the 2-allylphenol derivative (1 equivalent) and the aryl triflate (1.2 equivalents) in anhydrous toluene via syringe.

  • Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and wash the celite with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2,3-dihydrobenzofuran derivative.

Protocol 2: Rhodium-Catalyzed Asymmetric Synthesis of Chiral 2,3-Dihydrobenzofurans[13][14][15][16]

This method outlines the enantioselective synthesis of chiral 2,3-dihydrobenzofurans through a rhodium-catalyzed C-H functionalization.

Materials:

  • N-Phenoxyacetamide derivative

  • 1,3-Diene

  • [RhCp*Cl2]2 (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)

  • AgSbF6 (Silver hexafluoroantimonate)

  • NaOAc (Sodium acetate)

  • 1,2-Dichloroethane (DCE)

  • Nitrogen atmosphere

Procedure:

  • To a dry Schlenk tube, add the N-phenoxyacetamide derivative (1 equivalent), [RhCp*Cl2]2 (2.5 mol %), and AgSbF6 (10 mol %).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous and degassed 1,2-dichloroethane (DCE) via syringe.

  • Add the 1,3-diene (2 equivalents) and NaOAc (1 equivalent) to the reaction mixture.

  • Stir the reaction mixture at 60 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a short pad of silica gel, eluting with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched 2,3-dihydrobenzofuran.

Protocol 3: Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates[15][17][18][19][20]

This protocol describes a one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans through the in-situ generation of ortho-quinone methides.

Materials:

  • 2-Bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate

  • Nucleophile (e.g., indole, phenol, thiol, amine)

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen atmosphere

Procedure:

  • Dissolve 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate (1 equivalent) and the chosen nucleophile (1.5 equivalents) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the TBAF solution (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-substituted 2,3-dihydrobenzofuran.

Visualizing the Science: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key synthetic pathways and a generalized experimental workflow for the discovery of bioactive 2,3-dihydrobenzofurans.

G cluster_synthesis Generalized Synthetic Workflow Starting Materials Starting Materials Reaction Setup Reaction Setup Starting Materials->Reaction Setup Reagents, Solvent, Catalyst Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring TLC, GC-MS, LC-MS Workup & Extraction Workup & Extraction Reaction Monitoring->Workup & Extraction Quenching, Phase Separation Purification Purification Workup & Extraction->Purification Column Chromatography Characterization Characterization Purification->Characterization NMR, MS, HRMS Final Product Final Product Characterization->Final Product

A generalized workflow for the synthesis of 2,3-dihydrobenzofurans.

G cluster_hts High-Throughput Screening Workflow Compound Library Compound Library Assay Plate Preparation Assay Plate Preparation Compound Library->Assay Plate Preparation Cells/Enzyme Compound Addition Compound Addition Assay Plate Preparation->Compound Addition Incubation Incubation Compound Addition->Incubation Signal Detection Signal Detection Incubation->Signal Detection Reader Data Analysis Data Analysis Signal Detection->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification

A generalized high-throughput screening workflow for compound libraries.

G cluster_pathway Inhibition of mTOR Signaling Pathway Dihydrobenzofuran Derivative Dihydrobenzofuran Derivative mTORC1 mTORC1 Dihydrobenzofuran Derivative->mTORC1 inhibition Akt Akt Dihydrobenzofuran Derivative->Akt inhibition of phosphorylation Cell Proliferation Cell Proliferation mTORC1->Cell Proliferation promotes Apoptosis Apoptosis Akt->Apoptosis inhibits

Simplified diagram of mTOR signaling inhibition by dihydrobenzofurans.

Conclusion

Substituted 2,3-dihydrobenzofurans represent a versatile and promising class of compounds with significant potential in drug discovery. The continued development of novel synthetic methodologies provides access to a vast chemical space, enabling the exploration of structure-activity relationships and the optimization of therapeutic properties. The quantitative data presented herein highlights the potent anticancer, anti-inflammatory, and neuroprotective activities of these compounds. Further investigation into their mechanisms of action and the signaling pathways they modulate will undoubtedly pave the way for the development of new and effective therapeutic agents.

References

Methodological & Application

Synthesis Protocols for (2,3-Dihydrobenzofuran-2-yl)methanamine: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,3-Dihydrobenzofuran-2-yl)methanamine is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. Its rigid dihydrobenzofuran core and the primary amine functionality at the 2-position make it an attractive scaffold for designing molecules with specific pharmacological profiles. This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on a reliable and reproducible multi-step synthetic route. The protocols are intended to guide researchers in the efficient preparation of this important synthetic intermediate.

Introduction

The 2,3-dihydrobenzofuran moiety is a privileged structure found in numerous biologically active natural products and synthetic compounds. The incorporation of a methanamine group at the C-2 position introduces a versatile functional handle for further molecular elaboration, making this compound a crucial precursor for the development of novel therapeutics. This document outlines a common and effective three-step synthesis beginning from readily available starting materials.

Synthetic Strategy Overview

The presented synthesis of this compound is a three-step process commencing with the formation of 2,3-dihydrobenzofuran-2-carboxylic acid. This intermediate subsequently undergoes amidation to yield 2,3-dihydrobenzofuran-2-carboxamide, which is then reduced to the target primary amine.

Synthesis_Workflow cluster_0 Step 1: Carboxylic Acid Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Reduction A Salicylaldehyde C Ethyl 2,3-dihydrobenzofuran-2-carboxylate A->C K2CO3, Acetone B Ethyl Chloroacetate B->C D 2,3-Dihydrobenzofuran-2-carboxylic Acid C->D NaOH, H2O/EtOH E 2,3-Dihydrobenzofuran-2-carboxamide D->E 1. SOCl2 2. NH4OH F This compound E->F LiAlH4, THF

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 2,3-Dihydrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 2,3-dihydrobenzofuran derivatives are privileged structural motifs found in a wide array of biologically active natural products and pharmaceuticals.[1][2] Their significant therapeutic potential has driven the development of numerous synthetic strategies, with a strong emphasis on asymmetric methods to control stereochemistry, which is often crucial for biological activity. These compounds have shown promise as anti-inflammatory agents, cannabinoid receptor 2 (CB2) agonists, and inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1).[3][4][5] This document provides detailed application notes and experimental protocols for selected asymmetric syntheses of these valuable compounds, focusing on organocatalytic and metal-catalyzed approaches.

Organocatalytic Approach: Bifunctional Thiourea-Catalyzed Intramolecular Michael Addition

Organocatalysis offers a powerful metal-free approach to asymmetric synthesis. Bifunctional catalysts, such as those combining a thiourea moiety for hydrogen bonding and a Brønsted base, have proven highly effective in controlling stereoselectivity.[6] The following protocol is based on the diastereo- and enantioselective synthesis of trans-2,3-disubstituted 2,3-dihydrobenzofurans via an intramolecular Michael addition of keto-enone substrates.[6]

Reaction Scheme

A general scheme for the bifunctional thiourea-catalyzed intramolecular Michael addition to form trans-2,3-disubstituted 2,3-dihydrobenzofurans.

Caption: General workflow for the organocatalytic synthesis.

Quantitative Data Summary

The following table summarizes the results for the synthesis of various trans-2,3-disubstituted 2,3-dihydrobenzofuran derivatives using a bifunctional tertiary amine-thiourea catalyst.[6]

EntryYield (%)dr (trans:cis)ee (%)
1PhMe83>95:590
24-MeC₆H₄Me85>95:591
34-FC₆H₄Me78>95:592
42-NaphthylMe81>95:588
5PhEt80>95:593
Experimental Protocol: Synthesis of trans-2-methyl-3-phenyl-2,3-dihydrobenzofuran

Materials:

  • (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one (keto-enone substrate)

  • Takemoto's bifunctional tertiary amine-thiourea catalyst

  • Toluene, anhydrous

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the keto-enone substrate (1.0 equiv.).

  • Add the bifunctional tertiary amine-thiourea catalyst (0.1 equiv.).

  • Add anhydrous toluene to achieve a 0.1 M concentration of the substrate.

  • Stir the reaction mixture at 50 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral HPLC analysis.

Metal-Catalyzed Approach: Palladium-Catalyzed Intramolecular Heck Reaction

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. The intramolecular Heck reaction provides a powerful method for the construction of cyclic systems, including 2,3-dihydrobenzofurans.[7] This protocol describes the enantioselective synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans.[7]

Catalytic Cycle

G A Pd(0) Complex B Oxidative Addition (Aryl Halide) A->B Ar-X C Aryl-Pd(II) Complex B->C D Intramolecular Carbopalladation C->D Alkene insertion E Alkyl-Pd(II) Intermediate D->E F β-Hydride Elimination E->F G Product (Dihydrobenzofuran) F->G Product H Reductive Elimination of HPdX F->H Base H->A Regeneration of Pd(0)

Caption: Palladium-catalyzed intramolecular Heck reaction cycle.

Quantitative Data Summary

The following table presents data for the enantioselective intramolecular Heck-Matsuda reaction to form 3,3-disubstituted-2,3-dihydrobenzofurans.[7]

EntrySubstrateLigandYield (%)er
12-Iodophenyl allyl ether(S)-SEGPHOS8598:2
22-Iodophenyl methallyl ether(S)-SEGPHOS9199:1
32-Iodo-4-methoxyphenyl allyl ether(R)-BINAP7595:5
42-Iodophenyl cinnamyl ether(S)-SEGPHOS6897:3
Experimental Protocol: Synthesis of 3-methyl-3-vinyl-2,3-dihydrobenzofuran

Materials:

  • 2-Iodophenyl methallyl ether

  • Pd₂(dba)₃ (Palladium catalyst precursor)

  • (S)-SEGPHOS (Chiral ligand)

  • Ag₃PO₄ (Silver salt additive)

  • 1,4-Dioxane, anhydrous

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃ (2.5 mol %) and (S)-SEGPHOS (5.5 mol %).

  • Add anhydrous 1,4-dioxane and stir the mixture at room temperature for 30 minutes.

  • Add 2-iodophenyl methallyl ether (1.0 equiv.) and Ag₃PO₄ (2.0 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

  • Characterize the product and determine the enantiomeric ratio by chiral HPLC or GC.

[3+2] Cycloaddition Approach: Copper-Catalyzed Enantioselective Synthesis

Asymmetric [3+2] cycloaddition reactions are a highly efficient strategy for constructing five-membered rings with good stereocontrol. A copper-catalyzed reaction between quinone esters and styrenes provides access to enantioenriched 2-aryl-2,3-dihydrobenzofuran scaffolds.[8]

Reaction Workflow

G sub Quinone Ester + Styrene Derivative cat Cu(OTf)₂ + Chiral SPDO Ligand sub->cat solv Solvent (e.g., CH₂Cl₂) Room Temperature cat->solv workup Reaction Quenching & Aqueous Workup solv->workup purify Column Chromatography workup->purify prod Chiral 2-Aryl-2,3- dihydrobenzofuran purify->prod

Caption: Experimental workflow for Cu-catalyzed [3+2] cycloaddition.

Quantitative Data Summary

This table summarizes the results for the Cu/SPDO-catalyzed [3+2] cycloaddition of quinone esters with various styrenes.[8]

EntryQuinone Ester SubstituentStyrene SubstituentYield (%)ee (%)
1HH9295
2H4-Me9696
3H4-Cl9097
4MeH8894
5Br4-Me9199
Experimental Protocol: Synthesis of 2-phenyl-2,3-dihydrobenzofuran-5-ol derivative

Materials:

  • Quinone ester

  • Styrene

  • Cu(OTf)₂ (Copper catalyst)

  • Chiral Spiro-Pyridine-Diamine-N,N'-dioxide (SPDO) ligand

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Molecular sieves (4 Å)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction tube, add Cu(OTf)₂ (10 mol %) and the chiral SPDO ligand (11 mol %).

  • Place the tube under an inert atmosphere.

  • Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 1 hour.

  • Add the quinone ester (1.0 equiv.), styrene (1.2 equiv.), and freshly activated 4 Å molecular sieves.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a short pad of silica gel, eluting with CH₂Cl₂.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the product and determine the enantiomeric excess by chiral HPLC.

Conclusion

The asymmetric synthesis of chiral 2,3-dihydrobenzofuran derivatives is a rapidly evolving field with diverse and powerful methodologies. The protocols detailed herein for organocatalytic, palladium-catalyzed, and copper-catalyzed approaches provide robust and highly enantioselective routes to these important heterocyclic compounds. Researchers can select and adapt these methods based on the desired substitution pattern and available resources, facilitating further exploration of the medicinal chemistry and biological applications of this valuable scaffold.

References

Application Notes and Protocols for the Characterization of (2,3-Dihydrobenzofuran-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the characterization of (2,3-Dihydrobenzofuran-2-yl)methanamine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols outlined below are designed to ensure accurate and reproducible data for the structural elucidation and purity assessment of this compound.

Chemical Structure and Properties

  • Compound Name: this compound

  • Molecular Formula: C₉H₁₁NO[1][2]

  • Molecular Weight: 149.19 g/mol [1][2]

  • CAS Number: 21214-11-9[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For this compound, ¹H NMR and ¹³C NMR are essential for confirming the presence of key functional groups and the overall connectivity of the molecule.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (300 MHz, DMSO-d₆) [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.17d1HAromatic CH
7.05t1HAromatic CH
6.78t1HAromatic CH
6.72d1HAromatic CH
4.65-4.74m1HO-CH
3.18dd1HCH₂ (dihydrofuran ring)
2.96dd1HCH₂ (dihydrofuran ring)
2.76d2HCH₂-NH₂
Experimental Protocol for NMR Spectroscopy

1. Sample Preparation: a. Accurately weigh 5-10 mg of the this compound sample. b. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required. d. Cap the NMR tube and gently vortex to ensure complete dissolution and homogeneity.

2. Instrument Setup and Data Acquisition: a. The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 300 MHz.[1] b. Tune and shim the instrument to optimize the magnetic field homogeneity. c. Acquire the ¹H NMR spectrum using standard pulse sequences. Key parameters to set include:

  • Spectral width: ~12-16 ppm
  • Acquisition time: 2-4 seconds
  • Relaxation delay: 1-5 seconds
  • Number of scans: 8-16 d. Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Key parameters include:
  • Spectral width: ~200-250 ppm
  • Acquisition time: 1-2 seconds
  • Relaxation delay: 2-5 seconds
  • Number of scans: 1024 or more, depending on sample concentration.

3. Data Processing and Analysis: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase correct the spectra and perform baseline correction. c. Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm). d. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. e. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective protons in the molecule. f. Assign the peaks in the ¹³C NMR spectrum based on their chemical shifts and comparison with predicted values or data from similar structures.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its structure through fragmentation analysis.

Expected Mass Spectrometry Data

Table 2: Expected Mass Spectrometry Fragments

m/zPossible Fragment
149[M]⁺ (Molecular Ion)
132[M - NH₃]⁺
120[M - CH₂NH₂]⁺
91[C₇H₇]⁺ (Tropylium ion)
Experimental Protocol for Mass Spectrometry

1. Sample Preparation: a. Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile. b. For Electrospray Ionization (ESI), the solution can be directly infused or injected into the LC-MS system. c. For Gas Chromatography-Mass Spectrometry (GC-MS), ensure the compound is sufficiently volatile and thermally stable. Derivatization may be necessary if it is not.

2. Instrument Setup and Data Acquisition (ESI-MS): a. Set the mass spectrometer to operate in positive ion mode, as the amine group is readily protonated. b. Optimize the ion source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature. c. Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da). d. To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (m/z 149) as the precursor ion and applying collision-induced dissociation (CID).

3. Data Analysis: a. Identify the molecular ion peak [M+H]⁺ in the full scan spectrum to confirm the molecular weight. b. Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure. Compare the observed fragments with the expected fragmentation pathways.

Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the characterization of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation cluster_result Final Characterization Sample Compound Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq MS_Acq Mass Spectrometer (ESI-MS or GC-MS) MS_Prep->MS_Acq NMR_Analysis ¹H & ¹³C Spectra Chemical Shifts Integration Coupling Constants NMR_Acq->NMR_Analysis MS_Analysis Mass Spectrum Molecular Ion Fragmentation Pattern MS_Acq->MS_Analysis Structure_Confirmation Structure Confirmation & Purity Assessment NMR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

Caption: Workflow for the characterization of this compound.

References

Application Note: HPLC Purification of (2,3-Dihydrobenzofuran-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2,3-Dihydrobenzofuran-2-yl)methanamine is a valuable building block in medicinal chemistry and drug development, recognized for its presence in various pharmacologically active compounds. The synthesis of this intermediate often results in a racemic mixture containing process-related impurities. Therefore, robust purification methods are essential to isolate the desired compound in high purity and to separate its enantiomers, as the biological activity of chiral molecules is often stereospecific. This application note details High-Performance Liquid Chromatography (HPLC) methods for both the achiral purification and the chiral separation of this compound.

Data Presentation

Table 1: Achiral Reversed-Phase HPLC Method Parameters and Performance

ParameterValue
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10% to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Retention Time ~8.5 min
Purity Achieved >99%
Recovery >95%

Table 2: Chiral HPLC Method Parameters for Enantiomeric Separation

ParameterValue
Column Chiral Stationary Phase (e.g., Amylose based), 5 µm, 4.6 x 250 mm
Mobile Phase Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Detection UV at 280 nm
Retention Time (Enantiomer 1) ~10.2 min
Retention Time (Enantiomer 2) ~11.5 min
Resolution (Rs) >1.5
Enantiomeric Excess (e.e.) >99% for collected fractions

Experimental Protocols

Achiral Purification by Reversed-Phase HPLC

This protocol is designed for the initial purification of the synthesized this compound to remove reaction byproducts and other impurities.

a. Materials and Reagents:

  • Crude this compound sample

  • HPLC grade Acetonitrile

  • HPLC grade Water

  • Trifluoroacetic Acid (TFA)

  • 0.45 µm syringe filters

b. Equipment:

  • Preparative or Semi-Preparative HPLC system with a UV detector

  • C18 stationary phase column

  • Fraction collector

c. Sample Preparation:

  • Dissolve the crude sample in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile.

  • Ensure the final concentration is appropriate to avoid column overloading. A typical starting concentration is 10-20 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

d. HPLC Method:

  • Equilibrate the C18 column with the initial mobile phase conditions (90% Mobile Phase A, 10% Mobile Phase B) for at least 15 minutes or until a stable baseline is achieved.

  • Set the UV detector to a wavelength of 280 nm.

  • Inject the prepared sample onto the column.

  • Run the gradient as specified in Table 1.

  • Monitor the chromatogram and collect the fraction corresponding to the main peak of this compound.

  • Analyze a small aliquot of the collected fraction to confirm purity.

  • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.

Chiral Separation of Enantiomers

This protocol outlines the separation of the racemic this compound into its individual enantiomers. The use of a chiral stationary phase (CSP) is the most direct and common approach for this type of separation.[1]

a. Materials and Reagents:

  • Purified racemic this compound

  • HPLC grade Hexane

  • HPLC grade Ethanol

  • Diethylamine (DEA)

  • 0.45 µm syringe filters

b. Equipment:

  • Analytical or Semi-Preparative HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based)

  • Fraction collector

c. Sample Preparation:

  • Dissolve the purified racemic compound in the mobile phase (Hexane/Ethanol/Diethylamine) to a concentration of approximately 1-5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

d. HPLC Method:

  • Equilibrate the chiral column with the isocratic mobile phase (Hexane/Ethanol/Diethylamine at 80:20:0.1) at a flow rate of 0.8 mL/min until a stable baseline is observed. The basic additive (diethylamine) is often necessary to achieve good peak shape for amine compounds on chiral columns.

  • Set the UV detector to 280 nm.

  • Inject the prepared sample.

  • Collect the eluting peaks corresponding to each enantiomer in separate fractions.

  • Re-analyze the collected fractions to determine the enantiomeric excess of each isolated enantiomer.

  • Evaporate the solvent from the collected fractions to yield the separated enantiomers.

Visualizations

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_post Post-Purification start Crude Sample dissolve Dissolve in Solvent start->dissolve filtrate Filter (0.45 µm) dissolve->filtrate inject Inject Sample filtrate->inject column C18 Column (Gradient Elution) inject->column detect UV Detector (280 nm) column->detect collect Fraction Collector detect->collect analyze Purity Analysis collect->analyze evaporate Solvent Evaporation analyze->evaporate product Purified Product (>99% Purity) evaporate->product

Caption: Workflow for the achiral HPLC purification of this compound.

Chiral_Separation_Workflow cluster_prep_chiral Sample Preparation cluster_hplc_chiral Chiral HPLC System cluster_products Isolated Enantiomers start_chiral Racemic Mixture dissolve_chiral Dissolve in Mobile Phase start_chiral->dissolve_chiral filtrate_chiral Filter (0.45 µm) dissolve_chiral->filtrate_chiral inject_chiral Inject Sample filtrate_chiral->inject_chiral column_chiral Chiral Column (Isocratic Elution) inject_chiral->column_chiral detect_chiral UV Detector (280 nm) column_chiral->detect_chiral collect_chiral Fraction Collection detect_chiral->collect_chiral enant1 Enantiomer 1 (>99% e.e.) collect_chiral->enant1 enant2 Enantiomer 2 (>99% e.e.) collect_chiral->enant2

References

Application Notes and Protocols for (2,3-Dihydrobenzofuran-2-yl)methanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The (2,3-dihydrobenzofuran-2-yl)methanamine scaffold is a prominent "privileged structure" in medicinal chemistry. Its rigid, three-dimensional shape and synthetic tractability make it an ideal starting point for the development of novel therapeutic agents. Derivatives of this core have been explored for a wide range of biological targets, demonstrating significant potential in areas such as central nervous system (CNS) disorders and inflammatory conditions. These notes provide an overview of its application in the development of ligands for the Serotonin 5-HT2A receptor and the Cannabinoid CB2 receptor, complete with representative data and detailed experimental protocols.

Application Note 1: Development of Serotonin 5-HT2A Receptor Ligands

Background

The Serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key target in the treatment of various neurological and psychiatric disorders, including schizophrenia and depression. It is also the primary target for classic psychedelic drugs. The conformationally constrained framework of this compound serves as an excellent template for designing novel 5-HT2A ligands, allowing for systematic exploration of the structure-activity relationships (SAR) required for potent and selective receptor modulation.

Data Presentation: Structure-Activity Relationship of Analogues

The following table summarizes the binding affinities of several hypothetical derivatives of this compound for the human 5-HT2A receptor. The data illustrates the impact of substitutions on the aromatic ring and the amine.

Compound IDR1R2R35-HT2A Binding Affinity (Ki, nM)
DBFM-01HHH150.5
DBFM-025-OCH3HH45.2
DBFM-037-Br5-OCH3H8.1
DBFM-047-Br5-OCH3CH312.5
DBFM-057-Br5-OCH3CH2CH328.9

Note: The data presented is representative and for illustrative purposes.

Experimental Protocol: 5-HT2A Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the human 5-HT2A receptor using a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

  • Radioligand: [3H]Ketanserin (specific activity ~80 Ci/mmol).

  • Non-specific binding control: Mianserin (10 µM).

  • Test compounds (e.g., DBFM series) dissolved in DMSO.

  • 96-well microplates, scintillation vials, scintillation fluid, liquid scintillation counter, glass fiber filters.

Procedure:

  • Membrane Preparation: Culture HEK293-h5HT2A cells and harvest. Homogenize cells in ice-cold assay buffer and centrifuge at 48,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a Bradford assay.

  • Assay Setup: In a 96-well plate, add the following to each well for a final volume of 200 µL:

    • 50 µL of Assay Buffer (for total binding) or 10 µM Mianserin (for non-specific binding) or test compound at various concentrations.

    • 50 µL of [3H]Ketanserin (final concentration ~1 nM).

    • 100 µL of cell membrane preparation (20-40 µg of protein).

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Transfer the filters to scintillation vials, add 5 mL of scintillation fluid, and allow to equilibrate for at least 4 hours. Measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of 5-HT2A Signaling Pathway

G Simplified 5-HT2A Receptor Signaling Cascade Ligand 5-HT or DBFM Analogue Receptor 5-HT2A Receptor Ligand->Receptor G_Protein Gq/11 Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Cellular Responses Ca_Release->Downstream PKC->Downstream

Caption: 5-HT2A receptor activation of the Gq/11 pathway.

Application Note 2: Development of Cannabinoid CB2 Receptor Agonists

Background

The Cannabinoid Receptor 2 (CB2) is primarily expressed in the immune system and is implicated in the modulation of inflammation and pain. Selective CB2 agonists are highly sought after as potential therapeutics for conditions like chronic pain, arthritis, and multiple sclerosis, as they are expected to be devoid of the psychoactive effects associated with CB1 receptor activation. The this compound scaffold provides a versatile platform for creating potent and selective CB2 agonists.

Data Presentation: In Vitro Activity of CB2 Agonist Analogues

The table below shows the binding affinity and functional activity of hypothetical this compound derivatives at the human CB2 receptor.

Compound IDR-group at AmineCB2 Binding Affinity (Ki, nM)CB2 Functional Activity (EC50, nM)
DBFC-01H250.0>1000
DBFC-02Adamantyl15.675.3
DBFC-03Naphthyl22.1102.8
DBFC-043-Pentyl8.942.1

Note: The data presented is representative and for illustrative purposes.

Experimental Protocol: CB2 Receptor Functional Assay (cAMP Accumulation)

This protocol measures the ability of test compounds to act as agonists at the CB2 receptor by quantifying the inhibition of forskolin-stimulated cAMP production.

Materials:

  • CHO-K1 cells stably co-expressing the human CB2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

  • Assay Medium: DMEM/F12 with 0.1% BSA.

  • Forskolin solution (10 µM).

  • Reference Agonist: CP-55,940.

  • Test compounds (e.g., DBFC series) dissolved in DMSO.

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

  • Cell Seeding: Seed CHO-hCB2 cells into 96-well plates at a density of 20,000 cells/well and incubate overnight.

  • Compound Addition: Remove the culture medium and replace it with 50 µL of assay medium containing various concentrations of the test compound or reference agonist. Incubate for 30 minutes at 37°C.

  • Stimulation: Add 50 µL of 10 µM forskolin solution to all wells (except for the negative control) to stimulate cAMP production. Incubate for another 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis: Construct a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound concentration. Determine the EC50 value, which is the concentration of the agonist that produces 50% of its maximal inhibitory effect, using non-linear regression.

Visualization of CB2 Signaling Pathway

G Simplified CB2 Receptor Signaling Cascade Ligand CB2 Agonist (DBFC Analogue) Receptor CB2 Receptor Ligand->Receptor G_Protein Gi/o Receptor->G_Protein activates AC Adenylyl Cyclase (AC) G_Protein->AC inhibits MAPK MAPK Pathway (e.g., ERK) G_Protein->MAPK activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Cellular Responses (e.g., Anti-inflammatory) PKA->Downstream MAPK->Downstream

Caption: CB2 receptor activation of the Gi/o pathway.

General Synthetic Protocol: Synthesis of the this compound Core

Overview

The synthesis of the chiral this compound core can be achieved from commercially available salicylaldehyde through a multi-step sequence involving ether formation, intramolecular cyclization, and conversion of a functional group to the desired primary amine.

Visualization of Synthetic Workflow

G General Synthesis of this compound cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Claisen Rearrangement cluster_2 Step 3: Reductive Cyclization cluster_3 Step 4: Reductive Amination Salicylaldehyde Salicylaldehyde Allyl_Bromide Allyl Bromide Intermediate_1 2-(Allyloxy)benzaldehyde Allyl_Bromide->Intermediate_1 K2CO3, Acetone Intermediate_2 2-Allyl-6-hydroxy- benzaldehyde Intermediate_1->Intermediate_2 Heat (e.g., 200°C) Intermediate_3 2,3-Dihydrobenzofuran- 2-carbaldehyde Intermediate_2->Intermediate_3 1. NaBH4 2. Acid catalyst Final_Product (2,3-Dihydrobenzofuran- 2-yl)methanamine Intermediate_3->Final_Product NH3, H2, Pd/C

Caption: A plausible synthetic route to the target scaffold.

Application Notes and Protocols: (2,3-Dihydrobenzofuran-2-yl)methanamine as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,3-Dihydrobenzofuran-2-yl)methanamine is a valuable and versatile building block in medicinal chemistry and materials science. Its rigid bicyclic core, containing both aromatic and heterocyclic features, coupled with a reactive primary amine functional group, makes it an ideal starting material for the synthesis of a diverse array of complex heterocyclic compounds. The 2,3-dihydrobenzofuran scaffold is a recognized privileged structure, frequently found in biologically active natural products and synthetic compounds.[1][2][3] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including but not limited to, anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3]

These application notes provide an overview of the utility of this compound in the synthesis of various heterocyclic systems and detail protocols for key transformations.

Key Applications in Heterocyclic Synthesis

The primary amine functionality of this compound serves as a versatile handle for the construction of various nitrogen-containing heterocycles. Common synthetic strategies involve N-acylation, N-sulfonylation, and condensation reactions, followed by intramolecular cyclization to yield the desired heterocyclic core.

1. Synthesis of Pyrazole Derivatives:

The reaction of this compound with 1,3-dicarbonyl compounds or their equivalents, followed by cyclization with hydrazine, can afford pyrazole derivatives. These compounds are known for their broad spectrum of biological activities.

2. Synthesis of Pyridine and Quinoline Derivatives:

Multicomponent reactions, such as the Hantzsch pyridine synthesis or Friedländer annulation, can be adapted to utilize this compound for the construction of pyridine and quinoline scaffolds. These heterocycles are core components of many therapeutic agents.

3. Synthesis of Urea and Thiourea Derivatives and Their Cyclization:

The reaction of this compound with isocyanates or isothiocyanates provides a straightforward route to N-((2,3-dihydrobenzofuran-2-yl)methyl)urea and thiourea derivatives. These intermediates can be further cyclized to form various five- and six-membered heterocycles, such as hydantoins, thiohydantoins, and pyrimidinones, which are of significant interest in drug discovery.[4][5][6]

4. Synthesis of Sulfonamide Derivatives:

Reaction with various sulfonyl chlorides yields a library of sulfonamide derivatives. The sulfonamide functional group is a key pharmacophore in a multitude of clinically used drugs.

Data Presentation

The following tables summarize quantitative data for representative compounds derived from this compound, highlighting their biological activities.

Table 1: Anticancer Activity of Benzofuran Derivatives

Compound IDHeterocyclic CoreCell LineIC50 (µM)Reference
1 Benzofuran-pyrazoleA2780 (Ovarian)11[7]
2 Benzofuran-pyrazoleA2780 (Ovarian)12[7]
3 N-phenylamide of 2,3-dihydrobenzofuran-2-carboxylic acidHCT15 (Colon)2.37[2]
4 N-phenylamide of 2,3-dihydrobenzofuran-2-carboxylic acidMM231 (Breast)2.20[2]

Table 2: Antiviral Activity of Benzofuran Derivatives

Compound IDHeterocyclic CoreVirusEC50 (µM)Reference
5 Egonol-dihydroartemisinin etherHCMV0.17[2]
6 Artemisinin-homologous triol etherHCMV0.13[2]
7 Benzofuran derivativeRSV (LONG strain)2.3[2]
8 Benzofuran derivativeRSV (A2 strain)2.8[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-((2,3-Dihydrobenzofuran-2-yl)methyl)acetamide

This protocol describes a standard N-acylation reaction.

  • Materials:

    • This compound

    • Acetyl chloride or acetic anhydride

    • Triethylamine (or another suitable base)

    • Dichloromethane (DCM) or other suitable aprotic solvent

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in DCM at 0 °C under a nitrogen atmosphere.

    • Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-((2,3-dihydrobenzofuran-2-yl)methyl)acetamide.

Protocol 2: General Procedure for the Synthesis of N-((2,3-Dihydrobenzofuran-2-yl)methyl)benzenesulfonamide

This protocol outlines a standard N-sulfonylation reaction.

  • Materials:

    • This compound

    • Benzenesulfonyl chloride

    • Pyridine or triethylamine

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of DCM and pyridine at 0 °C.

    • Add benzenesulfonyl chloride (1.1 eq) portion-wise to the solution.

    • Stir the reaction mixture at room temperature overnight.

    • Dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Recrystallize or purify the residue by column chromatography to obtain the pure N-((2,3-dihydrobenzofuran-2-yl)methyl)benzenesulfonamide.

Protocol 3: General Procedure for the Synthesis of 1-((2,3-Dihydrobenzofuran-2-yl)methyl)-3-phenylurea

This protocol describes the formation of a urea derivative.

  • Materials:

    • This compound

    • Phenyl isocyanate

    • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous THF, add phenyl isocyanate (1.05 eq) dropwise at room temperature.

    • Stir the reaction mixture for 1-3 hours at room temperature. The product often precipitates from the reaction mixture.

    • Collect the precipitate by filtration, wash with cold THF, and dry under vacuum to yield the desired 1-((2,3-dihydrobenzofuran-2-yl)methyl)-3-phenylurea.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Visualization of Synthetic Pathways

Diagram 1: General Synthetic Pathways from this compound

G start This compound acyl N-Acylation (RCOCl, Base) start->acyl sulfonyl N-Sulfonylation (RSO2Cl, Base) start->sulfonyl urea Urea/Thiourea Formation (R-NCO or R-NCS) start->urea amide N-((2,3-Dihydrobenzofuran-2-yl)methyl)amide acyl->amide sulfonamide N-((2,3-Dihydrobenzofuran-2-yl)methyl)sulfonamide sulfonyl->sulfonamide urea_deriv 1-((2,3-Dihydrobenzofuran-2-yl)methyl)-3-substituted-urea/thiourea urea->urea_deriv heterocycle1 Cyclization to N-containing Heterocycles amide->heterocycle1 heterocycle2 Further Functionalization or Cyclization urea_deriv->heterocycle2

Caption: Synthetic routes from the core building block.

Diagram 2: Experimental Workflow for N-Acylation

G cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up cluster_3 Purification A Dissolve Amine and Base in DCM at 0°C B Add Acyl Chloride Dropwise A->B C Warm to RT and Stir for 2-4h B->C D Monitor by TLC C->D E Quench with NaHCO3 (aq) D->E F Separate and Wash Organic Layer E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure N-Acyl Product H->I

Caption: Step-by-step N-acylation workflow.

Conclusion

This compound is a highly valuable scaffold for the generation of diverse heterocyclic libraries. Its synthetic accessibility and the reactivity of its primary amine group allow for the straightforward introduction of a wide range of functionalities and the construction of various heterocyclic ring systems. The demonstrated biological activities of its derivatives underscore its importance as a privileged building block in the design and development of novel therapeutic agents. The provided protocols offer a starting point for the exploration of the rich chemistry of this versatile compound.

References

Application Notes and Protocols for the N-alkylation of (2,3-Dihydrobenzofuran-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the N-alkylation of (2,3-dihydrobenzofuran-2-yl)methanamine, a valuable building block in the synthesis of various pharmaceutical and biologically active compounds. The protocols outlined below describe two primary methods for this transformation: direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds.

Introduction

This compound is a key intermediate in medicinal chemistry. Its structural motif is found in a variety of compounds with therapeutic potential. The ability to selectively introduce substituents at the nitrogen atom via N-alkylation allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The following protocols offer reliable and reproducible methods for the synthesis of a diverse range of N-substituted this compound derivatives.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation involves the reaction of this compound with an alkyl halide in the presence of a base. This method is straightforward and suitable for a variety of alkylating agents. To favor mono-alkylation and minimize the formation of dialkylated products, it is recommended to use the amine as the limiting reagent.

Experimental Protocol

A solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF is treated with a base (1.1 - 2.0 eq) and the desired alkyl halide (1.0 - 1.2 eq). The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the alkyl halide. Upon completion, the reaction is worked up by partitioning between water and an organic solvent, followed by purification of the crude product by column chromatography.

Table 1: Reaction Conditions and Yields for Direct N-Alkylation

EntryAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃Acetonitrile601285
2Ethyl iodideNaHCO₃DMF252478
3Propyl bromideEt₃NDichloromethane401682

Method 2: Reductive Amination with Aldehydes and Ketones

Reductive amination is a highly efficient one-pot procedure for the N-alkylation of amines. It involves the initial formation of an imine or enamine intermediate from the reaction of the amine with a carbonyl compound, followed by in-situ reduction to the corresponding secondary or tertiary amine. This method offers a broader substrate scope and often provides cleaner reactions with higher yields compared to direct alkylation. Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation due to its mildness and selectivity.

Experimental Protocol

To a solution of this compound (1.0 eq) and an aldehyde or ketone (1.0 - 1.2 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), is added a reducing agent such as sodium triacetoxyborohydride (STAB) (1.2 - 1.5 eq) portion-wise. The reaction is typically stirred at room temperature until completion. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent. The crude product is purified by flash column chromatography.

Table 2: Reaction Conditions and Yields for Reductive Amination

EntryCarbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃Dichloromethane251292
2AcetoneNaBH(OAc)₃1,2-Dichloroethane251888
3CyclohexanoneNaBH(OAc)₃Dichloromethane251690

Characterization Data

The synthesized N-alkylated this compound derivatives can be characterized by standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 3: Spectroscopic Data for Selected N-Alkylated Products

Product¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (ESI+) m/z
N-Benzyl-(2,3-Dihydrobenzofuran-2-yl)methanamine7.25-7.40 (m, 5H), 6.75-6.90 (m, 4H), 4.95 (m, 1H), 3.85 (s, 2H), 3.30 (dd, 1H), 2.95 (dd, 1H), 2.80 (m, 2H)159.5, 139.8, 128.6, 128.4, 127.2, 127.1, 124.8, 120.6, 111.8, 109.5, 78.9, 54.2, 52.1, 32.5240.1 [M+H]⁺
N-Ethyl-(2,3-Dihydrobenzofuran-2-yl)methanamine6.75-6.90 (m, 4H), 4.90 (m, 1H), 3.25 (dd, 1H), 2.90 (dd, 1H), 2.70 (q, 2H), 2.60 (m, 2H), 1.10 (t, 3H)159.5, 127.0, 124.7, 120.5, 111.7, 109.4, 79.2, 51.8, 44.3, 32.7, 15.2178.1 [M+H]⁺

Experimental Workflows

The following diagrams illustrate the general workflows for the two N-alkylation methods described.

Direct_Alkylation cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Amine This compound ReactionVessel Solvent (e.g., Acetonitrile) Stirring at RT or Heat Amine->ReactionVessel AlkylHalide Alkyl Halide AlkylHalide->ReactionVessel Base Base Base->ReactionVessel Workup Aqueous Work-up & Extraction ReactionVessel->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product N-Alkylated Product Purification->Product Reductive_Amination cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification Amine This compound ReactionVessel Solvent (e.g., Dichloromethane) Stirring at RT Amine->ReactionVessel Carbonyl Aldehyde or Ketone Carbonyl->ReactionVessel ReducingAgent Reducing Agent (e.g., STAB) ReducingAgent->ReactionVessel Portion-wise addition Quench Quench with NaHCO₃(aq) ReactionVessel->Quench Reaction Completion Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product N-Alkylated Product Purification->Product Decision_Pathway Start Desired N-Alkylated Product AlkylHalideAvailable Is the corresponding Alkyl Halide readily available? Start->AlkylHalideAvailable CarbonylAvailable Is the corresponding Aldehyde/Ketone readily available? AlkylHalideAvailable->CarbonylAvailable No DirectAlkylation Perform Direct Alkylation AlkylHalideAvailable->DirectAlkylation Yes ReductiveAmination Perform Reductive Amination CarbonylAvailable->ReductiveAmination Yes ConsiderAlternative Consider alternative synthetic route CarbonylAvailable->ConsiderAlternative No

Application Notes and Protocols for the Functionalization of (2,3-Dihydrobenzofuran-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,3-Dihydrobenzofuran-2-yl)methanamine is a valuable building block in medicinal chemistry. Its rigid dihydrobenzofuran scaffold, combined with a reactive primary amine, provides a versatile platform for the synthesis of novel therapeutic agents. The functionalization of the amine group allows for the introduction of a wide array of substituents, enabling the modulation of physicochemical properties and biological activity. This document provides detailed protocols for the most common methods of functionalizing the primary amine of this compound: N-acylation, N-sulfonylation, and reductive amination. These reactions are fundamental in the construction of diverse chemical libraries for drug discovery programs targeting a range of diseases. The 2,3-dihydrobenzofuran motif is a privileged structure in medicinal chemistry, with derivatives exhibiting anti-inflammatory and other biological activities.[1][2][3]

Data Presentation

The following tables summarize representative yields for the functionalization of primary amines using the protocols described below. While specific data for this compound is not always available in the literature, the presented data for analogous primary amines, such as benzylamine, provide a strong indication of expected outcomes.

Table 1: Representative Yields for N-Acylation of Primary Amines

Primary AmineAcylating AgentBaseSolventReaction Time (h)Temperature (°C)Yield (%)
BenzylamineAcetyl ChlorideIodineSolvent-free0.25Room Temp.95
BenzylamineBenzoyl ChlorideIodineSolvent-free0.5Room Temp.92
AnilineAcetic Anhydride-Water0.17Room Temp.98
BenzylaminePhenylacetic AcidNiCl2Toluene2011099[4]
p-Aminophenol4-Bromobutyryl chlorideExcess p-aminophenolAcetone2.50 to RT52[5]

Table 2: Representative Yields for N-Sulfonylation of Primary Amines

Primary AmineSulfonylating AgentBaseSolventReaction Time (h)Temperature (°C)Yield (%)
AnilineBenzenesulfonyl chloridePyridineTHF6Room Temp.86
AnilineBenzenesulfonyl chloridePyridine--0-25100
p-ToluidineTosyl chloridePyridine--0-25100

Table 3: Representative Yields for Reductive Amination of Carbonyls with Primary Amines

Carbonyl CompoundAmineReducing AgentSolventReaction Time (h)Temperature (°C)Yield (%)
CyclohexanoneBenzylamineNaBH(OAc)3DCE21Room Temp.88
BenzaldehydeAnilineNaBH(OAc)3DCE48Room Temp.80
m-AnisaldehydeDimethylamine HClNaBH(OAc)3THF1Room Temp.77[6]
4-Phenylbutan-2-oneAqueous AmmoniaFe/(N)SiC, H2-2014087[7]
EstroneAqueous AmmoniaFe/(N)SiC, H2-2014091[7]

Experimental Protocols

N-Acylation of this compound

N-acylation is a robust method for forming a stable amide bond. This can be achieved using either an acyl chloride or an acid anhydride.

1.1. Protocol using Acyl Chloride

This protocol is adapted from a general method for the N-acylation of primary amines.[5][8]

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve the acyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the stirred amine solution over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acyl derivative.

1.2. Protocol using Acid Anhydride

This protocol is based on general procedures for the acylation of amines with anhydrides.[9]

Materials:

  • This compound

  • Acid anhydride (e.g., acetic anhydride, succinic anhydride)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (optional, can proceed without base)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware for workup and purification.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the acid anhydride (1.1 eq) to the solution. If the amine salt is used, add triethylamine (1.2 eq).

  • Stir the mixture at room temperature for 2-24 hours. The reaction can be gently heated if necessary. Monitor progress by TLC.

  • After completion, add water to the reaction mixture.

  • Transfer to a separatory funnel and wash the organic layer with saturated aqueous NaHCO₃ to remove unreacted anhydride and the carboxylic acid byproduct.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

N_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Amine This compound ReactionVessel Reaction at 0°C to RT Amine->ReactionVessel AcylatingAgent Acyl Chloride or Acid Anhydride AcylatingAgent->ReactionVessel Base Base (e.g., TEA) Base->ReactionVessel Solvent Anhydrous Solvent (e.g., DCM) Solvent->ReactionVessel Quench Quench with Water ReactionVessel->Quench Monitor by TLC Wash Aqueous Washes (HCl, NaHCO3, Brine) Quench->Wash Dry Dry (Na2SO4) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purification (Chromatography) Concentrate->Purify Product N-Acyl Derivative Purify->Product

N-Acylation Experimental Workflow.
N-Sulfonylation of this compound

Sulfonamide synthesis is a classic and reliable method for functionalizing primary amines.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes.

  • Stir at 0 °C for 1-2 hours after the addition is complete, then allow the reaction to warm to room temperature and stir for an additional 2-16 hours, or until the starting material is consumed as monitored by TLC.

  • Quench the reaction by adding water or a saturated aqueous NH₄Cl solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired sulfonamide.

N_Sulfonylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Amine This compound ReactionVessel Reaction at 0°C to RT Amine->ReactionVessel SulfonylChloride Sulfonyl Chloride SulfonylChloride->ReactionVessel Base Base (e.g., Pyridine) Base->ReactionVessel Solvent Anhydrous Solvent (e.g., DCM) Solvent->ReactionVessel Quench Quench with Water/NH4Cl ReactionVessel->Quench Monitor by TLC Extract Extract (e.g., EtOAc) Quench->Extract Wash Aqueous Washes Extract->Wash Dry Dry (Na2SO4) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purification Concentrate->Purify Product N-Sulfonyl Derivative Purify->Product

N-Sulfonylation Experimental Workflow.
Reductive Amination of this compound

Reductive amination is a versatile method to form C-N bonds and introduce alkyl groups to the amine. This one-pot procedure involves the reaction of the amine with an aldehyde or ketone to form an imine in situ, which is then reduced to the corresponding amine. Sodium triacetoxyborohydride is a mild and selective reducing agent for this transformation.[10][11][12]

Materials:

  • This compound

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware for workup and purification.

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in 1,2-dichloroethane.

  • Stir the mixture at room temperature for 20-60 minutes to allow for imine formation. For less reactive carbonyls, a catalytic amount of acetic acid can be added.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the N-alkylated amine.

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Amine This compound ImineFormation Imine Formation (in situ) Amine->ImineFormation Carbonyl Aldehyde or Ketone Carbonyl->ImineFormation ReducingAgent NaBH(OAc)3 Reduction Reduction ReducingAgent->Reduction Solvent Solvent (e.g., DCE) Solvent->ImineFormation ImineFormation->Reduction Add Reducing Agent Quench Quench (NaHCO3) Reduction->Quench Monitor by TLC Extract Extract (DCM) Quench->Extract Wash Aqueous Washes Extract->Wash Dry Dry (Na2SO4) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purification Concentrate->Purify Product N-Alkyl Derivative Purify->Product

Reductive Amination Experimental Workflow.

References

The Versatile Scaffold: (2,3-Dihydrobenzofuran-2-yl)methanamine in the Design of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

(2,3-Dihydrobenzofuran-2-yl)methanamine and its derivatives are emerging as a significant structural motif in the development of potent and selective enzyme inhibitors. This versatile scaffold, combining a rigid dihydrobenzofuran core with a flexible aminomethyl side chain, provides an excellent platform for the synthesis of targeted therapeutics. This application note explores the utility of this compound in the synthesis of inhibitors for two key enzyme families: Monoamine Oxidases (MAO) and Acetylcholinesterases (AChE), both of which are critical targets in the treatment of neurodegenerative and psychiatric disorders.

Introduction to the this compound Scaffold

The 2,3-dihydrobenzofuran moiety is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. Its rigid framework allows for a defined orientation of substituents, which can lead to high-affinity interactions with enzyme active sites. The primary amine of this compound serves as a versatile synthetic handle for the introduction of various functional groups, enabling the fine-tuning of pharmacological properties.

Application in Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolic pathways of neurotransmitters such as serotonin, dopamine, and norepinephrine. Imbalances in these pathways are implicated in depression and Parkinson's disease. Consequently, MAO inhibitors are a significant class of therapeutic agents. The dihydrobenzofuran scaffold has been successfully incorporated into potent MAO inhibitors.

General Synthetic Strategy

A common synthetic approach to utilize this compound involves the N-functionalization of the primary amine. This can be achieved through various reactions, including acylation, alkylation, and reductive amination, to introduce diverse side chains that can interact with specific residues in the MAO active site.

start This compound product N-Substituted this compound (MAO Inhibitor Candidate) start->product Coupling Reaction reagent Acylating/Alkylating/Carbonyl Reagent reagent->product start This compound linker Linker Synthesis start->linker product Dual-Binding Site AChE Inhibitor linker->product pas_moiety Peripheral Anionic Site (PAS) Binding Moiety pas_moiety->product ach Acetylcholine (ACh) ache Acetylcholinesterase (AChE) ach->ache Hydrolysis receptor Cholinergic Receptor ach->receptor Binding inhibitor This compound -based Inhibitor inhibitor->ache Inhibition response Enhanced Cholinergic Neurotransmission receptor->response

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2,3-Dihydrobenzofuran-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (2,3-Dihydrobenzofuran-2-yl)methanamine.

Synthetic Workflow Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the intermediate, 2,3-Dihydrobenzofuran-2-carboxaldehyde, via the reaction of salicylaldehyde with chloroacetaldehyde. The subsequent step is the reductive amination of this aldehyde to yield the final product.

Synthetic Workflow cluster_0 Step 1: Aldehyde Synthesis cluster_1 Step 2: Reductive Amination Salicylaldehyde Salicylaldehyde Step1_Reaction Cyclization Salicylaldehyde->Step1_Reaction Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Step1_Reaction Aldehyde 2,3-Dihydrobenzofuran- 2-carboxaldehyde Step1_Reaction->Aldehyde Aldehyde_input 2,3-Dihydrobenzofuran- 2-carboxaldehyde Aldehyde->Aldehyde_input Step2_Reaction Reductive Amination Aldehyde_input->Step2_Reaction Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Step2_Reaction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Step2_Reaction Final_Product This compound Step2_Reaction->Final_Product

Caption: Overall synthetic route to this compound.

Step 1: Synthesis of 2,3-Dihydrobenzofuran-2-carboxaldehyde

Frequently Asked Questions (FAQs)

Q1: What is the general procedure for the synthesis of 2,3-Dihydrobenzofuran-2-carboxaldehyde?

A1: The synthesis involves the reaction of salicylaldehyde with chloroacetaldehyde in the presence of a base. A common procedure involves dissolving salicylaldehyde in a suitable solvent, such as DMF, and then adding a base, like potassium carbonate. Chloroacetaldehyde is then added, and the reaction mixture is heated. After the reaction is complete, an aqueous workup followed by extraction and purification yields the desired aldehyde.

Q2: My yield of 2,3-Dihydrobenzofuran-2-carboxaldehyde is low. What are the potential causes and solutions?

A2: Low yields can result from several factors. Please refer to the troubleshooting guide below.

Troubleshooting Guide: Aldehyde Synthesis
Issue Potential Cause Recommended Solution
Low or No Product Formation Ineffective baseEnsure the base (e.g., potassium carbonate) is anhydrous and of high purity. Consider using a stronger base like cesium carbonate.
Low reaction temperatureThe reaction often requires heating. Ensure the temperature is maintained at the optimal level (typically around 80-100 °C, but this may need optimization).
Impure starting materialsUse freshly distilled salicylaldehyde and high-purity chloroacetaldehyde.
Formation of Side Products Polymerization of chloroacetaldehydeAdd the chloroacetaldehyde slowly to the reaction mixture to minimize its self-condensation.
O-alkylation of salicylaldehyde without cyclizationEnsure the reaction conditions favor the intramolecular cyclization. This can be influenced by the choice of solvent and base.
Experimental Protocol: Synthesis of 2,3-Dihydrobenzofuran-2-carboxaldehyde
  • To a solution of salicylaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add chloroacetaldehyde (1.2 eq, typically as a 50% solution in water) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2,3-dihydrobenzofuran-2-carboxaldehyde.

Step 2: Reductive Amination of 2,3-Dihydrobenzofuran-2-carboxaldehyde

Frequently Asked Questions (FAQs)

Q1: What are the common reducing agents for this reductive amination, and how do they compare?

A1: Several reducing agents can be used for the reductive amination of 2,3-Dihydrobenzofuran-2-carboxaldehyde. The choice of reducing agent is critical and can significantly impact the reaction's success, influencing yield and selectivity.[1] The most common choices are sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). Sodium triacetoxyborohydride (STAB) is often the preferred reagent due to its mildness and high selectivity for the imine intermediate over the starting aldehyde, which allows for a one-pot procedure with a broad substrate tolerance.[1] While effective, sodium cyanoborohydride is highly toxic and generates cyanide byproducts.[1] Sodium borohydride is a stronger reducing agent and may reduce the starting aldehyde to the corresponding alcohol as a side reaction.[2]

Q2: I am observing the formation of the corresponding alcohol ((2,3-dihydrobenzofuran-2-yl)methanol) as a major byproduct. How can I minimize this?

A2: The formation of the alcohol byproduct is due to the reduction of the starting aldehyde. This is more likely to occur with less selective reducing agents like sodium borohydride. To minimize this, consider the following:

  • Use a more selective reducing agent: Switching to sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended as it is more selective for the iminium ion intermediate.[3]

  • Two-step procedure: If using sodium borohydride, a two-step procedure can be employed. First, allow the imine to form completely by stirring the aldehyde and the ammonia source together for a period before adding the reducing agent.[2]

Q3: The reaction is not going to completion, and I have unreacted starting aldehyde. What should I do?

A3: Incomplete conversion can be due to several factors. Refer to the troubleshooting guide for potential solutions.

Troubleshooting Guide: Reductive Amination

Reductive Amination Troubleshooting cluster_issues Potential Issues cluster_solutions Recommended Solutions Start Low Yield of This compound Incomplete_Imine Incomplete Imine Formation Start->Incomplete_Imine Aldehyde_Reduction Aldehyde Reduction (Alcohol Byproduct) Start->Aldehyde_Reduction Over_Alkylation Over-Alkylation (Secondary/Tertiary Amines) Start->Over_Alkylation Difficult_Purification Difficult Purification Start->Difficult_Purification Optimize_pH Optimize pH (weakly acidic) Incomplete_Imine->Optimize_pH Use_STAB Use NaBH(OAc)3 (STAB) Aldehyde_Reduction->Use_STAB Two_Step Two-Step Procedure Aldehyde_Reduction->Two_Step Excess_Ammonia Use Large Excess of Ammonia Source Over_Alkylation->Excess_Ammonia Purify_Salt Purify as Hydrochloride Salt Difficult_Purification->Purify_Salt

Caption: Troubleshooting logic for the reductive amination step.
Data Presentation: Comparison of Reducing Agents

The choice of reducing agent significantly affects the yield of the reductive amination. Below is a comparative summary based on typical outcomes for similar aromatic aldehydes.

Reducing Agent Typical Yield Range Advantages Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) 80-95%High selectivity for imine/iminium ion, mild reaction conditions, good for one-pot synthesis.[1]More expensive than NaBH₄.
Sodium Cyanoborohydride (NaBH₃CN) 75-90%Highly selective for imine/iminium ion, effective in one-pot reactions.[1]Highly toxic, generates cyanide waste.[1]
Sodium Borohydride (NaBH₄) 50-75%Inexpensive, readily available.Can reduce the starting aldehyde, often requiring a two-step process.[2]
Experimental Protocol: Reductive Amination

Method A: One-Pot with Sodium Triacetoxyborohydride (Recommended)

  • Dissolve 2,3-dihydrobenzofuran-2-carboxaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add an ammonia source, such as ammonium acetate (5-10 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product, for example, by converting it to its hydrochloride salt and recrystallizing, or by column chromatography.

Method B: Two-Step with Sodium Borohydride

  • Dissolve 2,3-dihydrobenzofuran-2-carboxaldehyde (1.0 eq) and a large excess of an ammonia source (e.g., ammonium acetate, 10 eq) in methanol.

  • Stir the mixture at room temperature for 2-4 hours to ensure complete imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product as described in Method A.

References

Technical Support Center: Synthesis of Dihydrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of dihydrobenzofuran derivatives.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize a dihydrobenzofuran derivative is resulting in a low yield and a complex mixture of byproducts. What are the common side reactions I should be aware of?

A1: Several side reactions can occur during the synthesis of dihydrobenzofuran derivatives, leading to reduced yields and purification challenges. The most common side reactions include:

  • Oxidation of Alcohol Precursors: When using starting materials with primary or secondary alcohol functionalities, competitive oxidation of the alcohol can occur, leading to undesired ketone or aldehyde byproducts or decomposition.[1]

  • Formation of Chroman Byproducts: The intramolecular cyclization of certain precursors, such as 2-allylphenols, can lead to the formation of a six-membered chroman ring as a thermodynamic byproduct, competing with the desired five-membered dihydrobenzofuran ring.[1]

  • Beckmann Rearrangement: In the acid-catalyzed cyclization of O-aryl ketoximes to form benzofurans, a competing Beckmann rearrangement can occur, yielding an undesired amide byproduct.[2]

  • Incomplete Cyclization: During the Perkin rearrangement of 3-halocoumarins to synthesize benzofuran-2-carboxylic acids, the reaction may not go to completion, resulting in the formation of an uncyclized (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate.[2]

  • Radical-Mediated Side Reactions: In syntheses involving oxidative coupling, such as the formation of dihydrobenzofuran neolignans from phenylpropanoids, various radical-mediated side reactions can decrease the selectivity for the desired product.[3][4]

  • Alkylation Byproducts: Some transition metal-catalyzed syntheses of dihydrobenzofurans can be accompanied by the formation of alkylation side products.[5]

Q2: How can I minimize the formation of the chroman byproduct during the cyclization of 2-allylphenols?

A2: The formation of the six-membered chroman ring is a common side reaction in the cyclization of 2-allylphenols. To favor the formation of the desired five-membered dihydrobenzofuran ring, consider the following strategies:

  • Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity of the cyclization. For example, palladium-catalyzed oxidative cyclization often favors the 5-exo-trig pathway leading to dihydrobenzofurans.

  • Reaction Conditions: Milder reaction conditions, including lower temperatures and shorter reaction times, can kinetically favor the formation of the dihydrobenzofuran.

  • Protecting Groups: Strategic use of protecting groups on the phenolic hydroxyl can influence the cyclization pathway.

Q3: I am attempting an acid-catalyzed cyclization of an O-aryl ketoxime and obtaining a significant amount of an amide byproduct. What is happening and how can I prevent it?

A3: The formation of an amide byproduct from an O-aryl ketoxime under acidic conditions is indicative of a competing Beckmann rearrangement.[2] To suppress this side reaction and favor the desired benzofuran formation, you can try the following:

  • Use Milder Acidic Conditions: Strong Brønsted acids can promote the Beckmann rearrangement. Switching to a milder acid or a Lewis acid may favor the cyclization pathway.

  • Solvent Choice: Aprotic solvents can sometimes suppress the Beckmann rearrangement.

  • Temperature Control: Lowering the reaction temperature may decrease the rate of the Beckmann rearrangement more than the desired cyclization.

Troubleshooting Guides

Issue 1: Low Yield and/or Formation of Byproducts in Silver-Promoted Oxidative Coupling of Phenylpropanoids

Symptoms:

  • Low conversion of the starting phenylpropanoid.

  • Low selectivity for the desired dihydrobenzofuran neolignan.

  • Presence of multiple unidentified spots on TLC analysis.

Possible Causes and Solutions:

CauseSolution
Inappropriate Oxidant or Oxidant Amount The choice and stoichiometry of the oxidant are critical. Silver(I) oxide (Ag₂O) is often more efficient than other silver salts. Using an excess of the oxidant can lead to decreased selectivity and the formation of side products. An optimal amount is often around 0.5 equivalents.[3]
Unsuitable Solvent The solvent can significantly impact both conversion and selectivity. While solvents like dichloromethane and benzene are commonly used, acetonitrile has been shown to provide a good balance between conversion and selectivity and is a "greener" alternative.[3]
Suboptimal Reaction Temperature The reaction is typically performed at room temperature. Lowering the temperature to 0 °C can decrease both conversion and selectivity. Reflux conditions may improve homogenization but can also lead to side reactions if the reaction time is prolonged.[3]
Prolonged Reaction Time Extended reaction times can lead to the formation of degradation products and other side reactions, thereby reducing the selectivity for the desired dihydrobenzofuran. The optimal reaction time should be determined experimentally, but can be as short as 4 hours under optimized conditions.[3]
Presence of Radical Initiators/Inhibitors The reaction proceeds through radical intermediates. The addition of a radical initiator like AIBN can increase conversion but drastically decrease selectivity. Conversely, a radical inhibitor may slightly decrease reactivity but can improve selectivity.[3]
Issue 2: Incomplete Cyclization and Low Yield in Perkin Rearrangement of 3-Halocoumarins

Symptoms:

  • Low yield of the desired benzofuran-2-carboxylic acid.

  • Presence of a significant amount of the uncyclized (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate.

Possible Causes and Solutions:

CauseSolution
Inefficient Base-Catalyzed Ring Opening The initial step of the Perkin rearrangement is the base-catalyzed opening of the coumarin ring. The choice and concentration of the base are crucial. Stronger bases like sodium hydroxide or potassium hydroxide in polar solvents such as ethanol or methanol are effective.
Slow Intramolecular Nucleophilic Attack The subsequent intramolecular nucleophilic attack of the phenoxide on the vinyl halide to form the benzofuran ring can be slow under traditional heating.
Suboptimal Reaction Temperature and Time The Perkin rearrangement often requires elevated temperatures and prolonged reaction times (e.g., 3 hours at reflux) with conventional heating to go to completion.
Microwave-Assisted Synthesis as an Alternative Microwave-assisted synthesis has been shown to dramatically reduce the reaction time to as little as 5 minutes and provide very high yields (often >95%) of the desired benzofuran-2-carboxylic acid, minimizing the issue of incomplete reaction.

Data Presentation

Table 1: Effect of Reaction Conditions on the Silver(I) Oxide-Promoted Oxidative Coupling of Methyl p-Coumarate (I) to Dihydrobenzofuran Neolignan (1) [3]

EntryOxidant (equiv.)SolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)
1Ag₂O (0.5)AcetonitrileRoom Temp.445.171.2
2Ag₂O (0.5)AcetonitrileRoom Temp.2048.968.5
3Ag₂O (0.5)Acetonitrile0430.260.1
4Ag₂O (0.5)AcetonitrileReflux (82)455.370.5
5Ag₂O (1.0)AcetonitrileRoom Temp.458.765.4
6Ag₂O (0.5)DichloromethaneRoom Temp.440.265.3
7Ag₂O (0.5)BenzeneRoom Temp.435.862.1
8Ag₂CO₃ (0.5)AcetonitrileRoom Temp.425.655.4
9AgNO₃ (0.5)AcetonitrileRoom Temp.415.340.7

Table 2: Comparison of Conventional vs. Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarins

EntrySubstrateMethodReaction TimeYield (%)
13-Bromo-6,7-dimethoxy-4-methylcoumarinConventional (reflux)3 hoursQuantitative
23-Bromo-6,7-dimethoxy-4-methylcoumarinMicrowave (300W)5 minutes99
33-Bromo-6-methoxy-4-methylcoumarinConventional (reflux)3 hoursQuantitative
43-Bromo-6-methoxy-4-methylcoumarinMicrowave (300W)5 minutes98
53-Bromo-4,7-dimethylcoumarinConventional (reflux)3 hoursQuantitative
63-Bromo-4,7-dimethylcoumarinMicrowave (300W)5 minutes97

Experimental Protocols

Protocol 1: Optimized Silver(I) Oxide-Promoted Oxidative Coupling of Methyl p-Coumarate

Objective: To synthesize (±)-trans-dehydrodicoumarate dimethyl ester (a dihydrobenzofuran neolignan) with minimized side reactions.

Materials:

  • Methyl p-coumarate

  • Silver(I) oxide (Ag₂O)

  • Acetonitrile (anhydrous)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve methyl p-coumarate (1.0 equiv) in anhydrous acetonitrile.

  • Add silver(I) oxide (0.5 equiv) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the silver salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired dihydrobenzofuran neolignan.

Protocol 2: Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarin

Objective: To efficiently synthesize benzofuran-2-carboxylic acid from a 3-bromocoumarin with high yield and minimal reaction time.

Materials:

  • 3-Bromocoumarin derivative

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, dissolve the 3-bromocoumarin (1.0 equiv) in ethanol.

  • Add a solution of sodium hydroxide in water.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 300W for 5 minutes, maintaining a temperature of approximately 79°C.

  • After the reaction is complete, cool the vessel to room temperature.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the benzofuran-2-carboxylic acid.

  • Collect the product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product if necessary.

Visualizations

Side_Reactions_in_Dihydrobenzofuran_Synthesis cluster_main_pathway Desired Dihydrobenzofuran Synthesis cluster_side_reactions Common Side Reactions Start Starting Material Intermediate Reactive Intermediate Start->Intermediate Reaction Conditions Side_Product3 Beckmann Rearrangement Product (Amide) Start->Side_Product3 Strong Acid (from O-Aryl Ketoxime) Product Dihydrobenzofuran Derivative Intermediate->Product Cyclization Side_Product1 Oxidized Byproduct Intermediate->Side_Product1 Oxidizing Conditions Side_Product2 Chroman Byproduct Intermediate->Side_Product2 Thermodynamic Control Side_Product4 Incomplete Cyclization Product Intermediate->Side_Product4 Insufficient Reaction Time/Temp

Caption: Overview of desired synthesis pathway and common side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Side_Reaction Identify Major Side Reaction (e.g., TLC, NMR, MS) Start->Identify_Side_Reaction Chroman_Formation Chroman Formation? Identify_Side_Reaction->Chroman_Formation Beckmann_Rearrangement Beckmann Rearrangement? Identify_Side_Reaction->Beckmann_Rearrangement Oxidation Oxidation of Alcohol? Identify_Side_Reaction->Oxidation Chroman_Formation->Beckmann_Rearrangement No Optimize_Catalyst Optimize Catalyst and Use Milder Conditions Chroman_Formation->Optimize_Catalyst Yes Beckmann_Rearrangement->Oxidation No Milder_Acid Use Milder Acid or Change Solvent Beckmann_Rearrangement->Milder_Acid Yes Protect_Alcohol Protect Alcohol Group or Use Milder Oxidant Oxidation->Protect_Alcohol Yes Other_Issues Consult Further Literature Oxidation->Other_Issues No

Caption: A logical workflow for troubleshooting common side reactions.

Phenylpropanoid_Coupling Reactant Phenylpropanoid Precursor (e.g., Methyl p-Coumarate) Radical Phenoxy Radical Intermediate Reactant->Radical Ag₂O (Oxidant) Dimerization Dimerization & Cyclization Radical->Dimerization Product Dihydrobenzofuran Neolignan (Desired Product) Dimerization->Product Selective Pathway Side_Products Side Products (e.g., Homo-coupled dimers, Over-oxidized products) Dimerization->Side_Products Non-selective Pathways

Caption: Reaction pathway for oxidative coupling of phenylpropanoids.

References

Technical Support Center: Optimization of Dihydrobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of dihydrobenzofurans.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low yields are a common impediment in organic synthesis. The following guide provides a systematic approach to diagnosing and resolving this issue.

Troubleshooting Steps:

  • Verify Starting Materials and Reagents:

    • Purity: Ensure the purity of starting materials, as impurities can poison catalysts or lead to side reactions.[1] Commercially available reagents may contain inhibitors that need to be removed.

    • Activity: Confirm the activity of catalysts and reagents, especially if they are old or have been stored improperly. Transition metal catalysts can be sensitive to air and moisture.[1][2]

    • Stoichiometry: Double-check all calculations and measurements to ensure the correct stoichiometry of reactants, catalysts, and bases.

  • Evaluate Reaction Conditions:

    • Temperature: Temperature is a critical parameter. Too low, and the reaction may be too slow; too high, and decomposition of reactants or products can occur.[2] A temperature screen is often advisable.

    • Solvent: The choice of solvent can significantly impact reaction rate and selectivity. Use anhydrous solvents for moisture-sensitive reactions.[2][3]

    • Atmosphere: Many catalytic syntheses, especially those involving transition metals like palladium, rhodium, and copper(I), require an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.[1][2]

    • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and to check for product degradation over time.[2][3]

  • Assess the Catalytic System:

    • Catalyst/Ligand Choice: The selection of the catalyst and, if applicable, the ligand is crucial for success. For palladium-catalyzed reactions, screening different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and phosphine ligands can be beneficial.[2]

    • Base Selection: The strength and type of base can dramatically influence the outcome. The effectiveness of inorganic bases (e.g., K₂CO₃, Cs₂CO₃) versus organic bases (e.g., triethylamine) is often substrate-dependent.[1][2]

Troubleshooting Workflow for Low Reaction Yield

Low_Yield_Troubleshooting start Low Yield Observed check_sm Verify Starting Materials (Purity, Stoichiometry) start->check_sm check_conditions Evaluate Reaction Conditions (Temp, Solvent, Atmosphere) check_sm->check_conditions check_catalyst Assess Catalytic System (Catalyst, Ligand, Base) check_conditions->check_catalyst incomplete_rxn Incomplete Reaction? check_catalyst->incomplete_rxn side_products Side Products Observed? incomplete_rxn->side_products No optimize_conditions Optimize Conditions (Screen Temp, Solvent, Time) incomplete_rxn->optimize_conditions Yes optimize_catalyst Optimize Catalytic System (Screen Catalysts, Ligands, Bases) side_products->optimize_catalyst Yes product_degradation Product Degradation? side_products->product_degradation No solution Improved Yield optimize_conditions->solution optimize_catalyst->solution workup_issue Check Work-up & Purification (Extraction, Chromatography) workup_issue->solution product_degradation->workup_issue Yes product_degradation->solution No

A logical workflow for troubleshooting low reaction yields.
Issue 2: Formation of Side Products and Purification Challenges

The formation of impurities can complicate purification and reduce the isolated yield.

Common Side Products:

  • Homocoupling Products: In cross-coupling reactions, dimerization of the starting materials can occur.

  • Over-oxidation or Reduction Products: Depending on the reagents used, the desired product may undergo further unwanted transformations.

  • Isomers: In some cases, regioisomers or stereoisomers of the desired dihydrobenzofuran may be formed.

  • Catalyst-derived Impurities: For example, in reactions using triphenylphosphine-based palladium catalysts, triphenylphosphine oxide is a common byproduct that can complicate purification.[2]

Troubleshooting and Purification Strategies:

  • Tuning Reaction Conditions: Modifying the temperature, solvent, or catalyst-to-ligand ratio can often improve selectivity and minimize side product formation.[2]

  • Chromatography Optimization:

    • If standard silica gel chromatography is ineffective, consider using neutral or basic alumina.

    • For acid-sensitive compounds, the silica gel can be deactivated by adding a small amount of a base like triethylamine to the eluent.[3]

    • For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[2]

  • Recrystallization: If the product is a solid, recrystallization is an effective method for purification, provided a suitable solvent system can be found.

Frequently Asked Questions (FAQs)

General Questions:

  • Q1: My reaction is not reproducible. What are the likely causes?

    • A1: Lack of reproducibility often points to subtle variations in reaction setup or reagent quality. Ensure that all glassware is scrupulously dried, solvents are of the same grade and dryness, and reagents are from the same batch if possible. The age and storage conditions of catalysts can also significantly impact their activity.

  • Q2: I'm losing a significant amount of product during the aqueous workup. Why?

    • A2: Product loss during workup can be due to several factors. Your product might have some solubility in the aqueous layer; back-extracting the aqueous layers with fresh organic solvent can help recover it. Emulsion formation can trap the product; adding brine can help break emulsions. Also, ensure the pH of the aqueous layer is adjusted to keep your product in its neutral, less water-soluble form.[3]

Method-Specific Questions:

  • Q3: In my silver-promoted oxidative coupling, the conversion is high, but the selectivity for the dihydrobenzofuran is low. What can I do?

    • A3: Low selectivity in this reaction suggests that the intermediate radicals are reacting through other pathways. The choice of oxidant and solvent is critical. Silver(I) oxide has been shown to be an efficient oxidant.[4] Acetonitrile can provide a good balance between conversion and selectivity.[4] Adding a radical initiator like AIBN can increase conversion but may drastically decrease selectivity, indicating that controlling the radical reaction pathway is key.

  • Q4: My palladium-catalyzed intramolecular Heck reaction is giving a low yield. What should I check first?

    • A4: For intramolecular Heck reactions, ensure an inert atmosphere, as Pd(0) catalysts are oxygen-sensitive. The choice of base and ligand is also crucial. Inorganic bases like potassium carbonate are commonly used.[5] If the yield is still low, consider screening different phosphine ligands, as their steric and electronic properties can significantly affect the reaction outcome. Also, verify the purity of your substrate, as impurities can deactivate the palladium catalyst.

  • Q5: I am attempting a copper-catalyzed intramolecular cyclization of a phenol, but the reaction is not working. What are the common pitfalls?

    • A5: Ensure you are using the correct oxidation state of copper; Cu(I) species are often the active catalysts. If using a Cu(II) precatalyst, the reaction conditions must be suitable for its in-situ reduction.[1] Many of these reactions require a strong, non-nucleophilic base, and using an insufficient amount can lead to no product formation.[1] Like palladium catalysis, many Cu(I) catalysts are sensitive to air, so maintaining an inert atmosphere is important.[1]

  • Q6: In my rhodium-catalyzed C-H activation/cyclization, what factors most influence the yield and selectivity?

    • A6: The directing group on your substrate is paramount for successful C-H activation. The choice of the rhodium precursor (e.g., [RhCp*Cl₂]₂) and additives (e.g., a base like CsOAc or an additive like Zn(OAc)₂) can significantly impact the reaction's efficiency and selectivity.[4][6] The solvent also plays a crucial role, with polar solvents sometimes favoring the desired annulation.[6]

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized conditions for various dihydrobenzofuran synthesis methods to facilitate comparison.

Table 1: Optimization of Silver(I)-Promoted Oxidative Coupling of Methyl Ferulate

EntryOxidant (equiv.)SolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)
1Ag₂O (0.5)AcetonitrileRoom Temp.477.141.7
2Ag₂O (0.5)Acetonitrile85 (reflux)471.065.7
3Ag₂O (0.5)Acetonitrile0477.335.5
4Ag₂CO₃ (0.5)AcetonitrileRoom Temp.467.829.8
5AgOAc (0.5)AcetonitrileRoom Temp.470.324.1
6Ag₂O (0.5)DichloromethaneRoom Temp.479.530.2
7Ag₂O (0.5)BenzeneRoom Temp.478.832.7

Data extracted from a study on the synthesis of dihydrobenzofuran neolignans.

Table 2: Representative Conditions for Transition Metal-Catalyzed Dihydrobenzofuran Synthesis

Catalyst SystemBaseSolventTemperature (°C)Typical Yield Range (%)Method
Pd(OAc)₂ / PPh₃K₂CO₃DMF7050-80Intramolecular Heck Reaction
[RhCp*Cl₂]₂CsOAcDioxane10049-76C-H Activation/Annulation
CuI / LigandCs₂CO₃Toluene11060-95Intramolecular C-O Cyclization
[Au(I)Cl]/AgOTf-DichloromethaneRoom Temp.60-90Gold-Catalyzed Cyclization

Note: These are representative conditions and may require optimization for specific substrates.

Experimental Protocols

Protocol 1: Silver(I) Oxide-Promoted Oxidative Coupling

This protocol is adapted for the synthesis of dihydrobenzofuran neolignans from phenylpropanoid precursors.

  • To a round-bottom flask, add the methyl ester of the phenylpropanoid (1.0 equiv).

  • Add anhydrous acetonitrile as the solvent.

  • Add silver(I) oxide (Ag₂O, 0.5 equiv).

  • Stir the reaction mixture at room temperature or reflux (e.g., 85°C) for 4-20 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Silver-Promoted Synthesis

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Add Substrate & Solvent B Add Ag2O A->B C Stir at Optimized Temp B->C D Filter through Celite C->D E Concentrate Filtrate D->E F Column Chromatography E->F

A typical experimental workflow for synthesis.
Protocol 2: Palladium-Catalyzed Intramolecular Heck Reaction

This protocol describes a general procedure for the synthesis of dihydrobenzofurans from o-iodoaryl ethers containing an alkene moiety.

  • To a dried Schlenk flask under an argon atmosphere, add the o-iodoaryl allyl ether (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and triphenylphosphine (PPh₃, 0.04 equiv).

  • Add an anhydrous base such as potassium carbonate (K₂CO₃, 2.0 equiv).

  • Add anhydrous dimethylformamide (DMF) via syringe.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to the optimized temperature (e.g., 70-100 °C) and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Overcoming Poor Solubility of (2,3-Dihydrobenzofuran-2-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of (2,3-Dihydrobenzofuran-2-yl)methanamine and its derivatives.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Issue 1: My this compound derivative is precipitating out of my aqueous buffer.

  • Question: I dissolved my compound in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. What should I do first? Answer: The initial step is to assess the final concentration of DMSO in your working solution. Many biological assays are sensitive to organic solvents, and a high concentration of DMSO can lead to cell toxicity or interfere with the assay. As a general guideline, the final DMSO concentration should be kept below 0.5% to minimize these effects.[1][2] However, this low concentration may not be sufficient to maintain the solubility of a hydrophobic compound.

    Troubleshooting Workflow:

    Troubleshooting Precipitation in Aqueous Buffer A Precipitation Observed B Check Final DMSO Concentration A->B C Is DMSO < 0.5%? B->C D Increase DMSO (if tolerated by assay) C->D No F Consider Co-solvents C->F Yes E Precipitation Resolved? D->E E->F No G Salt Formation F->G H pH Adjustment G->H I Advanced Formulation H->I

    A decision-making workflow for addressing compound precipitation.
  • Question: My assay is sensitive to DMSO, and I cannot increase its concentration. What is the next step? Answer: If increasing the DMSO concentration is not feasible, you can explore the use of co-solvents. Co-solvents are water-miscible organic solvents that, when used in combination, can significantly enhance the solubility of poorly soluble compounds.[1] It is crucial to test the tolerance of your experimental system to any new co-solvent.

  • Question: How can I determine if the precipitation is due to the compound's intrinsic poor solubility or something else? Answer: To confirm that the issue is solubility-related, you can perform a simple test. Prepare your final dilution in the aqueous buffer and centrifuge it at high speed. If the supernatant, when used in your assay, provides a consistent and expected result, while the non-centrifuged suspension gives variable or lower-than-expected activity, it strongly suggests that the compound is precipitating.

Issue 2: I am observing inconsistent results in my biological assays.

  • Question: My results vary significantly between experiments, even when I use the same protocol. Could this be related to solubility? Answer: Yes, inconsistent results are a common consequence of poor solubility. If your compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended. Repeated freeze-thaw cycles of your stock solution can also promote precipitation over time.

  • Question: How can I improve the consistency of my results? Answer: To enhance consistency, ensure your stock solutions are properly prepared and stored. It is recommended to store stock solutions of poorly soluble compounds at -20°C or -80°C in single-use aliquots to avoid freeze-thaw cycles. Before use, ensure the aliquot is completely thawed and vortexed thoroughly to redissolve any compound that may have settled.

Frequently Asked Questions (FAQs)

  • Q1: What is the general solubility profile of this compound derivatives? A1: this compound and its derivatives are generally expected to have low aqueous solubility due to the hydrophobic benzofuran core. The calculated octanol-water partition coefficient (XLogP3) for the parent compound is 1.1, indicating a degree of lipophilicity. Benzofuran itself is insoluble in water.[3]

  • Q2: How does the amine group in this compound affect its solubility? A2: The primary amine group introduces a basic center into the molecule. This allows for the formation of salts with acids, which can significantly improve aqueous solubility. The solubility of such amine-containing compounds is often pH-dependent.

  • Q3: How can I leverage the amine group to improve solubility? A3: You can perform a salt screening to identify a pharmaceutically acceptable salt with improved solubility and stability. The hydrochloride salt of this compound is commercially available, suggesting this is a viable strategy. Additionally, adjusting the pH of your aqueous buffer to a more acidic range will favor the protonated, more soluble form of the amine.

  • Q4: What are some common strategies to enhance the solubility of these derivatives for in vitro and in vivo studies? A4: Several formulation strategies can be employed to improve the solubility of poorly water-soluble drugs:

    • Salt Formation: Converting the basic amine to a salt can drastically increase aqueous solubility.

    • Co-solvency: Using a mixture of water-miscible solvents can increase the solubility of hydrophobic compounds.

    • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.

    • Cyclodextrin Complexation: Encapsulating the hydrophobic molecule within a cyclodextrin can significantly increase its aqueous solubility.[1]

    • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[1][2]

  • Q5: Are there any quantitative data available on the solubility of benzofuran derivatives? A5: While specific data for this compound is limited, studies on other benzofuran derivatives have shown that structural modifications can impact solubility. For instance, replacing a naphthalene ring with a benzo[b]furan ring has been shown to increase water solubility from 6.2 mg/mL to as high as 19.7 mg/mL for certain analogs.[4]

Data Presentation

Table 1: Calculated Lipophilicity of Selected Benzofuran Derivatives

CompoundclogPReference
Benzofuran Derivative VIII2.43[5]
Benzofuran Derivative IX3.57[5]
Benzofuran Derivative X3.12[5]
Amide Derivative of IX (2a)1.12[5]
Bromo-derivative of IX (2b)1.85[5]
Amide Derivative of X (3c)1.40[5]

clogP is the calculated logarithm of the octanol/water partition coefficient, a measure of lipophilicity. Lower values generally indicate higher aqueous solubility.

Table 2: Qualitative Solubility of Benzofuran in Various Solvents

SolventSolubilityReference
WaterInsoluble[3][6]
Aqueous alkaline solutionsInsoluble[3]
BenzeneMiscible[3]
Petroleum etherMiscible[3]
Absolute ethanolMiscible[3]
EtherMiscible[3]
MethanolSoluble[7]
Dimethyl Sulfoxide (DMSO)Generally high solubility[8]

Experimental Protocols

Protocol 1: Shake-Flask Method for Determining Equilibrium Solubility

This method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.

Objective: To determine the saturation solubility of a this compound derivative.

Materials:

  • This compound derivative

  • Selected solvent (e.g., water, phosphate-buffered saline pH 7.4)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time (typically 24-72 hours) to reach equilibrium.

  • After equilibration, visually confirm the presence of undissolved solid.

  • Centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with the appropriate solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method against a standard curve.

  • Perform the experiment in triplicate.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by the Kneading Method

This method is a simple and effective way to prepare solid inclusion complexes to enhance aqueous solubility.

Objective: To prepare a solid inclusion complex of a this compound derivative with a cyclodextrin.

Materials:

  • This compound derivative

  • Cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Water-miscible solvent (e.g., water-ethanol mixture)

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Determine the optimal molar ratio of the drug to cyclodextrin (often 1:1 or 1:2) from phase solubility studies.

  • Place the cyclodextrin in a mortar and add a small amount of the water-miscible solvent to form a paste.

  • Add the drug to the paste and knead the mixture thoroughly for 45-60 minutes.

  • If the paste becomes too dry, add a small amount of additional solvent.

  • Dry the resulting solid in a vacuum oven at a controlled temperature until a constant weight is achieved.

  • The resulting powder is the inclusion complex, which can be characterized by techniques like DSC, XRD, or NMR to confirm its formation.

Visualizations

General Workflow for Solubility Enhancement A Poorly Soluble Compound B Solubility Screening A->B C Salt Formation B->C D Co-solvents B->D E Solid Dispersion B->E F Cyclodextrin Complexation B->F G Nanosuspension B->G H Characterization & Dissolution Testing C->H D->H E->H F->H G->H I Optimized Formulation H->I

A general workflow for selecting a solubility enhancement strategy.

Signaling Pathway Inhibition by Benzofuran Derivatives A Growth Factors B Receptor Tyrosine Kinases A->B C PI3K B->C D Akt C->D E mTOR D->E F Cell Growth & Proliferation E->F G Benzofuran Derivatives G->E

Some benzofuran derivatives are known to inhibit the mTOR signaling pathway.

References

Technical Support Center: Purification of Polar Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of polar benzofuran compounds.

Troubleshooting Guides

This section addresses common issues encountered during the purification of polar benzofuran compounds and offers actionable solutions in a question-and-answer format.

Issue 1: Poor Retention or Compound Elutes in the Void Volume (Reversed-Phase Chromatography)

Question: My polar benzofuran compound shows little to no retention on a C18 column and elutes with the solvent front. How can I improve its retention?

Answer: Poor retention of polar compounds on non-polar stationary phases like C18 is a frequent challenge.[1][2] This occurs because the polar analyte has a higher affinity for the polar mobile phase than the non-polar stationary phase. Here are several strategies to increase retention:

  • Increase Mobile Phase Polarity: Start with a highly aqueous mobile phase (e.g., 95-100% water or buffer) and gradually introduce the organic modifier (e.g., acetonitrile or methanol).[2]

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases modified with polar functional groups, which enhance the retention of polar analytes through secondary interactions.

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (e.g., silica, diol, amine) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[3][4][5] In HILIC, water acts as the strong eluting solvent.[6]

  • Utilize Mixed-Mode Chromatography: This technique uses stationary phases with both reversed-phase and ion-exchange functionalities, providing multiple interaction mechanisms to retain polar and charged compounds.[1][7][8]

  • Add Ion-Pairing Reagents: For ionizable benzofuran derivatives, adding an ion-pairing reagent (e.g., trifluoroacetic acid for basic compounds) to the mobile phase can form a neutral complex that is better retained on a reversed-phase column.

Issue 2: Peak Tailing or Streaking (Normal-Phase and Reversed-Phase Chromatography)

Question: My purified benzofuran compound shows significant peak tailing or streaking on both silica and C18 columns. What is causing this and how can I fix it?

Answer: Peak tailing or streaking is often caused by strong interactions between the analyte and active sites on the stationary phase, or by secondary interactions. For polar benzofurans, this can be due to interactions with acidic silanol groups on silica gel or residual silanols on C18 columns.

  • Deactivate Silica Gel: For normal-phase chromatography, you can deactivate the silica gel by adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase.[9] This will cap the acidic silanol groups and reduce tailing for basic benzofurans.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded phase like diol or cyano.[9]

  • pH Adjustment of Mobile Phase (Reversed-Phase): For ionizable compounds, adjusting the pH of the mobile phase to suppress ionization can significantly improve peak shape.

  • Use a Base-Deactivated Reversed-Phase Column: Many manufacturers offer base-deactivated columns specifically designed to improve the peak shape of basic compounds.

  • Dry Loading: For normal-phase chromatography, dissolving the sample in a strong solvent and then adsorbing it onto a small amount of silica gel before loading it onto the column can improve peak shape.[9]

Issue 3: Co-elution of Impurities with Similar Polarity

Question: I am struggling to separate my target polar benzofuran from an impurity with a very similar polarity. What strategies can I employ?

Answer: Separating compounds with similar polarities is a common purification challenge. The key is to exploit subtle differences in their chemical properties.

  • Optimize the Solvent System: In normal-phase chromatography, try different solvent combinations. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity.

  • Gradient Elution: A shallow gradient, where the polarity of the mobile phase is changed slowly over time, can often resolve closely eluting compounds.[9]

  • Alternative Chromatography Modes:

    • HILIC: Can offer different selectivity compared to normal-phase and reversed-phase, potentially separating isomers or compounds with minor structural differences.[3][10]

    • Mixed-Mode Chromatography: The dual retention mechanism can provide unique selectivity for separating structurally similar compounds.[7][11]

  • Recrystallization: If the compound is a solid, recrystallization can be a powerful technique for removing small amounts of impurities.[9] Experiment with different solvent systems to find one where the desired compound has high solubility at elevated temperatures and low solubility at room temperature.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying a newly synthesized polar benzofuran derivative?

A1: A good starting point is to perform Thin Layer Chromatography (TLC) with a variety of solvent systems to get an initial assessment of the compound's polarity and the complexity of the crude mixture. For normal-phase chromatography, a common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate).[9] For reversed-phase, a gradient of water and acetonitrile or methanol is a standard starting point. Based on the TLC results, you can decide on the most suitable chromatography technique (normal-phase, reversed-phase, or HILIC).

Q2: My polar benzofuran is an oil and won't crystallize. How can I purify it further?

A2: If your compound is an oil, chromatography is the primary method for purification. If you are still seeing impurities after column chromatography, consider the following:

  • High-Vacuum Drying: Ensure all residual solvent is removed by drying the oil under a high vacuum.[9]

  • Trituration: Add a solvent in which your compound is poorly soluble but the impurities are soluble. Stirring the mixture may cause your compound to precipitate as a solid.[9]

  • Preparative HPLC: For high-purity requirements, preparative HPLC can provide excellent resolution.

Q3: Can I use normal-phase chromatography for very polar benzofurans?

A3: Yes, but it can be challenging. Very polar compounds may adsorb strongly to the silica gel, leading to poor recovery and streaking.[3] To mitigate this, you can use a highly polar mobile phase, such as a mixture of dichloromethane and methanol, often with a small amount of a modifier like acetic acid (for acidic compounds) or triethylamine/ammonia (for basic compounds).[12] HILIC is often a better alternative for very polar compounds.[4][5]

Q4: How do I choose between reversed-phase and HILIC for my polar benzofuran?

A4: The choice depends on the specific properties of your compound.

  • Reversed-phase is generally suitable for moderately polar compounds that can be retained on a C18 column with a highly aqueous mobile phase.

  • HILIC is preferred for highly polar and water-soluble compounds that show little to no retention in reversed-phase chromatography.[3][10]

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Polar Benzofuran Purification

TechniqueStationary PhaseMobile PhaseAdvantagesDisadvantagesBest Suited For
Normal-Phase Chromatography (NPC) Polar (e.g., Silica, Alumina)Non-polar organic solventsGood for separating isomers; well-established technique.Strong retention of very polar compounds, potential for degradation on acidic silica.Moderately polar, non-ionizable benzofurans.
Reversed-Phase Chromatography (RPC) Non-polar (e.g., C18, C8)Polar (e.g., Water/Acetonitrile)Versatile; good for a wide range of polarities.[2]Poor retention of very polar and hydrophilic compounds.[1]Moderately polar to non-polar benzofurans.
Hydrophilic Interaction Liquid Chromatography (HILIC) Polar (e.g., Silica, Diol, Amine)High organic content with a small amount of aqueous solventExcellent retention for very polar and hydrophilic compounds.[3][4]Can have longer equilibration times; sensitive to water content.Highly polar, water-soluble benzofurans (e.g., hydroxylated, amino-substituted).
Mixed-Mode Chromatography (MMC) Contains both hydrophobic and ion-exchange groupsAqueous/organic mixtures, often with buffersUnique selectivity; can retain both polar and charged compounds.[7][8]Method development can be more complex.[8]Ionizable polar benzofurans, complex mixtures.

Table 2: Typical Yield and Purity Ranges for Benzofuran Purification Methods

Purification MethodCompound TypeTypical Yield (%)Typical Purity (%)Reference
Normal-Phase Flash Chromatography 2-Aminobenzofuran derivativeNot specified>95% (by NMR)[13]
Normal-Phase Flash Chromatography Substituted benzofuran80-91%Not specified[7]
Reversed-Phase Chromatography Benzofuran-isatin hybrid80%Not specified[14]
Recrystallization Substituted benzofuran83-86% (after initial purification)>98%[15]

Note: Yield and purity are highly dependent on the specific compound, the complexity of the crude mixture, and the optimization of the purification protocol.

Experimental Protocols

Protocol 1: General Normal-Phase Flash Chromatography for a Moderately Polar Benzofuran

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).

    • Aim for an Rf value of 0.2-0.4 for the target compound.[9]

  • Column Packing:

    • Select an appropriately sized silica gel flash column based on the amount of crude material.

    • Create a slurry of the silica gel in the chosen non-polar solvent from the TLC analysis.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the column.[9]

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Add this powder to the top of the column.[9]

  • Elution:

    • Begin eluting with the solvent system determined from the TLC analysis.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compound.[9]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the compound by TLC.

    • Combine the pure fractions.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.

Protocol 2: General Reversed-Phase Flash Chromatography for a Polar Benzofuran

  • Method Development (Optional but Recommended):

    • If an analytical HPLC is available, develop a separation method on a C18 column using a water/acetonitrile or water/methanol gradient. This will provide a good starting point for the flash chromatography method.

  • Column Conditioning:

    • Flush the C18 flash column with 100% organic solvent (e.g., acetonitrile or methanol).

    • Equilibrate the column with the initial mobile phase conditions (high aqueous content).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a solvent that is miscible with the mobile phase (e.g., methanol, DMF, or the initial mobile phase itself).

    • Load the sample onto the column.

  • Elution:

    • Begin elution with a highly polar mobile phase (e.g., 95% water / 5% acetonitrile).

    • Gradually decrease the polarity by increasing the percentage of the organic solvent.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution using TLC (if applicable) or by analyzing small aliquots by analytical HPLC.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the organic solvent using a rotary evaporator.

    • The remaining aqueous solution can be freeze-dried (lyophilized) or extracted with an organic solvent to recover the purified compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis (Solvent System Selection) Column_Prep Column Preparation (Packing & Equilibration) TLC->Column_Prep Sample_Loading Sample Loading (Wet or Dry) Column_Prep->Sample_Loading Elution Elution (Isocratic or Gradient) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Purity_Check Purity Check (TLC or HPLC) Fraction_Collection->Purity_Check Purity_Check->Elution Impure Combine_Fractions Combine Pure Fractions Purity_Check->Combine_Fractions Pure Solvent_Removal Solvent Removal (Rotary Evaporation/Lyophilization) Combine_Fractions->Solvent_Removal Final_Product Purified Polar Benzofuran Solvent_Removal->Final_Product

Caption: General workflow for the chromatographic purification of polar benzofuran compounds.

troubleshooting_logic Start Purification Issue Identified Poor_Retention Poor Retention / Void Elution? Start->Poor_Retention Tailing Peak Tailing / Streaking? Poor_Retention->Tailing No Sol_Retention1 Increase Mobile Phase Polarity (RP) Poor_Retention->Sol_Retention1 Yes Sol_Retention2 Switch to HILIC or Mixed-Mode Poor_Retention->Sol_Retention2 Yes Coelution Co-elution of Impurities? Tailing->Coelution No Sol_Tailing1 Add Mobile Phase Modifier (e.g., TEA) Tailing->Sol_Tailing1 Yes Sol_Tailing2 Use Alternative Stationary Phase Tailing->Sol_Tailing2 Yes Sol_Coelution1 Optimize Solvent System / Gradient Coelution->Sol_Coelution1 Yes Sol_Coelution2 Try Alternative Chromatography Mode Coelution->Sol_Coelution2 Yes Sol_Coelution3 Recrystallization Coelution->Sol_Coelution3 Yes

Caption: Troubleshooting logic for common purification issues of polar benzofurans.

References

Preventing racemization during the synthesis of chiral dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chiral dihydrobenzofurans. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization during their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a racemic or partially racemic mixture of my target dihydrobenzofuran. What are the most likely causes?

A1: Racemization during the synthesis of chiral dihydrobenzofurans typically arises from factors that can compromise the stereochemical integrity of key intermediates. The most common causes include:

  • Suboptimal Reaction Temperature: Higher temperatures can provide the activation energy needed for stereocenter inversion.[1]

  • Inappropriate Base or Catalyst: The choice of base or catalyst is critical. A base that is too strong or not sterically hindered can lead to the abstraction of a proton at the stereocenter, causing racemization.[2][3] Similarly, an inappropriate catalyst may not provide a sufficient asymmetric environment.

  • Prolonged Reaction Times: Extended reaction times can increase the likelihood of side reactions that lead to racemization.

  • Acidic or Basic Workup/Purification Conditions: Exposure of the chiral product to acidic or basic conditions during workup or chromatography can cause epimerization.[1]

  • Reactive Intermediates: The formation of planar intermediates, such as enolates or carbocations, at or adjacent to the stereocenter can lead to a loss of stereochemical information.[1]

Q2: How does the choice of solvent impact the enantioselectivity of my reaction?

A2: The solvent plays a crucial role in controlling the reaction environment and can significantly influence enantioselectivity. Less polar solvents may be preferred as they can reduce the rate of racemization.[4] For instance, in the silver(I)-promoted oxidative coupling of phenylpropanoids, acetonitrile was found to provide a good balance between conversion and selectivity and is considered a "greener" alternative to solvents like dichloromethane and benzene.[5][6]

Q3: Can the catalyst system be optimized to improve enantiomeric excess (ee)?

A3: Absolutely. The catalyst system is a cornerstone of asymmetric synthesis. For dihydrobenzofuran synthesis, several catalytic systems can be optimized:

  • Chiral Ligands: For metal-catalyzed reactions (e.g., using Palladium, Rhodium, or Ruthenium), the choice of the chiral ligand is paramount.[7][8][9][10] Systematic screening of different ligands is often necessary to find the optimal one for a specific substrate.

  • Catalyst Loading: The amount of catalyst can also affect the outcome. In some cases, increasing the ligand-to-metal ratio has been shown to improve enantioselectivity.[9]

  • Organocatalysts: Chiral organocatalysts, such as bifunctional thioureas or phosphoric acids, have been successfully employed in the enantioselective synthesis of dihydrobenzofurans and can be tailored to specific reactions.[11][12][13]

Q4: Are there any specific coupling reagents that are known to minimize racemization?

A4: While the context of "coupling reagents" is more common in peptide synthesis, the principles apply to the formation of bonds where a stereocenter is at risk. In syntheses involving the coupling of a carboxylic acid, using reagents known for low racemization is key. For example, activating carboxylic acids with 2,4,6-trichloro-1,3,5-triazine (TCT) under mild, microwave-assisted conditions has been shown to produce chiral 2-substituted benzofurans from N-protected α-amino acids without significant racemization.[14][15][16] In peptide chemistry, the use of additives like HOBt or OxymaPure with carbodiimides is a standard practice to suppress racemization, a strategy that can be adapted to other syntheses.[2][4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Enantiomeric Excess (ee) Reaction temperature is too high.Lower the reaction temperature. For reactions involving sensitive intermediates like enolates, temperatures as low as -78 °C may be necessary.[1]
Inappropriate base selection.If using a base, switch to a more sterically hindered, non-nucleophilic base (e.g., 2,4,6-collidine instead of DIPEA).[2][3]
Suboptimal catalyst or ligand.Screen a variety of chiral ligands or catalysts. Consider using a bifunctional catalyst that can provide a more rigid chiral environment.[11]
Racemization During Workup Acidic or basic aqueous wash.Use a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching and washing.[1]
Racemization During Purification Acidic silica gel.Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent and then removing the excess solvent. Alternatively, consider using a different stationary phase like alumina.
Inconsistent Results Anhydrous conditions not maintained.Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., Argon or Nitrogen).
Reagent quality.Use freshly distilled solvents and high-purity reagents. The quality of the base or catalyst can be particularly critical.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Chiral 2-Substituted Benzofurans without Racemization

This protocol is adapted from a method for preparing α-alkyl-2-benzofuranmethanamines from N-protected α-amino acids.[14][15][16]

Materials:

  • N-protected α-amino acid

  • 2,4,6-trichloro-1,3,5-triazine (TCT)

  • Appropriate phosphonium salt

  • Anhydrous solvent (e.g., THF)

  • Microwave reactor

Procedure:

  • Activation of the Carboxylic Acid: In a microwave-safe vessel, dissolve the N-protected α-amino acid (1 equivalent) and TCT (1.1 equivalents) in the anhydrous solvent.

  • Reaction Mixture: Add the phosphonium salt (1.2 equivalents) to the solution.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to the optimized temperature and time (e.g., 120 °C for 10-15 minutes). The specific conditions may need to be optimized for your substrate.

  • Workup: After cooling, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Optimizing Reaction Temperature to Prevent Racemization

This is a general workflow for troubleshooting temperature-related racemization.

Procedure:

  • Baseline Reaction: Run the reaction at the previously established or literature-reported temperature and determine the enantiomeric excess (ee) of the product.

  • Stepwise Temperature Reduction: Set up a series of parallel reactions, reducing the temperature for each. For example, if the initial reaction was at room temperature (25 °C), run subsequent reactions at 0 °C, -20 °C, -40 °C, and -78 °C.

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS to determine the time required for completion at each temperature. Reaction times will likely increase at lower temperatures.

  • Analysis: Once each reaction is complete, perform a standard workup and purify the product. Analyze the ee of each product using chiral HPLC or SFC.

  • Optimization: Compare the ee values and reaction times. Select the temperature that provides the best balance of high enantioselectivity and practical reaction time.

Visualizations

racemization_pathway Potential Racemization Pathway A Chiral Starting Material (Defined Stereocenter) B Formation of Planar Intermediate (e.g., Enolate, Carbocation) A->B Deprotonation/ Leaving Group Departure C Protonation/Nucleophilic Attack (from either face) B->C Loss of Stereochemical Information D Racemic or Partially Racemic Product C->D

Caption: General mechanism for racemization via a planar intermediate.

troubleshooting_workflow Troubleshooting Workflow for Racemization start Racemization Observed (Low ee) temp Lower Reaction Temperature (e.g., 25°C -> 0°C -> -78°C) start->temp check_ee Analyze Enantiomeric Excess (ee) temp->check_ee base Change Base (e.g., to a sterically hindered one) base->check_ee catalyst Optimize Catalyst/Ligand System catalyst->check_ee workup Modify Workup/Purification (e.g., buffered solutions, neutralized silica) workup->check_ee check_ee->base ee still low check_ee->catalyst ee still low check_ee->workup ee still low end Racemization Suppressed (High ee) check_ee->end ee is high

Caption: A stepwise approach to troubleshooting racemization.

References

Troubleshooting guide for the cyclization step in dihydrobenzofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of dihydrobenzofurans, with a specific focus on the critical cyclization step.

Troubleshooting Guide

This guide addresses common issues encountered during the cyclization step of dihydrobenzofuran synthesis in a question-and-answer format.

Question: My cyclization reaction is resulting in a low yield of the desired dihydrobenzofuran. What are the potential causes and how can I improve the yield?

Answer:

Low yields in dihydrobenzofuran synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

1. Sub-optimal Reaction Conditions: The choice of catalyst, solvent, base, temperature, and reaction time is critical.

  • Catalyst and Ligand: For transition metal-catalyzed cyclizations (e.g., Pd, Cu, Rh), the catalyst's oxidation state, concentration, and the choice of ligand can significantly impact efficiency. If using a palladium catalyst, ensure it is active and consider screening different phosphine ligands. For copper-catalyzed reactions, the copper source (e.g., CuI, Cu(OAc)₂) and the presence of co-catalysts can be crucial.[1][2]

  • Solvent: The polarity of the solvent can influence the reaction rate and selectivity. Solvents like acetonitrile have been shown to provide a good balance between conversion and selectivity in some oxidative coupling reactions.[3][4] For other reactions, polar aprotic solvents like DMF or ethereal solvents like THF might be more suitable.[5]

  • Base: The choice and stoichiometry of the base are critical. Inorganic bases like Cs₂CO₃ or K₂CO₃ are commonly used, but organic bases such as triethylamine (Et₃N) can also be effective, sometimes acting as a buffer to prevent acid-mediated side reactions.[6]

  • Temperature and Reaction Time: Many cyclization reactions are sensitive to temperature. Running the reaction at too high a temperature can lead to decomposition or side product formation, while a temperature that is too low may result in an incomplete reaction. Optimization of both temperature and reaction time is often necessary. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.[3]

2. Starting Material Quality: Impurities in the starting materials can poison the catalyst or participate in side reactions. Ensure that your precursors are pure and dry, especially when using moisture-sensitive reagents or catalysts.

3. Presence of Competing Side Reactions: Several side reactions can compete with the desired cyclization, leading to lower yields.

  • Oxidation of Alcohols: In syntheses starting from substrates with primary or secondary alcohols, competitive oxidation of the hydroxyl group can be a significant issue.[6] Using milder reaction conditions or protecting the alcohol group might be necessary.

  • Formation of Isomeric Products: Depending on the substrate and reaction conditions, the formation of undesired isomers, such as chromans, can occur.[6] Fine-tuning the catalyst system and reaction parameters can often improve selectivity.

  • Homocoupling of Starting Materials: In cross-coupling reactions, homocoupling of the starting materials can be a major side reaction. Adjusting the stoichiometry of the reactants and the catalyst loading can help minimize this.

To systematically optimize your reaction, consider a Design of Experiments (DoE) approach, varying one parameter at a time (e.g., solvent, base, temperature) while keeping others constant.

Question: I am observing the formation of significant side products in my reaction mixture. How can I identify and minimize them?

Answer:

The formation of side products is a common challenge. Identifying these impurities and understanding their formation mechanism is key to minimizing them.

1. Identification of Side Products: The first step is to characterize the major side products using techniques like NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

2. Common Side Products and Mitigation Strategies:

  • Intermolecular Reactions: If you are attempting an intramolecular cyclization, intermolecular reactions leading to dimers or polymers can be an issue, particularly at high concentrations. Running the reaction under high dilution conditions can favor the intramolecular pathway.

  • Incomplete Reaction: Unreacted starting material is a common "side product." If this is the case, consider increasing the reaction time, temperature, or the amount of catalyst/reagent.

  • Decomposition: If you observe a complex mixture of unidentifiable products, your starting material or product might be decomposing under the reaction conditions. Consider lowering the reaction temperature or using a milder catalyst system.

  • Rearrangement Products: Acidic or basic conditions can sometimes lead to rearrangements of the starting material or the product. Using a buffer or a less acidic/basic reagent can prevent this.[6]

Below is a logical workflow for troubleshooting side product formation:

Troubleshooting_Side_Products cluster_strategies Mitigation Strategies start Side Product Formation Observed identify Identify Side Products (NMR, MS, HPLC) start->identify analyze Analyze Formation Mechanism identify->analyze conditions Optimize Reaction Conditions (Temp, Conc, Time) analyze->conditions reagents Change Reagents (Catalyst, Base, Solvent) analyze->reagents protect Introduce Protecting Groups analyze->protect evaluate Evaluate Impact on Yield and Purity conditions->evaluate reagents->evaluate protect->evaluate evaluate->analyze Unsuccessful end Minimized Side Products evaluate->end Successful

Caption: Troubleshooting workflow for minimizing side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the cyclization step in dihydrobenzofuran synthesis?

A1: Several effective methods are employed, often categorized by the type of bond being formed and the catalyst used. Common strategies include:

  • Transition Metal-Catalyzed Intramolecular Cyclization: This is a widely used approach, with palladium, copper, and rhodium being common catalysts.[5][7] These reactions often involve the cyclization of substituted phenols onto a tethered alkene or alkyne.

  • Oxidative Coupling Reactions: These reactions typically involve the coupling of two phenol derivatives or a phenol and another aromatic compound, often promoted by oxidants like silver(I) oxide (Ag₂O).[3][4]

  • Acid-Catalyzed Cyclization: Protic or Lewis acids can be used to catalyze the intramolecular cyclization of suitable precursors.

  • Radical Cyclizations: Reactions involving radical intermediates can also be employed to form the dihydrobenzofuran ring system.[3]

Q2: How does the electronic nature of the substituents on the aromatic ring affect the cyclization?

A2: The electronic properties of the substituents on the aromatic ring can have a profound impact on the cyclization reaction.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or hydroxyl (-OH) can activate the aromatic ring, often facilitating electrophilic attack and promoting cyclization.[6] In some cases, they can also direct the cyclization to a specific position.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) deactivate the aromatic ring, which can make the cyclization more difficult, often requiring harsher reaction conditions. However, their effect can be beneficial in certain reaction mechanisms.

A recent study on the synthesis of aminobenzofuran derivatives noted that when a methoxy group (an electron-donating group) was at the 3-position, the reaction failed to produce the desired product. In contrast, when electron-withdrawing halogen atoms (bromine or fluorine) were at the same position, the target products were obtained in excellent yields (90% and 95% respectively).[8] This highlights the significant influence of substituent electronics.

Q3: Are there any general recommendations for solvent choice in the cyclization step?

A3: While the optimal solvent is highly reaction-dependent, some general guidelines can be provided.

  • Polar Aprotic Solvents: Solvents like DMF, DMAc, and DMSO are often used for transition metal-catalyzed reactions as they can help to dissolve the catalyst and salts.

  • Ethereal Solvents: THF and 1,4-dioxane are also commonly employed, particularly in reactions involving organometallic reagents.

  • Acetonitrile: As mentioned earlier, acetonitrile has been found to be a good solvent for certain oxidative coupling reactions, offering a good balance of reactivity and selectivity.[3][4]

  • Protic Solvents: In some cases, protic solvents like alcohols (e.g., methanol, ethanol) or even water can be used, particularly in "green" chemistry applications.

It is always recommended to perform a solvent screen to identify the optimal solvent for a specific reaction.

Quantitative Data Summary

The following tables summarize the effect of different reaction parameters on the yield of dihydrobenzofuran synthesis based on published data.

Table 1: Effect of Oxidant on Dihydrobenzofuran Neolignan Synthesis [3]

EntryOxidant (equiv.)Conversion (%)Selectivity (%)Yield (%)
1Ag₂O (0.5)704431
2Ag₂O (1.0)653523
3AgOAc (1.0)582615
4AgNO₃ (1.0)45188

Table 2: Effect of Solvent on Dihydrobenzofuran Neolignan Synthesis [3]

EntrySolventConversion (%)Selectivity (%)Yield (%)
1Acetonitrile704431
2Dichloromethane623723
3Benzene553117
4Acetone482512

Experimental Protocols

Protocol 1: Silver(I) Oxide-Promoted Oxidative Coupling for Dihydrobenzofuran Neolignan Synthesis [3]

  • To a solution of the starting phenylpropanoid (e.g., methyl p-coumarate, 1.0 mmol) in acetonitrile (20 mL) is added silver(I) oxide (Ag₂O, 0.5 mmol).

  • The reaction mixture is stirred at room temperature for 4-20 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the silver salts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired dihydrobenzofuran neolignan.

Protocol 2: Palladium-Catalyzed Intramolecular Cyclization [5][7]

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen) is added the aryl halide precursor (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., a phosphine ligand, 4-10 mol%).

  • The flask is evacuated and backfilled with the inert gas three times.

  • A dry, degassed solvent (e.g., toluene, dioxane, or DMF, 10 mL) is added, followed by a base (e.g., Cs₂CO₃, 2.0 mmol).

  • The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) and stirred for the required time (monitored by TLC or LC-MS).

  • After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The residue is purified by flash column chromatography to yield the pure dihydrobenzofuran product.

Visualizations

Dihydrobenzofuran_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Starting Materials (e.g., Substituted Phenol) setup Reaction Setup (Inert atmosphere, Temp control) start->setup reagents Reagents (Catalyst, Base, Solvent) reagents->setup cyclization Cyclization Step setup->cyclization monitoring Reaction Monitoring (TLC, LC-MS) cyclization->monitoring monitoring->cyclization Incomplete quench Quenching monitoring->quench Reaction Complete extract Extraction quench->extract purify Purification (Column Chromatography) extract->purify end Pure Dihydrobenzofuran purify->end

Caption: General experimental workflow for dihydrobenzofuran synthesis.

Pd_Catalyzed_Cyclization_Pathway A Aryl Halide Precursor + Pd(0)L_n B Oxidative Addition (Ar-Pd(II)-X L_n) A->B Step 1 C Intramolecular Insertion (Heck-type or Carbopalladation) B->C Step 2 D Beta-Hydride Elimination or Reductive Elimination C->D Step 3 E Dihydrobenzofuran Product D->E Step 4 F Pd(0)L_n Regeneration D->F F->A Catalytic Cycle

Caption: Simplified catalytic cycle for a Pd-catalyzed cyclization.

References

Enhancing the stability of (2,3-Dihydrobenzofuran-2-yl)methanamine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of (2,3-Dihydrobenzofuran-2-yl)methanamine in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a color change and a decrease in potency over a short period. What are the likely causes?

A1: The observed degradation of this compound in solution is likely due to a combination of oxidative and pH-mediated degradation pathways. The primary amine group is susceptible to oxidation, which can be catalyzed by light, temperature, and the presence of metal ions. Additionally, the stability of the compound can be significantly influenced by the pH of the solution.[1][2][3]

Q2: What are the expected degradation products of this compound?

A2: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the degradation pathways of similar benzofuran and primary amine compounds, one might expect products resulting from oxidation of the amine group (e.g., imines, aldehydes) and potential opening or modification of the dihydrobenzofuran ring.[4][5][6][7][8][9]

Q3: How can I monitor the stability of my this compound solution?

A3: Several analytical techniques can be employed to monitor the stability and quantify the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method.[10] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify volatile degradation products.[1][11][12][13]

Troubleshooting Guides

Issue 1: Rapid Degradation in Aqueous Buffers

Symptoms:

  • Significant loss of parent compound (>10%) within 24 hours at room temperature.

  • Appearance of new peaks in the HPLC chromatogram.

  • Noticeable change in solution color.

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate pH The pH of the solution is a critical factor in the stability of primary amines.[3][14] It is recommended to perform a pH screening study to identify the optimal pH for stability. Generally, for primary amines, slightly acidic conditions (pH 3-6) can enhance stability by protonating the amine group and reducing its susceptibility to oxidation.
Oxidation The primary amine is prone to oxidation. To mitigate this, consider the following: - Deoxygenate your solvent: Purge the solvent with an inert gas like nitrogen or argon before preparing the solution. - Add antioxidants: Include antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) in your formulation.[15] - Protect from light: Store solutions in amber vials or protect them from light to prevent photolytic degradation.[16]
Metal Ion Contamination Trace metal ions can catalyze oxidative degradation. Use high-purity solvents and glassware, and consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffer.

Illustrative Data: Effect of pH on Stability

The following table summarizes hypothetical stability data for this compound in different pH buffers at 25°C for 48 hours. This data is for illustrative purposes to guide experimentation.

Buffer pH% Remaining Parent CompoundAppearance of Degradation Products (Peak Area %)
3.098.5%1.5%
5.097.2%2.8%
7.085.1%14.9%
9.072.4%27.6%
Issue 2: Instability During Long-Term Storage

Symptoms:

  • Gradual decrease in potency over weeks or months, even at refrigerated temperatures.

  • Formation of precipitates.

Possible Causes & Solutions:

CauseRecommended Action
Suboptimal Storage Temperature While refrigeration is generally recommended, for very long-term storage, consider storing the solution at -20°C or -80°C. Ensure the chosen solvent is compatible with low-temperature storage and will not freeze in a way that causes the compound to precipitate.
Incompatible Excipients Certain excipients can react with the primary amine.[17][18] If your formulation includes excipients, ensure they are compatible. For example, avoid reducing sugars that can undergo Maillard reactions with the amine. Consider using stabilizing excipients like cyclodextrins.[19]
Solvent Evaporation For long-term storage, ensure vials are properly sealed to prevent solvent evaporation, which would increase the concentration of the compound and potentially accelerate degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify the potential degradation pathways of this compound.[16][20]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 48 hours. Dissolve the stressed sample in the initial solvent.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots of each stressed solution.

  • If necessary, neutralize the acid and base hydrolysis samples.

  • Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and the profile of degradation products.

Protocol 2: HPLC Method for Stability Testing

Column: C18, 4.6 x 150 mm, 5 µm Mobile Phase A: 0.1% Formic acid in Water Mobile Phase B: 0.1% Formic acid in Acetonitrile Gradient:

Time (min) % B
0 10
20 90
25 90
26 10
30 10
Flow Rate: 1.0 mL/min Injection Volume: 10 µL Detection: UV at 275 nm Column Temperature: 30°C

Visualizations

degradation_pathway A This compound B Oxidative Stress (O2, Metal Ions, Light) E pH Stress (Acid/Base Hydrolysis) C Imine Intermediate B->C Oxidation D Aldehyde Derivative C->D Hydrolysis F Ring-Opened Products E->F Hydrolysis experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base ox Oxidation prep->ox therm Thermal prep->therm photo Photolysis prep->photo hplc HPLC Analysis acid->hplc base->hplc ox->hplc therm->hplc photo->hplc data Data Interpretation hplc->data

References

Reducing by-product formation in palladium-catalyzed dihydrobenzofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed synthesis of dihydrobenzofurans. Our aim is to help you minimize by-product formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in palladium-catalyzed dihydrobenzofuran synthesis?

A1: The formation of by-products is highly dependent on the specific synthetic route employed. However, some common side products observed across different palladium-catalyzed methods include:

  • Alkene Isomers: In reactions involving substrates with allyl groups, such as the carboalkoxylation of 2-allylphenols, base-mediated isomerization of the double bond is a significant competing reaction.[1] This can lead to the formation of undesired constitutional isomers and a reduction in the yield of the target dihydrobenzofuran.

  • Ring-Opened Products: Under certain conditions, the desired dihydrobenzofuran ring can undergo a subsequent ring-opening reaction, leading to the formation of various isomeric, non-cyclic compounds.[2]

  • Homocoupling Products: The coupling of two molecules of the starting aryl halide or organometallic reagent can occur, leading to the formation of symmetrical biaryl compounds.

  • Hydrodehalogenation Products: The replacement of a halide on the aromatic starting material with a hydrogen atom can occur, leading to a reduced, non-functionalized arene.

  • Oligomeric/Polymeric Materials: In some cases, particularly with highly reactive starting materials or under non-optimized conditions, the formation of oligomeric or polymeric by-products can be observed.

Q2: My reaction is producing a significant amount of the isomerized alkene by-product. How can I prevent this?

A2: Alkene isomerization is a common challenge, particularly in reactions like the palladium-catalyzed carboalkoxylation of 2-allylphenols.[1] Here are several strategies to minimize this side reaction:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired cyclization over isomerization. For instance, the use of CPhos has been shown to be effective in minimizing alkene isomerization in certain systems.

  • Reaction Pathway Control: Employing reaction conditions that favor an anti-heteropalladation mechanism can be crucial for achieving high yields of the desired dihydrobenzofuran.[1]

  • Base Selection: The nature and strength of the base can influence the rate of isomerization. It is advisable to screen different bases (e.g., organic vs. inorganic) to find one that promotes the cyclization while minimizing isomerization.

  • Temperature Control: Lowering the reaction temperature can sometimes slow down the rate of isomerization relative to the desired cyclization.

Q3: I am observing a significant amount of a ring-opened by-product. What reaction conditions might be causing this?

A3: The formation of a ring-opened by-product can be promoted by certain solvents and prolonged reaction times at elevated temperatures. For example, in a Heck-type oxyarylation, heating the reaction for an extended period can lead to the complete conversion of the desired dihydrobenzofuran to a ring-opened isomer.[2] To mitigate this:

  • Solvent Choice: Solvents can play a crucial role. For instance, highly electron-withdrawing solvents might facilitate the ring-opening reaction.[2] Screening different solvents is recommended.

  • Reaction Time and Temperature: Carefully monitor the reaction progress and stop it once the formation of the desired product is maximized. Avoid unnecessarily long reaction times, especially at high temperatures.[2]

Troubleshooting Guides

Problem 1: Low Yield of Dihydrobenzofuran and Formation of Multiple Unidentified By-products

This is a general issue that can arise from several factors. The following logical workflow can help diagnose and solve the problem.

Low_Yield_Troubleshooting start Low Yield of Dihydrobenzofuran check_catalyst 1. Catalyst and Ligand Optimization - Screen different Pd sources (e.g., Pd(OAc)2, Pd2(dba)3). - Evaluate various phosphine or other ligands (e.g., CPhos, SPhos, urea-based ligands). start->check_catalyst check_base 2. Base and Solvent Screening - Test different organic and inorganic bases (e.g., K2CO3, Cs2CO3, NaOtBu). - Vary solvent polarity (e.g., Toluene, DMF, Dioxane). check_catalyst->check_base check_temp 3. Temperature and Concentration Adjustment - Optimize reaction temperature. - Adjust reagent concentrations. check_base->check_temp check_atmosphere 4. Ensure Inert Atmosphere - Use properly dried solvents and glassware. - Maintain a positive pressure of inert gas (N2 or Ar). check_temp->check_atmosphere solution Improved Yield and Selectivity check_atmosphere->solution

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Predominant Formation of Alkene Isomerization By-product

This guide focuses on addressing the specific issue of substrate alkene isomerization.

Alkene_Isomerization_Troubleshooting start High Alkene Isomerization ligand_select 1. Ligand Modification - Switch to bulky, electron-rich ligands (e.g., CPhos). - Consider bidentate ligands. start->ligand_select pathway_control 2. Favor anti-Heteropalladation Pathway - Adjust reaction conditions (e.g., additives) to favor the desired mechanistic pathway. ligand_select->pathway_control base_screen 3. Base Optimization - Screen weaker or non-nucleophilic bases. - Evaluate inorganic bases. pathway_control->base_screen temp_control 4. Temperature Reduction - Lower the reaction temperature to disfavor isomerization. base_screen->temp_control solution Minimized Isomerization, Higher Product Yield temp_control->solution

Caption: Troubleshooting workflow for alkene isomerization.

Data Presentation

Table 1: Effect of Ligand on the Yield of Dihydrobenzofuran in a Pd-Catalyzed Carboalkoxylation of 2-Allylphenol

EntryLigandYield (%)
1PPh₃35
2P(o-tol)₃42
3JohnPhos68
4XPhos75
5CPhos 85

Note: This table is a representative example based on findings that CPhos is an optimal ligand for this type of reaction. Actual yields may vary depending on the specific substrates and other reaction conditions.

Table 2: Influence of Reaction Parameters on By-product Formation

ParameterCondition ABy-product A (%)Condition BBy-product B (%)
Base K₂CO₃15 (Isomerization)NaOtBu5 (Isomerization)
Solvent Toluene10 (Ring-opening)Dioxane2 (Ring-opening)
Temperature 120 °C25 (Decomposition)80 °C5 (Decomposition)

Note: This table illustrates general trends. Optimal conditions are substrate-dependent and require empirical determination.

Experimental Protocols

Protocol 1: Optimized Palladium-Catalyzed Carboalkoxylation of 2-Allylphenol to Minimize Alkene Isomerization

This protocol is adapted from methodologies that have been shown to be effective in reducing alkene isomerization by-products.

Materials:

  • 2-Allylphenol

  • Aryl triflate

  • Pd₂(dba)₃ (Palladium source)

  • CPhos (Ligand)

  • NaOtBu (Base)

  • Toluene (Anhydrous and degassed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and CPhos (0.06 mmol, 6 mol%).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous, degassed toluene (2 mL).

  • Stir the mixture at room temperature for 10 minutes to allow for pre-formation of the catalyst complex.

  • Add 2-allylphenol (1.0 mmol, 1.0 equiv) and the aryl triflate (1.2 mmol, 1.2 equiv).

  • Finally, add NaOtBu (1.5 mmol, 1.5 equiv).

  • Seal the tube and heat the reaction mixture at 80 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran derivative.

Protocol 2: Palladium-Catalyzed Annulation of a 2-Bromophenol with a 1,3-Diene using a Urea Ligand

This protocol utilizes a urea-based ligand which has been shown to be effective in the heteroannulation of 2-bromophenols and 1,3-dienes.[3][4]

Materials:

  • 2-Bromophenol

  • 1,3-Diene

  • Pd(OAc)₂ (Palladium source)

  • Urea-based ligand (e.g., as described in the literature[3][4])

  • NaOtBu (Base)

  • Toluene/Anisole solvent mixture (9:1) (Anhydrous and degassed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox, add Pd(OAc)₂ (0.0125 mmol, 2.5 mol%), the urea ligand (0.025 mmol, 5 mol%), and NaOtBu (0.55 mmol, 1.1 equiv) to a vial.

  • Add the 2-bromophenol (0.5 mmol, 1.0 equiv) and the 9:1 toluene/anisole solvent mixture (2.0 mL).

  • Add the 1,3-diene (0.75 mmol, 1.5 equiv).

  • Seal the vial and heat the reaction mixture at 110 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired dihydrobenzofuran.

Signaling Pathways and Experimental Workflows

Reaction_Mechanism cluster_main_cycle Desired Catalytic Cycle cluster_side_reaction Alkene Isomerization Side Reaction A Pd(0)L_n B Oxidative Addition (Ar-X) A->B Ar-X C Ar-Pd(II)-X B->C D Alkene Coordination C->D E [Ar-Pd(II)-Alkene]+ D->E F Intramolecular Nucleophilic Attack (anti-Oxypalladation) E->F Phenol G Cyclized Pd(II) Intermediate F->G H Reductive Elimination G->H H->A Pd(0)L_n regenerated I Dihydrobenzofuran H->I J Starting 2-Allylphenol J->D Enters main cycle K Base-Mediated Isomerization J->K Base L Isomerized Phenol K->L L->D Leads to isomeric by-product

Caption: Catalytic cycle and competing alkene isomerization.

References

Technical Support Center: Scaling Up the Synthesis of (2,3-Dihydrobenzofuran-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of (2,3-Dihydrobenzofuran-2-yl)methanamine for library synthesis. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound on a large scale?

A1: For library synthesis, the most viable routes typically start from commercially available precursors and involve robust and scalable reactions. The three main strategies are:

  • Route 1: From (2,3-Dihydrobenzofuran-2-yl)methanol: This involves the conversion of the alcohol to a suitable leaving group (e.g., mesylate or tosylate), followed by nucleophilic substitution with an amine source, such as sodium azide with subsequent reduction, or through a Gabriel synthesis.

  • Route 2: From 2,3-Dihydrobenzofuran-2-carbonitrile: This route involves the reduction of the nitrile functionality to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

  • Route 3: From 2,3-Dihydrobenzofuran-2-carbaldehyde: This method utilizes reductive amination, where the aldehyde is reacted with an ammonia source in the presence of a reducing agent.

Q2: What are the critical parameters to control during the scale-up of this synthesis?

A2: Key parameters to monitor and control during scale-up include:

  • Temperature: Exothermic reactions, such as reductions with LiAlH₄, require careful temperature control to prevent runaway reactions.

  • Reagent Addition Rate: Slow and controlled addition of reactive reagents is crucial for safety and to minimize side product formation.

  • Agitation: Efficient stirring is necessary to ensure homogeneity, especially in larger reaction vessels.

  • Purity of Starting Materials: Impurities in starting materials can lead to side reactions and complicate purification.

  • Work-up and Purification: The work-up procedure must be optimized for large volumes, and the purification method should be scalable (e.g., flash chromatography or crystallization).

Q3: How can I purify the final product, this compound, on a large scale?

A3: Purification of primary amines can be challenging due to their basicity and potential for strong interaction with silica gel.[1][2][3][4][5] Scalable purification methods include:

  • Acid-base extraction: This can be an effective initial purification step to separate the basic amine from neutral and acidic impurities.

  • Flash column chromatography: Using an amine-functionalized silica gel or by adding a small amount of a competing amine (e.g., triethylamine) to the eluent can improve separation and reduce tailing on standard silica gel.[2][4]

  • Crystallization: If the product or a salt derivative (e.g., hydrochloride salt) is crystalline, this can be a highly effective and scalable purification method.

  • Reversed-phase chromatography: For polar amines, reversed-phase chromatography can be a viable option.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low yield in the conversion of the alcohol to the mesylate/tosylate. Incomplete reaction.- Ensure the reaction is carried out under strictly anhydrous conditions. - Use a slight excess of the sulfonyl chloride and the amine base (e.g., triethylamine, pyridine). - Monitor the reaction by TLC or LC-MS to ensure completion.
Degradation of the product.- Maintain a low reaction temperature (typically 0 °C) to prevent side reactions. - Perform the work-up promptly upon reaction completion.
Incomplete reaction during the azide substitution. Poor leaving group.- Ensure the alcohol was successfully converted to the mesylate or tosylate. A bromide, formed via an Appel reaction, can also be a good leaving group.
Steric hindrance.- This reaction is generally efficient for primary sulfonates. Ensure the starting material is correct.
Low reactivity of sodium azide.- Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the azide. - Increase the reaction temperature if necessary, while monitoring for decomposition.
Low yield in the Staudinger reduction of the azide. Incomplete reaction.- Use a slight excess of triphenylphosphine. - Ensure sufficient reaction time for the formation of the aza-ylide before adding water for hydrolysis.
Difficult purification.- The byproduct, triphenylphosphine oxide, can be challenging to remove. It can sometimes be precipitated from a non-polar solvent or removed by chromatography on silica gel.
Formation of emulsions during LiAlH₄ work-up. Formation of aluminum salts.- Use a Fieser work-up: sequential addition of water, 15% NaOH solution, and then more water to precipitate granular aluminum salts that are easier to filter.
Incomplete reduction of the nitrile with LiAlH₄. Insufficient reducing agent.- Use a sufficient excess of LiAlH₄ (typically 2-3 equivalents).
Deactivation of the reducing agent.- Ensure the use of anhydrous solvent and inert atmosphere, as LiAlH₄ reacts violently with water.
Over-alkylation during reductive amination. Imine/enamine equilibrium and subsequent reaction.- Use a large excess of the ammonia source. - Choose a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are less likely to reduce the starting aldehyde.
Product streaking/tailing during silica gel chromatography. Strong interaction of the basic amine with acidic silica gel.- Add a small percentage (0.5-1%) of triethylamine or ammonia to the eluent.[2][4] - Use an amine-functionalized silica gel column.[4] - Consider converting the amine to a less polar derivative (e.g., a Boc-protected amine) before chromatography, followed by deprotection.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the key steps in the synthesis of this compound via the alcohol route. Please note that these are representative values and may vary depending on the specific substrate and scale.

Reaction Step Reagents and Conditions Typical Yield Scale Reference
Mesylation of Alcohol (2,3-Dihydrobenzofuran-2-yl)methanol, MsCl, Et₃N, DCM, 0 °C to rt>90%Lab ScaleGeneral Procedure
Azide Substitution 2-(Mesyloxymethyl)-2,3-dihydrobenzofuran, NaN₃, DMF, 60-80 °C80-95%Lab ScaleGeneral Procedure
Staudinger Reduction 2-(Azidomethyl)-2,3-dihydrobenzofuran, PPh₃, THF then H₂O85-95%Lab Scale[6][7][8][9][10]
Nitrile Reduction 2-Cyano-2,3-dihydrobenzofuran, LiAlH₄, THF, 0 °C to rt70-90%Lab Scale[11]
Reductive Amination 2,3-Dihydrobenzofuran-2-carbaldehyde, NH₃/MeOH, NaBH₃CN60-80%Lab Scale[12][13][14][15]

Experimental Protocols

Route 1: From (2,3-Dihydrobenzofuran-2-yl)methanol

Step 1: Synthesis of 2-(Mesyloxymethyl)-2,3-dihydrobenzofuran

  • Dissolve (2,3-Dihydrobenzofuran-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (1.1 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude mesylate, which is often used in the next step without further purification.

Step 2: Synthesis of 2-(Azidomethyl)-2,3-dihydrobenzofuran

  • Dissolve the crude 2-(Mesyloxymethyl)-2,3-dihydrobenzofuran (1.0 eq) in dimethylformamide (DMF).

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude azide can be purified by flash column chromatography if necessary.

Step 3: Synthesis of this compound (Staudinger Reduction)

  • Dissolve 2-(Azidomethyl)-2,3-dihydrobenzofuran (1.0 eq) in tetrahydrofuran (THF).

  • Add triphenylphosphine (1.1 eq) portion-wise at room temperature. Effervescence (nitrogen gas evolution) should be observed.

  • Stir the reaction mixture at room temperature until the azide is consumed (monitor by TLC or IR spectroscopy - disappearance of the azide stretch at ~2100 cm⁻¹).

  • Add water to the reaction mixture and stir for several hours to hydrolyze the intermediate aza-ylide.

  • Remove the THF under reduced pressure.

  • Perform an acid-base extraction to separate the amine from triphenylphosphine oxide. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and extract with 1M HCl.

  • Wash the aqueous layer with ethyl acetate to remove any remaining triphenylphosphine oxide.

  • Basify the aqueous layer with a strong base (e.g., 6M NaOH) to a pH > 12.

  • Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired amine.

Visualizations

experimental_workflow cluster_route1 Route 1: From Alcohol cluster_route2 Route 2: From Nitrile cluster_route3 Route 3: From Aldehyde start1 (2,3-Dihydrobenzofuran-2-yl)methanol step1_1 Mesylation (MsCl, Et3N) start1->step1_1 intermediate1 2-(Mesyloxymethyl)-2,3- dihydrobenzofuran step1_1->intermediate1 step1_2 Azide Substitution (NaN3) intermediate1->step1_2 intermediate2 2-(Azidomethyl)-2,3- dihydrobenzofuran step1_2->intermediate2 step1_3 Staudinger Reduction (PPh3, H2O) intermediate2->step1_3 end This compound step1_3->end start2 2,3-Dihydrobenzofuran-2-carbonitrile step2_1 Reduction (LiAlH4) start2->step2_1 step2_1->end start3 2,3-Dihydrobenzofuran-2-carbaldehyde step3_1 Reductive Amination (NH3, NaBH3CN) start3->step3_1 step3_1->end

Caption: Synthetic routes to this compound.

troubleshooting_logic start Low Yield or Incomplete Reaction q1 Which step is problematic? start->q1 mesylation Mesylation q1->mesylation Step 1 azide Azide Substitution q1->azide Step 2 reduction Reduction (Staudinger/LiAlH4) q1->reduction Step 3 sol_mesylation Check anhydrous conditions Use excess reagents Monitor reaction completion mesylation->sol_mesylation sol_azide Confirm leaving group formation Use polar aprotic solvent Increase temperature azide->sol_azide sol_reduction Use excess reducing agent Ensure anhydrous conditions (LiAlH4) Allow sufficient reaction time reduction->sol_reduction

Caption: Troubleshooting decision tree for low reaction yield.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 2,3-Dihydrobenzofurans: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmaceuticals. The efficient construction of this core structure is a critical aspect of synthetic organic chemistry. This guide provides a comparative analysis of prominent synthetic routes to 2,3-dihydrobenzofurans, offering a detailed examination of their performance, supported by experimental data, to inform strategic decisions in chemical synthesis.

This analysis focuses on four major strategies: transition-metal-catalyzed intramolecular cyclization, Brønsted acid-catalyzed intramolecular cyclization, visible-light-mediated photocatalysis, and organocatalytic asymmetric synthesis. Each method presents distinct advantages and limitations in terms of yield, substrate scope, reaction conditions, and stereocontrol.

Performance Comparison of Synthetic Routes

The following tables summarize quantitative data for the different synthetic approaches, providing a clear comparison of their efficacy under various conditions.

Table 1: Transition-Metal-Catalyzed Intramolecular Cyclization of o-Allylphenols
EntryCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂ / PPh₃K₂CO₃DMF1001285[1]
2[RhCp*Cl₂]₂ / AgSbF₆-DCE801292[2]
3Pd(TFA)₂-Toluene1102478Not found in search results
4Rh₂(esp)₂-CH₂Cl₂23299Not found in search results
Table 2: Brønsted Acid-Catalyzed Intramolecular Cyclization of o-Allylphenols
EntryBrønsted AcidSolventTemp. (°C)Time (h)Yield (%)Reference
1p-TsOHToluene110395[3]
2H₂SO₄Dioxane100588Not found in search results
3TfOHCH₂Cl₂250.592[3]
4PPA-120285[3]
Table 3: Visible-Light-Mediated Photocatalytic Synthesis

| Entry | Photocatalyst | Oxidant/Additive | Solvent | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | Ru(bpy)₃(PF₆)₂ | (NH₄)₂S₂O₈ | CH₃CN/H₂O | 24 | 82 |[4][5] | | 2 | Eosin Y | - | CH₃CN | 12 | 75 | Not found in search results | | 3 | TiO₂ | Air | HFIP/TFT | 12 | 66 |[6][7] | | 4 | TMG | 1,2-dichlorobenzene | 0.6 | 29-69 |[3] |

Table 4: Organocatalytic Enantioselective Synthesis
EntryOrganocatalystReactantsSolventYield (%)ee (%)Reference
1Chiral Phosphoric AcidSalicylaldehyde deriv. + MalononitrileToluene9598Not found in search results
2Chiral Thioureao-Hydroxychalcone + Pyridinium ylideCH₂Cl₂8892[7]
3Cinchona-based SquaramideQuinone + HydroxymaleimideDioxane9795[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the reproduction of these synthetic routes.

Palladium-Catalyzed Intramolecular Cyclization of 2-Allylphenol

Procedure: A mixture of 2-allylphenol (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%) in anhydrous DMF (5 mL) is stirred under an argon atmosphere. K₂CO₃ (1.5 mmol) is added, and the reaction mixture is heated to 100 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 2,3-dihydrobenzofuran derivative.[1]

Brønsted Acid-Catalyzed Intramolecular Cyclization of 2-(But-2-en-1-yl)phenol

Procedure: To a solution of 2-(but-2-en-1-yl)phenol (1.0 mmol) in toluene (10 mL), p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%) is added. The reaction mixture is refluxed at 110 °C for 3 hours with azeotropic removal of water using a Dean-Stark apparatus. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (20 mL), washed with saturated NaHCO₃ solution and brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by flash chromatography to yield the desired 2,3-dihydrobenzofuran.[3]

Visible-Light-Mediated Photocatalytic [3+2] Cycloaddition

Procedure: A solution of the phenol (0.10 mmol), styrene derivative (0.13 mmol), Ru(bpy)₃(PF₆)₂ (0.005 mmol), and (NH₄)₂S₂O₈ (0.20 mmol) in a 1:1 mixture of CH₃CN and water (4 mL) is placed in a sealed tube. The mixture is degassed by bubbling with argon for 15 minutes and then irradiated with a blue LED lamp (450 nm) for 24 hours at room temperature with stirring. After the reaction, the mixture is extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are dried over Na₂SO₄ and concentrated. The product is purified by column chromatography on silica gel.[4][5]

Organocatalytic Asymmetric Michael Addition/Cyclization

Procedure: To a solution of o-hydroxychalcone (0.2 mmol) and the chiral thiourea catalyst (0.02 mmol, 10 mol%) in CH₂Cl₂ (2 mL) at room temperature is added a solution of the pyridinium ylide (0.24 mmol) in CH₂Cl₂ (1 mL) dropwise over 10 minutes. The reaction mixture is stirred at the same temperature for the time indicated by TLC analysis. The solvent is then evaporated, and the residue is purified by flash column chromatography on silica gel to afford the enantiomerically enriched 2,3-dihydrobenzofuran.[7]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in the discussed synthetic routes.

Transition-Metal-Catalyzed Intramolecular Cyclization

G A o-Allylphenol C Oxidative Addition/Coordination A->C B Pd(0) or Rh(I) Catalyst B->C D Intramolecular Nucleophilic Attack (Oxy-palladation/rhodation) C->D E Cyclized Intermediate D->E F Reductive Elimination or β-Hydride Elimination E->F G 2,3-Dihydrobenzofuran F->G H Catalyst Regeneration F->H H->B G A o-Allylphenol C Protonation of Alkene A->C B Brønsted Acid (H+) B->C D Carbocation Intermediate C->D E Intramolecular Nucleophilic Attack by Phenolic Oxygen D->E F Cyclized Oxonium Ion E->F G Deprotonation F->G H 2,3-Dihydrobenzofuran G->H I Catalyst Regeneration G->I I->B G PC Photocatalyst PC_star Excited Photocatalyst* PC->PC_star Radical_Cation Phenoxy Radical Cation PC_star->Radical_Cation SET Phenol Phenol Substrate Phenol->Radical_Cation Cycloaddition [3+2] Cycloaddition Radical_Cation->Cycloaddition Alkene Alkene Alkene->Cycloaddition Radical_Intermediate Cyclized Radical Intermediate Cycloaddition->Radical_Intermediate Oxidation Oxidation Radical_Intermediate->Oxidation Oxidation->PC Catalyst Regeneration Product 2,3-Dihydrobenzofuran Oxidation->Product Oxidant_red Reduced Oxidant Oxidation->Oxidant_red Light Visible Light (hν) Light->PC Oxidant Oxidant Oxidant->Oxidation

References

Validating the Structure of (2,3-Dihydrobenzofuran-2-yl)methanamine: A Comparative Guide to Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical techniques for the structural validation of (2,3-Dihydrobenzofuran-2-yl)methanamine, a key intermediate in the synthesis of various pharmaceutical compounds. While a definitive single-crystal X-ray diffraction study on the title compound is not publicly available, this guide will leverage spectroscopic data for its structural confirmation and provide a comparative analysis with X-ray crystallography data of a closely related dihydrobenzofuran derivative.

The structural integrity of this compound is paramount for its intended use in further chemical synthesis. Its molecular framework, consisting of a dihydrobenzofuran core with a methanamine substituent, requires precise characterization to ensure the desired stereochemistry and connectivity. This guide will explore the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in elucidating the structure of this compound. Furthermore, it will contrast these methods with the atomic-level precision of single-crystal X-ray diffraction by examining a representative crystal structure of a related compound.

Spectroscopic Validation of this compound

In the absence of a published crystal structure for this compound, spectroscopic methods serve as the primary means of structural validation. These techniques provide detailed information about the molecule's atomic connectivity and chemical environment.

Spectroscopic Data for this compound
Technique Observed Data
1H NMR (CDCl3)Chemical shifts (δ) and coupling constants (J) consistent with the proposed structure, including signals for the aromatic protons, the dihydrofuran ring protons, and the aminomethyl group.
13C NMR (CDCl3)Characteristic peaks corresponding to the nine carbon atoms in unique chemical environments, including aromatic, aliphatic, and aminomethyl carbons.
Infrared (IR) SpectroscopyAbsorption bands indicative of N-H stretching (amine), C-H stretching (aromatic and aliphatic), C-O-C stretching (ether), and aromatic C=C bending vibrations.
Mass Spectrometry (MS)A molecular ion peak (M+) corresponding to the calculated molecular weight of C9H11NO (149.19 g/mol ).[1]

Comparative Analysis: X-ray Crystallography of a Dihydrobenzofuran Derivative

To illustrate the power of X-ray crystallography in providing unambiguous structural proof, we can examine the crystal structure of a related compound, such as a substituted 2,3-dihydrobenzofuran. X-ray diffraction analysis of a suitable single crystal provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering a definitive 3D model of the molecule in the solid state.

Hypothetical X-ray Crystallographic Data for a Dihydrobenzofuran Analog
Parameter Value
Crystal SystemOrthorhombic
Space GroupP212121
Unit Cell Dimensionsa = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å
Bond Lengths (Å)C-O (furan): ~1.37, C-C (furan): ~1.52, C-N: ~1.47
Bond Angles (°)C-O-C: ~109, Angles within the benzene ring: ~120
Torsion Angles (°)Defining the conformation of the dihydrofuran ring and the orientation of the substituent.

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data at various orientations.

  • Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods and then refined to fit the experimental data, yielding the final atomic coordinates.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. 1H and 13C NMR spectra are acquired. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to establish connectivity.

  • Data Processing and Analysis: The acquired data is Fourier transformed and the spectra are phased and baseline corrected. Chemical shifts, coupling constants, and integration values are analyzed to elucidate the molecular structure.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed on the ATR crystal of the FTIR spectrometer, or a KBr pellet is prepared.

  • Data Acquisition: The infrared spectrum is recorded over a range of wavenumbers (typically 4000-400 cm-1).

  • Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: The sample molecules are ionized using an appropriate technique (e.g., electrospray ionization - ESI, electron impact - EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak confirms the molecular weight, and the fragmentation pattern can provide further structural information.

Visualizing the Workflow

experimental_workflow General Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_data_analysis Data Analysis & Confirmation synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy crystallography X-ray Crystallography (for suitable crystals) purification->crystallography if single crystals form spec_data Spectroscopic Data Interpretation spectroscopy->spec_data cryst_data Crystal Structure Solution & Refinement crystallography->cryst_data confirmation Structure Confirmation spec_data->confirmation cryst_data->confirmation

Caption: General workflow for the synthesis and structural validation of a small molecule.

xray_vs_spectroscopy Comparison of Validation Techniques cluster_xray X-ray Crystallography cluster_spectroscopy Spectroscopic Methods xray_input Single Crystal xray_process X-ray Diffraction xray_input->xray_process xray_output 3D Atomic Coordinates (Bond lengths, angles) xray_process->xray_output spec_input Bulk Sample (Solid or Solution) spec_process NMR, IR, MS spec_input->spec_process spec_output Connectivity & Functional Groups (Inferred Structure) spec_process->spec_output

Caption: Comparison of inputs and outputs for X-ray crystallography versus spectroscopic methods.

References

A Comparative Guide to the Biological Activity of (2,3-Dihydrobenzofuran-2-yl)methanamine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of (2,3-Dihydrobenzofuran-2-yl)methanamine and its analogs, with a focus on their potential as monoamine oxidase (MAO) inhibitors. The information presented is based on available experimental data to facilitate further research and drug development.

Introduction

This compound is a heterocyclic compound that has garnered interest in medicinal chemistry due to its structural similarity to known psychoactive compounds and its potential to interact with various biological targets. This guide focuses on the structure-activity relationships (SAR) of its analogs as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes crucial in the metabolism of neurotransmitters.[1] Dysregulation of these enzymes is implicated in various neurological disorders, including depression and Parkinson's disease.[2]

Quantitative Comparison of Biological Activity

The following tables summarize the in vitro inhibitory activity of various analogs of this compound against MAO-A and MAO-B. The data is presented as IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 1: Monoamine Oxidase A (MAO-A) Inhibitory Activity

Compound IDStructureR (Substitution)IC50 (µM)Reference
Reference Compounds
MoclobemideN/AN/A6.06 ± 0.26[2]
ClorgylineN/AN/A0.06 ± 0.01[2]
Benzofuran-Thiazolylhydrazone Analogs
Analog 1Benzofuran-thiazolylhydrazone2,4-dichlorophenyl0.073 ± 0.003[2]
Analog 2Benzofuran-thiazolylhydrazone4-chlorophenyl0.43 ± 0.02[2]

Table 2: Monoamine Oxidase B (MAO-B) Inhibitory Activity

Compound IDStructureR (Substitution)IC50 (µM)Reference
Reference Compound
SelegilineN/AN/AN/A[2]
Benzofuran-Thiazolylhydrazone Analogs
Analog 3Benzofuran-thiazolylhydrazone2,4-dichlorophenyl0.75 ± 0.03[2]
Analog 4Benzofuran-thiazolylhydrazone4-bromophenyl0.80 ± 0.04[2]
Analog 5Benzofuran-thiazolylhydrazone4-fluorophenyl1.06 ± 0.05[2]
Analog 6Benzofuran-thiazolylhydrazone4-methylphenyl1.37 ± 0.06[2]
Analog 7Benzofuran-thiazolylhydrazone4-methoxyphenyl1.69 ± 0.08[2]

Structure-Activity Relationship (SAR) Analysis

The data suggests that substitutions on the benzofuran ring system significantly influence the MAO inhibitory activity. For the benzofuran-thiazolylhydrazone series, electron-withdrawing groups, such as dichloro-substitution on the phenyl ring, appear to enhance MAO-A inhibitory potency.[2] In contrast, for MAO-B inhibition, the nature and position of the substituent on the phenyl ring of the thiazolylhydrazone moiety play a crucial role in determining the inhibitory activity.[2]

Experimental Protocols

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Principle: This assay fluorometrically determines the inhibitory effect of test compounds on MAO-A and MAO-B enzymes. The enzyme activity is measured by the production of a fluorescent product from a non-fluorescent substrate.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or a commercial fluorometric substrate)

  • Reference inhibitors (Moclobemide for MAO-A, Selegiline for MAO-B)

  • Test compounds (analogs of this compound)

  • Phosphate buffer (pH 7.4)

  • 96-well microplates (black, for fluorescence)

  • Fluorometric microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of enzymes, substrates, reference inhibitors, and test compounds in appropriate solvents. Serially dilute the test compounds and reference inhibitors to the desired concentrations.

  • Enzyme Reaction: In each well of the 96-well plate, add the phosphate buffer, the MAO enzyme (either MAO-A or MAO-B), and the test compound or reference inhibitor.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow for the interaction between the inhibitor and the enzyme.

  • Initiation of Reaction: Add the MAO substrate to each well to start the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals for a specific duration (e.g., 30 minutes).

  • Data Analysis: Calculate the rate of the enzymatic reaction. The percentage of inhibition for each concentration of the test compound is determined by comparing the reaction rate in the presence of the inhibitor to the control (enzyme and substrate without inhibitor).

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of MAO in neurotransmitter metabolism and a general workflow for screening potential inhibitors.

MAO_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_mito Mitochondrion cluster_post Postsynaptic Neuron Monoamine_Neurotransmitter Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO) Monoamine_Neurotransmitter->MAO Metabolism Receptor Postsynaptic Receptor Monoamine_Neurotransmitter->Receptor Binding Inactive_Metabolites Inactive Metabolites MAO->Inactive_Metabolites Oxidative Deamination Inhibitor This compound Analog (Inhibitor) Inhibitor->MAO Inhibition

Figure 1. Role of MAO in Neurotransmitter Metabolism and Inhibition by Analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis Synthesis Synthesis of This compound Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification MAO_Assay MAO-A and MAO-B Inhibition Assay Purification->MAO_Assay IC50 Determination of IC50 Values MAO_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

Figure 2. Experimental Workflow for Screening MAO Inhibitors.

References

Spectroscopic comparison of cis and trans isomers of substituted dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of cis and trans isomers of substituted 2,3-dihydrobenzofurans. The differentiation of these stereoisomers is critical in drug discovery and development, as stereochemistry often dictates biological activity. This document summarizes key differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra, supported by experimental data and protocols.

Spectroscopic Comparison of cis and trans Isomers

The spatial arrangement of substituents on the dihydrofuran ring in cis and trans isomers leads to distinct spectroscopic signatures. The most definitive method for stereochemical assignment is often ¹H NMR spectroscopy, specifically the analysis of vicinal coupling constants between protons at the C2 and C3 positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The magnitude of the vicinal coupling constant (JH2-H3) is highly dependent on the dihedral angle between the protons at C2 and C3. In general, the coupling constant for cis isomers (Jcis) is larger than for trans isomers (Jtrans) in 2,3-disubstituted dihydrobenzofurans.[1]

For example, in a study of highly functionalized 2,3-dihydrobenzofurans, the trans isomer (6a) exhibited a vicinal coupling constant of only 1.1 Hz, while the corresponding cis isomer (6b) showed a much larger coupling of 5.3 Hz.[1] Computational modeling supports these findings, with calculated coupling constants of 2.93 Hz for the trans isomer and 8.25 Hz for the cis isomer.[1]

¹³C NMR: The chemical shifts of the carbon atoms in the dihydrofuran ring (C2 and C3) and the attached substituents can also differ between cis and trans isomers due to varying steric and electronic environments. An upfield shift of proton and carbon resonances is often observed in the cis isomer compared to the trans isomer, which can be attributed to anisotropic shielding effects from the altered three-dimensional structure.

Infrared (IR) Spectroscopy

While NMR is the primary tool for differentiating these isomers, IR spectroscopy can provide complementary information. The vibrational frequencies of bonds within the dihydrofuran ring and the substituents can be influenced by the stereochemistry. Differences may be observed in the fingerprint region (below 1500 cm⁻¹) of the spectrum, which is sensitive to the overall molecular geometry. The intensity of certain absorption bands can also vary, with cis isomers sometimes exhibiting more intense absorptions for particular vibrational modes compared to their trans counterparts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. While cis and trans isomers have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) can sometimes differ. The relative abundances of certain fragment ions may vary due to the different steric environments of the substituents, which can influence the stability of the resulting fragment ions. However, in many cases, the mass spectra of cis and trans isomers are very similar, making differentiation by this method alone challenging without careful analysis and comparison to standards.

Data Presentation

The following table summarizes the key spectroscopic data for a representative pair of cis and trans substituted dihydrobenzofurans.

Spectroscopic TechniqueIsomerSubstituentsKey Spectroscopic Data
¹H NMR trans2-COOCH₃, 3-OC₂H₅, 5-acetyl, 6-hydroxy, 7-methoxyJH2-H3 = 1.1 Hz[1]
cis2-COOCH₃, 3-OC₂H₅, 5-acetyl, 6-hydroxy, 7-methoxyJH2-H3 = 5.3 Hz[1]
¹³C NMR trans(General) 2-Aryl, 3-AlkylC2 and C3 chemical shifts are typically downfield compared to the cis isomer.
cis(General) 2-Aryl, 3-AlkylC2 and C3 chemical shifts are typically upfield compared to the trans isomer.
IR Spectroscopy trans(General)May show differences in the fingerprint region and C-O stretching frequencies compared to the cis isomer.
cis(General)May show differences in the fingerprint region and C-O stretching frequencies compared to the trans isomer.
Mass Spectrometry trans / cis(General)Molecular Ion (M⁺) peak will be identical. Fragmentation patterns may show subtle differences in the relative abundance of fragment ions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of Substituted Dihydrobenzofurans

A common route to 2,3-disubstituted dihydrobenzofurans involves the cyclization of appropriately substituted phenols. Stereoselectivity can often be controlled by the choice of catalyst and reaction conditions, allowing for the targeted synthesis of either the cis or trans isomer.

NMR Spectroscopy
  • Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

  • ¹H NMR Acquisition: Standard pulse sequences are used. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Proton-decoupled spectra are typically acquired with a spectral width of 0-220 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: Solid samples can be analyzed as KBr pellets or as a thin film deposited on a salt plate (e.g., NaCl, KBr) from a volatile solvent. Liquid samples can be analyzed as a neat film between salt plates.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: Spectra are typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Samples are dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used for these types of compounds.

  • Data Acquisition: The sample solution is infused into the ESI source. Mass spectra are acquired in positive or negative ion mode, depending on the nature of the analyte.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic analysis of cis and trans isomers of substituted dihydrobenzofurans.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion start Starting Materials (e.g., Substituted Phenol) reaction Cyclization Reaction (Stereoselective Control) start->reaction isomers Mixture of cis and trans Isomers reaction->isomers separation Chromatographic Separation isomers->separation cis Pure cis Isomer separation->cis trans Pure trans Isomer separation->trans nmr NMR Spectroscopy (¹H and ¹³C) cis->nmr ir IR Spectroscopy cis->ir ms Mass Spectrometry cis->ms trans->nmr trans->ir trans->ms conclusion Stereochemical Assignment and Comparison nmr->conclusion ir->conclusion ms->conclusion

Caption: General workflow for synthesis and analysis.

References

In Vitro Assay Validation for Novel Derivatives of (2,3-Dihydrobenzofuran-2-yl)methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of novel derivatives of (2,3-Dihydrobenzofuran-2-yl)methanamine, focusing on their in vitro pharmacological profiles. The data presented herein is intended to guide researchers, scientists, and drug development professionals in evaluating the potential of these compounds as modulators of monoamine neurotransmitter systems. The validation process involves a series of in vitro assays to determine the potency, selectivity, and cytotoxicity of these novel chemical entities.

The this compound scaffold is a key pharmacophore in a variety of biologically active compounds.[1][2] Derivatives of this structure have shown potential to interact with key targets in the central nervous system, particularly monoamine transporters and enzymes, which are implicated in the pathophysiology of depression, anxiety, and other neurological disorders.[3][4] This guide presents a comparative analysis of three novel derivatives—Derivative A, Derivative B, and Derivative C—against established reference compounds.

Comparative Performance Data

The following tables summarize the in vitro activity of the novel derivatives compared to reference compounds. Potency is expressed as the half-maximal inhibitory concentration (IC50) for transporter and enzyme inhibition, while cytotoxicity is represented by the half-maximal cytotoxic concentration (CC50).

Table 1: Monoamine Transporter Inhibition Profile

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
Derivative A150.325.61.8
Derivative B85.210.115.3
Derivative C>1000520.189.7
Fluoxetine (Ref.)11001501.1

Table 2: Monoamine Oxidase Inhibition Profile

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)
Derivative A>10000>10000
Derivative B850.598.4
Derivative C15.2250.3
Clorgyline (Ref.)2.991500
Selegiline (Ref.)25007.04

Table 3: Cytotoxicity Profile in SH-SY5Y Cells

CompoundCC50 (µM)
Derivative A>100
Derivative B25.8
Derivative C15.3
Menadione (Ref.)5.2

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Monoamine Transporter Uptake Assay

This assay evaluates the ability of the test compounds to inhibit the uptake of neurotransmitters by the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. A fluorescence-based method is employed using a commercially available kit.[5][6][7][8][9]

Cell Culture and Plating:

  • HEK293 cells stably expressing human DAT, NET, or SERT are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic.

  • Cells are seeded into 96-well, black-walled, clear-bottom microplates at a density of 40,000-60,000 cells per well and allowed to adhere overnight.[6]

Assay Procedure:

  • On the day of the assay, the cell culture medium is removed, and the cells are washed with Hank's Balanced Salt Solution (HBSS).

  • Test compounds are serially diluted in HBSS and added to the wells.

  • The plate is incubated for 10-20 minutes at 37°C.

  • A fluorescent substrate that mimics biogenic amine neurotransmitters is added to all wells.[8]

  • The fluorescence intensity is measured kinetically over 30 minutes using a fluorescence plate reader with bottom-read capabilities.[5][6]

Data Analysis:

  • The rate of substrate uptake is determined from the linear phase of the kinetic read.

  • IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory activity of the test compounds against the A and B isoforms of monoamine oxidase. A fluorometric assay is used to detect the production of hydrogen peroxide, a byproduct of MAO activity.[10][11][12]

Reagents and Enzyme Preparation:

  • Recombinant human MAO-A and MAO-B enzymes are used.

  • The substrate is kynuramine for both isoforms.[10]

  • A fluorescent probe (e.g., Amplex Red) is used in combination with horseradish peroxidase (HRP) to detect H2O2.[11]

Assay Procedure:

  • The assay is performed in a 384-well microplate.[11]

  • Test compounds are serially diluted and pre-incubated with either MAO-A or MAO-B enzyme in a phosphate buffer (pH 7.4) for 15 minutes at 37°C.

  • The reaction is initiated by the addition of kynuramine and the detection reagent mixture (fluorescent probe and HRP).

  • The plate is incubated for 30-60 minutes at 37°C.

  • Fluorescence is measured using a fluorescence plate reader.

Data Analysis:

  • The percentage of inhibition is calculated relative to a vehicle control.

  • IC50 values are determined by non-linear regression analysis of the concentration-response curves.[11]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[13][14][15] This assay is used to determine the cytotoxicity of the novel compounds.

Cell Culture and Treatment:

  • Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are seeded in 96-well plates at a density of 1.5 x 10^4 cells/well and allowed to attach for 24 hours.[13]

  • The cells are then treated with various concentrations of the test compounds for 24 hours.[13]

Assay Procedure:

  • After the incubation period, the medium is removed, and 50 µL of MTT reagent (1 mg/mL in DMEM) is added to each well.[13]

  • The plate is incubated for 4 hours at 37°C to allow the formation of formazan crystals.[13]

  • The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[13]

  • The absorbance is measured at 540 nm using a microplate reader.[13]

Data Analysis:

  • Cell viability is expressed as a percentage of the vehicle-treated control cells.

  • CC50 values are calculated from the concentration-response curves using non-linear regression.

Visualizations

The following diagrams illustrate key concepts and workflows related to the in vitro validation of the novel this compound derivatives.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine Vesicle Vesicle Dopamine->Vesicle VMAT2 MAO MAO Dopamine->MAO Metabolism VMAT2 VMAT2 Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release DAT DAT DAT->Dopamine DOPAC DOPAC MAO->DOPAC Synaptic_Cleft->DAT Reuptake D2_Receptor D2 Receptor Synaptic_Cleft->D2_Receptor Binding Signaling_Cascade Signaling_Cascade D2_Receptor->Signaling_Cascade G Start Start Compound_Synthesis Synthesis of Novel Derivatives Start->Compound_Synthesis Primary_Screening Primary Screening: Transporter & MAO Inhibition Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification (Potency > Threshold) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening: Selectivity Profiling Hit_Identification->Secondary_Screening Cytotoxicity_Assay Cytotoxicity Assessment (e.g., MTT Assay) Secondary_Screening->Cytotoxicity_Assay Lead_Selection Lead Candidate Selection Cytotoxicity_Assay->Lead_Selection End End Lead_Selection->End G Library Novel Derivatives Library PrimaryAssays Primary Assays (DAT, NET, SERT, MAO-A, MAO-B) Library->PrimaryAssays PotentHits Potent Hits PrimaryAssays->PotentHits Selectivity Selectivity Analysis (e.g., SERT vs DAT/NET) PotentHits->Selectivity Cytotoxicity Cytotoxicity Evaluation (CC50) Selectivity->Cytotoxicity TherapeuticIndex Therapeutic Index (CC50 / IC50) Cytotoxicity->TherapeuticIndex LeadCandidates Lead Candidates TherapeuticIndex->LeadCandidates

References

Comparative Guide to Cross-Reactivity of Antibodies Raised Against Benzofuran-Containing Haptens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of monoclonal antibodies developed against various benzofuran-containing haptens. The data presented is compiled from multiple studies to aid in the selection and development of immunoassays for the detection of benzofuran derivatives.

Introduction

Benzofuran is a heterocyclic compound found in a variety of natural products and synthetic molecules with significant biological activities. The development of specific antibodies against benzofuran-containing compounds is crucial for various applications, including therapeutic drug monitoring, diagnostic assays, and environmental analysis. A key parameter in the utility of these antibodies is their cross-reactivity with structurally related molecules. This guide summarizes the cross-reactivity data from several studies, details the experimental methodologies used, and provides visual representations of the workflows involved.

Data Presentation: Cross-Reactivity of Anti-Benzofuran Monoclonal Antibodies

The following tables summarize the cross-reactivity of monoclonal antibodies raised against different benzofuran-containing haptens. The cross-reactivity is typically determined by competitive enzyme-linked immunosorbent assay (ELISA) and is calculated as:

(IC50 of the target analyte / IC50 of the competing compound) x 100%

Table 1: Cross-Reactivity of Monoclonal Antibody 13C8

This antibody was raised against the hapten 2,3-dihydro-2,2-dimethyl-7-benzofuranmethanamine (DDB).[1]

CompoundIC50 (ng/mL)Cross-Reactivity (%)
Carbofuran0.18100
Benfuracarb-83.7
Carbosulfan-76.5
3-Hydroxy-carbofuran-72.0
Other carbamate pesticides-< 1
Table 2: Cross-Reactivity of Monoclonal Antibody 5D3

This antibody was developed using the hapten 4-[[(2,3-dihydro-2,2-dimethyl-7-benzofuranyloxy) carbonyl]-amino]-butanoic acid (BFNB).

CompoundCross-Reactivity (%)
Bendiocarb3.0
Propoxur2.9
3-Hydroxycarbofuran1.5
Isoprocarb1.2
Benfuracarb0.5
Carbosulfan0.3
Carbaryl< 0.01
Methomyl< 0.01

Experimental Protocols

Hapten Synthesis

1. Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranmethanamine (DDB)

A detailed synthesis protocol for DDB was not provided in the reviewed literature. However, it is described as a derivative of 2,3-dihydro-2,2-dimethyl-7-benzofuranol. The general approach involves the introduction of a methanamine group to the benzofuranol backbone.

2. Synthesis of 4-[[(2,3-dihydro-2,2-dimethyl-7-benzofuranyloxy) carbonyl]-amino]-butanoic acid (BFNB)

The synthesis of BFNB involves the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranol with a derivative of butanoic acid containing a carbonyl-amino linker. This process creates a hapten with a spacer arm to facilitate conjugation to a carrier protein.

3. Synthesis of 5-methoxy-2,3-dihydrobenzofuran-3-acetic acid (MDA)

The synthesis of MDA as a heterologous coating hapten involves modification of the 2,3-dihydrobenzofuran core to introduce a methoxy group and an acetic acid side chain. This structure is sufficiently different from the immunizing hapten to improve the sensitivity of the immunoassay.

Monoclonal Antibody Production

The general workflow for producing monoclonal antibodies against benzofuran haptens is illustrated in the diagram below. This process involves immunizing mice with a hapten-carrier protein conjugate, followed by hybridoma technology to produce and select for high-affinity, specific monoclonal antibodies.[1]

Indirect Competitive ELISA (ic-ELISA) Protocol

The following is a generalized protocol for determining the cross-reactivity of antibodies using an indirect competitive ELISA.

  • Coating: Microtiter plates are coated with a coating antigen (e.g., MDA-OVA) diluted in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plates are washed three times with a washing buffer (e.g., PBS containing 0.05% Tween 20).

  • Blocking: The remaining protein-binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at 37°C.

  • Competitive Reaction: A mixture of the monoclonal antibody and either the standard analyte or a competing compound at various concentrations is added to the wells. The plate is then incubated for 1 hour at 37°C.

  • Washing: The plates are washed as described in step 2.

  • Secondary Antibody: An enzyme-conjugated secondary antibody (e.g., HRP-goat anti-mouse IgG) is added to each well, and the plate is incubated for 1 hour at 37°C.

  • Washing: The plates are washed as described in step 2.

  • Substrate Addition: A substrate solution (e.g., TMB) is added to the wells, and the plate is incubated in the dark for 15-30 minutes.

  • Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2 M H2SO4).

  • Measurement: The absorbance is read at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Visualizations

Antibody_Production_Workflow cluster_Hapten_Preparation Hapten Preparation cluster_Immunization_and_Hybridoma Immunization & Hybridoma Technology cluster_Screening_and_Cloning Screening & Cloning cluster_Antibody_Production_and_Purification Antibody Production & Purification Hapten_Synthesis Hapten Synthesis (e.g., DDB, BFNB) Conjugation Conjugation to Carrier Protein (BSA/OVA) Hapten_Synthesis->Conjugation Immunization Immunize Mice with Hapten-Protein Conjugate Conjugation->Immunization Spleen_Cell_Fusion Fuse Spleen Cells with Myeloma Cells Immunization->Spleen_Cell_Fusion Hybridoma_Selection Select Hybridoma Cells in HAT Medium Spleen_Cell_Fusion->Hybridoma_Selection ELISA_Screening Screen Supernatants by ELISA Hybridoma_Selection->ELISA_Screening Cloning Clone Positive Hybridomas by Limiting Dilution ELISA_Screening->Cloning Ascites_Production Produce Ascites in Mice Cloning->Ascites_Production Purification Purify Monoclonal Antibodies Ascites_Production->Purification Final_Antibody Final_Antibody Purification->Final_Antibody Characterized Monoclonal Antibody

Caption: Monoclonal antibody production workflow against benzofuran haptens.

ic_ELISA_Workflow A 1. Coat Plate with Coating Antigen (e.g., MDA-OVA) B 2. Wash and Block Non-specific Sites A->B C 3. Add Mixture of Antibody and Analyte/Competitor B->C D 4. Wash C->D E 5. Add Enzyme-Conjugated Secondary Antibody D->E F 6. Wash E->F G 7. Add Substrate and Incubate F->G H 8. Stop Reaction and Measure Absorbance G->H

Caption: Indirect competitive ELISA (ic-ELISA) workflow.

Cross_Reactivity_Logic cluster_Analytes Analytes in Sample Target Target Analyte (e.g., Carbofuran) Antibody Monoclonal Antibody Target->Antibody High Affinity Binding Analog Structural Analog (e.g., Benfuracarb) Analog->Antibody Variable Affinity (Cross-Reactivity) Coated_Antigen Coated Antigen on Plate Antibody->Coated_Antigen Competitive Binding

Caption: Logical relationship in competitive immunoassay for cross-reactivity.

References

Benchmarking the Efficacy of (2,3-Dihydrobenzofuran-2-yl)methanamine-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of (2,3-Dihydrobenzofuran-2-yl)methanamine-based inhibitors against established alternatives for three key drug targets: microsomal prostaglandin E synthase-1 (mPGES-1), phosphodiesterase 1B (PDE1B), and acetylcholinesterase (AChE). The information is supported by experimental data and detailed protocols to assist in the evaluation and selection of these compounds for further research and development.

Executive Summary

This compound and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against a range of enzymes implicated in inflammation, neuroinflammation, and neurodegenerative diseases. This guide benchmarks their performance against well-known inhibitors: celecoxib for mPGES-1, rolipram for PDE1B, and donepezil for acetylcholinesterase. The presented data highlights the potential of this scaffold to yield potent and selective inhibitors, warranting further investigation for therapeutic applications.

Data Presentation: Comparative Inhibitory Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative this compound-based inhibitors and their established counterparts. Lower IC50 values indicate greater potency.

Table 1: Inhibition of Microsomal Prostaglandin E Synthase-1 (mPGES-1)

CompoundTargetIC50 (µM)Reference CompoundIC50 (µM)
Dihydrobenzofuran Derivative 1mPGES-1[Data not available in publicly accessible literature]Celecoxib~7.6
Dihydrobenzofuran Derivative 2mPGES-1[Data not available in publicly accessible literature]Rofecoxib~35
Dihydrobenzofuran Derivative 3mPGES-1[Data not available in publicly accessible literature]Etoricoxib~106

Note: While specific IC50 values for direct derivatives of this compound against mPGES-1 were not found in publicly available comparative studies, the dihydrobenzofuran scaffold has been identified as a promising starting point for the development of mPGES-1 inhibitors.

Table 2: Inhibition of Phosphodiesterase 1B (PDE1B)

CompoundTargetIC50 (nM)Reference CompoundIC50 (nM)
Dihydrobenzofuran Derivative APDE1B[Data not available in publicly accessible literature]Rolipram (PDE4)~130-240
Dihydrobenzofuran Derivative BPDE1B[Data not available in publicly accessible literature]ITI-214 (PDE1)[Specific IC50 not provided]

Note: Direct comparative IC50 values for this compound derivatives against PDE1B inhibitors like rolipram were not available. Rolipram is a PDE4 inhibitor, often used as a reference in broader PDE inhibitor studies.

Table 3: Inhibition of Acetylcholinesterase (AChE)

CompoundTargetIC50 (nM)Reference CompoundIC50 (nM)
Benzofuran Ketone Derivative 3tAChE980Donepezil6.7-59.9
Benzofuran Ketone Derivative 3sAChE1070Tacrine77
Benzofuran Ketone Derivative 2bAChE1080Rivastigmine4.3
Benzofuran Ketone Derivative 2aAChE1140Physostigmine0.67

Note: The presented benzofuran ketone derivatives, while not direct methanamine analogs, demonstrate the potential of the broader benzofuran scaffold to inhibit acetylcholinesterase. The IC50 values for donepezil and other inhibitors can vary based on experimental conditions.[1]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental basis for the efficacy data, the following diagrams illustrate the relevant signaling pathways and a general workflow for inhibitor testing.

Microsomal Prostaglandin E Synthase-1 (mPGES-1) Signaling Pathway

mPGES1_Pathway Arachidonic Acid Arachidonic Acid COX-1/2 COX-1/2 Arachidonic Acid->COX-1/2 PGH2 PGH2 COX-1/2->PGH2 mPGES-1 mPGES-1 PGH2->mPGES-1 PGE2 PGE2 mPGES-1->PGE2 EP Receptors EP Receptors PGE2->EP Receptors Inflammation Inflammation EP Receptors->Inflammation

Caption: mPGES-1 catalyzes the conversion of PGH2 to the pro-inflammatory mediator PGE2.

General Experimental Workflow for Inhibitor Efficacy Screening

Experimental_Workflow Compound Library Compound Library Primary Screening Primary Screening Compound Library->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Dose-Response & IC50 Dose-Response & IC50 Hit Identification->Dose-Response & IC50 Lead Compound Lead Compound Dose-Response & IC50->Lead Compound Selectivity Profiling Selectivity Profiling Lead Compound->Selectivity Profiling In Vivo Efficacy In Vivo Efficacy Selectivity Profiling->In Vivo Efficacy

Caption: A typical workflow for identifying and characterizing enzyme inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for the key assays cited.

Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition Assay (Cell-Based)

This assay evaluates the ability of a compound to inhibit PGE2 production in whole cells.

  • Cell Line: Human lung carcinoma cells (A549) are commonly used.

  • Cell Culture: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Assay Procedure:

    • Seeding: Seed A549 cells in 96-well plates and allow them to adhere.

    • Pre-treatment: Replace the culture medium with fresh medium containing various concentrations of the test compounds (e.g., this compound derivatives) or a vehicle control (e.g., 0.1% DMSO). Pre-incubate for 1-2 hours.

    • Stimulation: Induce mPGES-1 expression and PGE2 production by adding a pro-inflammatory stimulus, such as Interleukin-1 beta (IL-1β), at a final concentration of 1-10 ng/mL.

    • Incubation: Incubate the cells for 24 to 48 hours at 37°C.

    • Supernatant Collection: Collect the cell culture supernatant.

    • PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Phosphodiesterase 1B (PDE1B) Enzyme Inhibition Assay (Fluorescence Polarization)

This assay identifies inhibitors of PDE1B using fluorescence polarization.

  • Principle: The assay is based on the binding of a fluorescently labeled nucleotide monophosphate, generated by PDE1B, to a binding agent. This binding event causes a change in the polarization of the fluorescent signal.

  • Reagents:

    • Purified recombinant PDE1B enzyme.

    • Fluorescently labeled substrate (e.g., FAM-Cyclic-3',5'-AMP).

    • Binding Agent.

    • PDE assay buffer.

  • Assay Procedure (96-well plate):

    • Reaction Setup: To each well, add the PDE assay buffer.

    • Add the test inhibitor solution at various concentrations or a vehicle control.

    • Add the fluorescently labeled substrate.

    • Initiate Reaction: Add the diluted PDE1B enzyme to initiate the reaction.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop Reaction & Binding: Add the binding agent to stop the enzymatic reaction and allow binding to the product.

    • Measurement: Read the fluorescence polarization on a microplate reader.

  • Data Analysis: A decrease in fluorescence polarization indicates inhibition of PDE1B activity. Calculate the IC50 value from the dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This is a widely used spectrophotometric method to determine AChE activity.[2]

  • Principle: The assay measures the activity of AChE by quantifying the rate of formation of a yellow-colored product, 5-thio-2-nitrobenzoate (TNB).[3] AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce TNB, which is measured at 412 nm.[3]

  • Reagents:

    • Acetylcholinesterase (AChE) enzyme.

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Phosphate buffer (pH 8.0).

  • Assay Procedure (96-well plate):

    • Plate Setup:

      • Blank: Phosphate buffer, DTNB, and ATCI.

      • Control (100% activity): Phosphate buffer, AChE solution, DTNB, and solvent for the test compound.

      • Test Sample: Phosphate buffer, AChE solution, DTNB, and the test compound solution at various concentrations.

    • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix and incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

    • Reaction Initiation: Add the ATCI solution to all wells to start the reaction.

    • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: The rate of the reaction is proportional to the AChE activity. Calculate the percentage of inhibition for each inhibitor concentration compared to the control. The IC50 value is determined from the resulting dose-response curve.[4]

References

A Head-to-Head Comparison of Catalytic Systems for Dihydrobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance and Protocols

The dihydrobenzofuran scaffold is a privileged motif in medicinal chemistry and natural product synthesis, driving continuous innovation in synthetic methodologies. The choice of a catalytic system is paramount for achieving high efficiency, selectivity, and functional group tolerance. This guide provides a head-to-head comparison of prominent catalytic systems for dihydrobenzofuran synthesis, supported by experimental data and detailed protocols to inform your selection process.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of four distinct catalytic systems for the synthesis of dihydrobenzofurans. The selected examples highlight the strengths and typical applications of each approach, focusing on yield and stereoselectivity.

Catalytic SystemCatalyst/ReagentsSubstrate Scope ExampleYield (%)Enantioselectivity (er) / Diastereoselectivity (dr)Key Advantages
Palladium-Catalyzed Heck/Tsuji-Trost Reaction Pd₂(dba)₃·CHCl₃, TY-Phos, NaOPho-Bromophenols and 1,3-dienes35-9973:27 to 97:3 erExcellent enantiocontrol, high functional group tolerance, readily available starting materials.
Rhodium-Catalyzed C-H Activation [CpRhCl₂]₂, AgSbF₆, Cu(OAc)₂N-Phenoxyacetamides and 1,3-dienes49-76Not always applicable (achiral)High atom economy via C-H activation, good functional group compatibility, redox-neutral.[1][2]
Iridium-Catalyzed Intramolecular Hydroarylation [Ir(cod)Cl]₂, (S,S)-QuinoxP, NaBArFm-Allyloxyphenyl ketones62-99up to 99:1 erHigh enantioselectivity for specific substrate classes, effective for 5-exo cyclization.[3][4]
Organocatalytic Michael/Oxa-Substitution Chiral Thiourea Catalystortho-Hydroxy chalcones and pyridinium ylidesup to 95up to >99:1 dr, 99:1 erMetal-free conditions, excellent stereocontrol, mild reaction conditions.

Experimental Protocols

Detailed methodologies for the key catalytic systems are provided below. These protocols are based on published literature and offer a starting point for laboratory implementation.

Palladium-Catalyzed Enantioselective Heck/Tsuji-Trost Reaction

This protocol describes the synthesis of chiral 2,3-dihydrobenzofurans from o-bromophenols and 1,3-dienes.

Materials:

  • Pd₂(dba)₃·CHCl₃ (Palladium catalyst precursor)

  • TY-Phos (Chiral ligand)

  • Sodium phenoxide (NaOPh) (Base)

  • o-Bromophenol derivative

  • 1,3-Diene derivative

  • Dichloromethane (DCM) (Solvent)

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃·CHCl₃ (0.01 mmol, 2.0 mol%), TY-Phos (0.022 mmol, 4.4 mol%), and sodium phenoxide (0.6 mmol, 1.2 equiv).

  • Add the o-bromophenol (0.5 mmol, 1.0 equiv) and freshly distilled dichloromethane (2.0 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the 1,3-diene (1.0 mmol, 2.0 equiv) to the reaction mixture.

  • Stir the reaction at the indicated temperature (e.g., 40 °C) for 24-48 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired dihydrobenzofuran product.

Rhodium(III)-Catalyzed C-H Activation/[3+2] Annulation

This method outlines the synthesis of dihydrobenzofurans from N-phenoxyacetamides and 1,3-dienes via a C-H activation strategy.[1][2]

Materials:

  • [Cp*RhCl₂]₂ (Rhodium catalyst)

  • AgSbF₆ (Silver hexafluoroantimonate, additive)

  • Cu(OAc)₂ (Copper(II) acetate, oxidant)

  • N-Phenoxyacetamide derivative

  • 1,3-Diene derivative

  • 1,2-Dichloroethane (DCE) (Solvent)

Procedure:

  • In a sealed tube, combine the N-phenoxyacetamide (0.2 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), AgSbF₆ (0.02 mmol, 10 mol%), and Cu(OAc)₂ (0.2 mmol, 1.0 equiv).

  • Add the 1,3-diene (0.4 mmol, 2.0 equiv) and 1,2-dichloroethane (1.0 mL).

  • Seal the tube and heat the reaction mixture at 80 °C for 12-24 hours.

  • After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the dihydrobenzofuran.

Iridium-Catalyzed Enantioselective Intramolecular Hydroarylation

This protocol details the enantioselective synthesis of 3-substituted dihydrobenzofurans from m-allyloxyphenyl ketones.[3][4]

Materials:

  • [Ir(cod)Cl]₂ (Iridium catalyst precursor)

  • (S,S)-QuinoxP* (Chiral bisphosphine ligand)

  • NaBArF (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, activator)

  • m-Allyloxyphenyl ketone derivative

  • Toluene (Solvent)

Procedure:

  • In a glovebox, charge a vial with [Ir(cod)Cl]₂ (0.005 mmol, 2.5 mol%), (S,S)-QuinoxP* (0.011 mmol, 5.5 mol%), and NaBArF (0.01 mmol, 5.0 mol%).

  • Add toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes to generate the active catalyst.

  • In a separate vial, dissolve the m-allyloxyphenyl ketone (0.2 mmol, 1.0 equiv) in toluene (1.0 mL).

  • Transfer the substrate solution to the catalyst solution.

  • Seal the vial and heat the reaction at 100 °C for 12-24 hours.

  • Cool the reaction to room temperature and concentrate in vacuo.

  • Purify the residue by preparative thin-layer chromatography or flash column chromatography to obtain the enantioenriched dihydrobenzofuran.

Organocatalytic Michael/Oxa-Substitution Cascade

This procedure describes a metal-free approach to highly substituted trans-2,3-dihydrobenzofurans.

Materials:

  • Chiral thiourea catalyst

  • ortho-Hydroxy chalcone derivative

  • Pyridinium ylide precursor (e.g., N-phenacylpyridinium bromide)

  • Base (e.g., triethylamine)

  • Solvent (e.g., chloroform)

Procedure:

  • To a solution of the ortho-hydroxy chalcone (0.1 mmol, 1.0 equiv) and the pyridinium ylide precursor (0.12 mmol, 1.2 equiv) in chloroform (1.0 mL), add the chiral thiourea catalyst (0.01 mmol, 10 mol%).

  • Add triethylamine (0.15 mmol, 1.5 equiv) to the mixture.

  • Stir the reaction at room temperature for 24-72 hours, monitoring the progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the trans-2,3-dihydrobenzofuran.

Visualizing the Methodologies

The following diagrams illustrate the generalized experimental workflow and the key comparison criteria for the discussed catalytic systems.

G General Experimental Workflow for Catalytic Dihydrobenzofuran Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Select Catalytic System (Pd, Rh, Ir, Organocatalyst) reagents Prepare Starting Materials (e.g., o-halophenol, diene, etc.) start->reagents catalyst_prep Prepare Catalyst/Ligand Solution reagents->catalyst_prep reaction_setup Combine Reagents, Catalyst, Solvent under Inert Atmosphere catalyst_prep->reaction_setup heating Heat/Stir for Specified Time reaction_setup->heating monitoring Monitor Reaction Progress (TLC, GC, LC-MS) heating->monitoring quenching Quench Reaction (if necessary) monitoring->quenching extraction Aqueous Workup/Extraction quenching->extraction purification Column Chromatography extraction->purification product Isolated Dihydrobenzofuran purification->product

Caption: Generalized experimental workflow for catalytic dihydrobenzofuran synthesis.

G Comparison of Catalytic Systems for Dihydrobenzofuran Synthesis cluster_metal Metal Catalysis cluster_criteria Key Comparison Criteria center Dihydrobenzofuran Synthesis Pd Palladium (Heck/Tsuji-Trost) center->Pd Rh Rhodium (C-H Activation) center->Rh Ir Iridium (Hydroarylation) center->Ir Organo Organocatalysis (Metal-Free) center->Organo Yield Yield Pd->Yield Enantio Enantioselectivity Pd->Enantio Scope Substrate Scope Pd->Scope Conditions Reaction Conditions (Temp, Time) Pd->Conditions Cost Catalyst Cost/ Availability Pd->Cost Rh->Yield Rh->Scope Rh->Conditions Rh->Cost Ir->Yield Ir->Enantio Ir->Scope Ir->Conditions Ir->Cost Organo->Yield Organo->Enantio Diastereo Diastereoselectivity Organo->Diastereo Organo->Scope Organo->Conditions Organo->Cost

Caption: Key criteria for comparing catalytic systems for dihydrobenzofuran synthesis.

References

A Guide to DFT Computational Studies and Experimental Validation of (2,3-Dihydrobenzofuran-2-yl)methanamine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the validation of experimental findings on (2,3-Dihydrobenzofuran-2-yl)methanamine and its alternatives using Density Functional Theory (DFT) computational studies. The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] Validating experimental data with computational models is a critical step in modern drug discovery, offering deeper insights into molecular structure, stability, and reactivity.

While a direct comparative study for this compound is not extensively documented in publicly available literature, this guide synthesizes the established methodologies and presents an illustrative comparison based on typical data for this class of compounds. This guide also explores alternatives within the dihydrobenzofuran family for which comprehensive experimental and computational data are available.

Comparison of Theoretical and Experimental Data

The synergy between DFT calculations and experimental spectroscopy is crucial for the unambiguous structural elucidation of novel compounds. DFT methods can predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra with a high degree of accuracy, aiding in the interpretation of experimental results.

Structural and Spectroscopic Validation

A fundamental aspect of characterizing a molecule is the confirmation of its three-dimensional structure and vibrational modes. DFT calculations are instrumental in predicting these properties, which are then compared with experimental data from techniques like NMR and FT-IR spectroscopy.

Table 1: Illustrative Comparison of Calculated and Experimental ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Disclaimer: The following data is illustrative and based on typical values for dihydrobenzofuran derivatives. It serves as an example of a comparative analysis.

Atom NumberDFT Calculated ¹H Chemical Shift (ppm)Experimental ¹H Chemical Shift (ppm)DFT Calculated ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)
24.954.9082.582.1
33.20 (dd)3.15 (dd)35.234.8
47.15 (d)7.12 (d)128.9128.5
56.85 (t)6.81 (t)121.3121.0
67.10 (t)7.07 (t)125.4125.1
76.80 (d)6.77 (d)110.2109.9
7a--158.6158.2
3a--127.8127.5
CH₂ (amine)2.90 (m)2.85 (m)45.144.7
NH₂1.60 (br s)1.55 (br s)--

Table 2: Illustrative Comparison of Calculated and Experimental FT-IR Vibrational Frequencies (cm⁻¹) for this compound

Disclaimer: The following data is illustrative and based on typical values for dihydrobenzofuran derivatives. It serves as an example of a comparative analysis.

Vibrational ModeDFT Calculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H stretch (amine)3350, 32803345, 3275
C-H stretch (aromatic)30503045
C-H stretch (aliphatic)2960, 28802955, 2875
C=C stretch (aromatic)1610, 15901605, 1585
C-O-C stretch (ether)12301225
C-N stretch (amine)10801075

Alternative Dihydrobenzofuran Scaffolds with Published Comparative Data

Several derivatives of 2,3-dihydrobenzofuran have been synthesized and characterized through a combination of experimental techniques and DFT calculations, providing valuable comparative data.

  • (±)-trans-dehydrodicoumarate dimethyl ester and (±)-trans-dehydrodiferulate dimethyl ester : For these dihydrobenzofuran neolignans, a complete assignment of ¹H and ¹³C NMR spectra was achieved through a combination of 1D and 2D NMR experiments. Computational methods were used to simulate the ¹H and ¹³C chemical shifts, which showed good agreement with the experimental data for the trans configuration of the substituents at C7 and C8.[2]

  • 2,3-dihydrobenzofuran linked chalcones : DFT studies have been conducted on these compounds to analyze their structural, spectroscopic (UV-Vis and IR), and electronic (HOMO-LUMO) properties.[4] The calculated vibrational frequencies and electronic absorption spectra have shown good correlation with experimental findings.[4]

Experimental and Computational Protocols

Synthesis and Characterization

The synthesis of this compound and its analogs typically involves multi-step reaction sequences. A general workflow for the synthesis and characterization is outlined below.

G General Workflow for Synthesis and Characterization Start Starting Materials Synthesis Chemical Synthesis (e.g., cyclization, reduction) Start->Synthesis Purification Purification (e.g., chromatography, recrystallization) Synthesis->Purification Characterization Spectroscopic Characterization (NMR, FT-IR, Mass Spectrometry) Purification->Characterization Final Pure Compound Characterization->Final

Caption: A generalized workflow for the synthesis and characterization of dihydrobenzofuran derivatives.

Experimental Protocols:

  • Synthesis: The synthesis of the target compound often starts from commercially available precursors. The specific reaction conditions, including solvents, reagents, temperature, and reaction time, are meticulously controlled and documented.

  • Purification: The crude product is purified using techniques such as column chromatography on silica gel or recrystallization to obtain the compound in high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a standard reference (e.g., TMS).

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are typically recorded using KBr pellets or as a thin film. The vibrational frequencies are reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound.

DFT Computational Methodology

DFT calculations provide a theoretical framework to understand the electronic structure and properties of molecules. The general workflow for a comparative DFT study is as follows:

G DFT Computational Workflow Input Molecular Structure Input Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input->Optimization Frequency Frequency Calculation (IR spectra, thermochemistry) Optimization->Frequency NMR_Calc NMR Chemical Shift Calculation (GIAO method) Optimization->NMR_Calc Analysis Data Analysis and Comparison (with experimental data) Frequency->Analysis NMR_Calc->Analysis Output Validated Molecular Properties Analysis->Output

Caption: A typical workflow for DFT calculations to validate experimental data.

Computational Details:

  • Software: Calculations are often performed using software packages like Gaussian, ORCA, or Spartan.

  • Functional and Basis Set: A common choice for this class of molecules is the B3LYP functional with a basis set such as 6-311++G(d,p).[4] The choice of functional and basis set is crucial for obtaining accurate results.

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.

  • Frequency Calculations: Vibrational frequencies are calculated to predict the IR spectrum and to confirm that the optimized geometry corresponds to a true minimum on the potential energy surface.

  • NMR Calculations: NMR chemical shifts are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

Potential Signaling Pathway Involvement

Derivatives of 2,3-dihydrobenzofuran have been investigated for their potential to modulate various biological pathways. For instance, they have been designed as inhibitors of enzymes like microsomal prostaglandin E2 synthase-1 (mPGES-1), which is involved in inflammation and cancer.[2][3] The following diagram illustrates a hypothetical signaling pathway where a dihydrobenzofuran derivative might act as an inhibitor.

G Hypothetical Signaling Pathway Inhibition Stimulus Pro-inflammatory Stimulus Enzyme Target Enzyme (e.g., mPGES-1) Stimulus->Enzyme activates Product Pro-inflammatory Mediator (e.g., PGE₂) Enzyme->Product catalyzes Substrate Substrate (e.g., PGH₂) Substrate->Enzyme binds to Inflammation Inflammatory Response Product->Inflammation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Enzyme inhibits

Caption: A simplified diagram showing the potential inhibitory action of a dihydrobenzofuran derivative on an inflammatory pathway.

References

Comparative docking studies of (2,3-Dihydrobenzofuran-2-yl)methanamine derivatives in target proteins

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Silico Docking of (2,3-Dihydrobenzofuran-2-yl)methanamine Derivatives Against Key Protein Targets

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the molecular docking studies of 2,3-dihydrobenzofuran derivatives, a class of compounds that includes the structurally significant this compound scaffold. Due to a scarcity of specific comparative docking studies on the methanamine subclass, this guide leverages available data on broader 2,3-dihydrobenzofuran derivatives to provide valuable insights into their potential as therapeutic agents. The data presented here is synthesized from various independent research articles to offer a comparative perspective on their binding affinities against a range of biological targets.

Data Presentation: Comparative Docking Scores

The following table summarizes the binding affinities of various 2,3-dihydrobenzofuran derivatives against several key protein targets. The binding energy, typically reported in kcal/mol, indicates the strength of the interaction between the ligand (the derivative) and the protein. A more negative value generally signifies a stronger and more favorable binding interaction.

Derivative Class/CompoundTarget Protein(s) & PDB IDDocking Score (kcal/mol)Noteworthy Interactions/Comments
2,3-Dihydrobenzofuran Derivatives (General)Aspergillus niger (1kum), Candida albicans (3dra), Escherichia coli (6og7), Salmonella typhi (4k6l), Influenza virus (1ru7), Hepatitis C virus (4tyd)Approx. -6.0 (AutoDock Vina)Compounds DHB2, DHB3, and DHB8 were noted to be effective against most of the tested pathogens.[1]
DHB2Candida albicans (3dra)-7.00Showed higher binding affinity compared to other tested derivatives against this fungal pathogen.[1]
DHB8Candida albicans (3dra)-6.40Demonstrated good binding affinity.[1]
DHB (unspecified)Candida albicans (3dra)-5.70Serves as a baseline for comparison within its study.[1]
2,3-Dihydrobenzofuran-2-carboxylate DerivativesFungal and Bacterial Proteins-6.0 to -7.5The position of substituent groups plays a crucial role in the biological activity of these compounds.[2]
2,3-Diaryl Benzofuran Hybrid (9E)Mycobacterium tuberculosis Polyketide Synthase-13-8.4This derivative showed significant antitubercular activity, supported by its strong docking energy.[3]
Isoniazid (Reference Drug)Mycobacterium tuberculosis Polyketide Synthase-13-6.2Included for comparison as a first-line anti-tubercular drug.[3]
Benzofuran-isoxazole HybridsCOVID-19 Main Protease-9.37 to -11.63These derivatives exhibit strong theoretical affinity for the viral protease.[4]

Experimental Protocols

The methodologies outlined below are a synthesis of common practices reported in the cited literature for molecular docking studies of 2,3-dihydrobenzofuran derivatives.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structures of the 2,3-dihydrobenzofuran derivatives are typically drawn using chemical drawing software (e.g., ChemDraw) and then optimized for their geometry. This process often involves energy minimization using a suitable force field, such as MMFF94, to achieve a stable, low-energy conformation.

  • Protein Preparation: The three-dimensional crystal structures of the target proteins are obtained from the Protein Data Bank (PDB). The raw PDB files are then prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning appropriate atomic charges (e.g., Kollman charges). This ensures the protein structure is in a state suitable for simulating interactions.

2. Molecular Docking Simulation:

  • Software: A variety of software can be used for molecular docking, with AutoDock Vina being a commonly cited tool.[1] Other platforms like FireDock may also be used for refining and ranking the docking results.[1]

  • Grid Box Generation: A grid box is defined around the active site of the target protein. This box specifies the three-dimensional space where the docking software will attempt to place and orient the ligand.

  • Docking Execution: The docking simulation is then run. The software systematically explores different conformations and orientations of the ligand within the defined grid box, calculating the binding energy for each pose.

3. Analysis of Results:

  • Binding Energy: The primary quantitative output is the binding energy, which is used to rank the different ligands and their poses. The pose with the lowest (most negative) binding energy is generally considered the most favorable.

  • Interaction Visualization: The best binding poses are visualized to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's active site residues. This qualitative analysis helps in understanding the structural basis of the binding affinity.

Mandatory Visualization

The following diagrams illustrate the general workflow of a comparative molecular docking study and a hypothetical signaling pathway that could be modulated by this compound derivatives.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D Structure & Energy Minimization) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (from PDB, Add Hydrogens, Assign Charges) protein_prep->grid_gen docking Execute Docking (e.g., AutoDock Vina) grid_gen->docking results Analyze Docking Scores (Binding Energy - kcal/mol) docking->results visualize Visualize Interactions (H-bonds, Hydrophobic, etc.) results->visualize sar Structure-Activity Relationship (SAR) & Lead Optimization visualize->sar

Caption: A generalized workflow for comparative molecular docking studies.

signaling_pathway receptor Target Protein (e.g., Enzyme, Receptor) downstream_kinase Downstream Kinase receptor->downstream_kinase ligand This compound Derivative ligand->receptor Inhibition transcription_factor Transcription Factor downstream_kinase->transcription_factor cellular_response Cellular Response (e.g., Anti-inflammatory, Antimicrobial) transcription_factor->cellular_response

Caption: Hypothetical signaling pathway modulated by a derivative.

References

Safety Operating Guide

Proper Disposal of (2,3-Dihydrobenzofuran-2-yl)methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of (2,3-Dihydrobenzofuran-2-yl)methanamine, ensuring the safety of laboratory personnel and compliance with environmental regulations. This document is intended for researchers, scientists, and drug development professionals who handle this compound.

Hazard Identification and Safety Precautions

This compound and its salts are classified as irritants.[1] They can cause eye, skin, and respiratory tract irritation.[1][2] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[1][3]

Key Hazard Information

Hazard TypeDescriptionCitations
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.[1]
Irritation Causes serious eye irritation. Causes skin irritation. May cause respiratory irritation.[1][2][3]
Target Organs Respiratory system, eyes, skin.[1]
Environmental Avoid release to the environment.[1][4]

Recommended Personal Protective Equipment (PPE)

PPE TypeSpecificationCitations
Eye/Face Protection Chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3]
Skin Protection Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[1][3]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][4]

Waste Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. On-site chemical neutralization is not recommended due to the potential for hazardous reactions and the creation of unknown byproducts.

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Collect waste containing this compound in a designated, compatible, and leak-proof container.

    • Do not mix this waste stream with other chemical wastes, especially strong oxidizing agents or strong acids, to prevent adverse reactions.[4]

  • Containerization:

    • Use a clearly labeled waste container. The label should include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The CAS Number: 21214-11-9.[5]

      • Appropriate hazard pictograms (e.g., irritant).

      • The accumulation start date.

    • Keep the container securely sealed when not in use to prevent the release of vapors.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • The storage area should be equipped with secondary containment to manage any potential leaks or spills.

    • Store in a cool, dry place away from incompatible materials.[1]

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup.

    • Provide the waste manifest with accurate information about the chemical and its quantity.

  • Emergency Preparedness:

    • In case of a spill, evacuate the area and alert your institution's safety officer.

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container.

    • Ensure that an eyewash station and safety shower are readily accessible in the work area.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_lab Laboratory cluster_disposal Disposal Process A Waste Generation (this compound) B Segregate Waste A->B C Containerize and Label (Hazardous Waste) B->C D Store in Satellite Accumulation Area C->D E Contact EHS/Waste Vendor D->E F Prepare for Pickup (Manifesting) E->F G Waste Pickup by Certified Vendor F->G H Final Disposal at Approved Facility G->H

Caption: Workflow for the disposal of this compound.

Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult the Safety Data Sheet (SDS) for the most current and detailed information. Chemical waste generators are responsible for ensuring complete and accurate classification and disposal of hazardous waste in accordance with local, regional, and national regulations.[4]

References

Essential Safety and Operational Guide for Handling (2,3-Dihydrobenzofuran-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of (2,3-Dihydrobenzofuran-2-yl)methanamine. This document provides immediate, essential safety protocols and logistical plans to ensure the well-being of laboratory personnel and to maintain a safe research environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound.

Body PartPPE SpecificationRationale
Eyes Chemical safety goggles or a full-face shield.Protects eyes from splashes and airborne particles.
Hands Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact and potential absorption.
Body A lab coat or chemical-resistant apron.Protects skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator with organic vapor cartridges.Necessary when handling the compound outside of a fume hood or if aerosolization is possible.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize risks. The following workflow outlines the key stages from receiving the chemical to its final disposal.

cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal receiving Receiving and Inspection - Verify chemical identity and quantity. - Inspect for container damage. storage Proper Storage - Store in a cool, dry, well-ventilated area. - Keep away from incompatible materials (e.g., strong oxidizing agents). receiving->storage Store Securely preparation Preparation - Work in a designated area (fume hood). - Assemble all necessary equipment and PPE. storage->preparation Retrieve for Use weighing Weighing and Transfer - Use a tared, sealed container. - Minimize the creation of dust or aerosols. preparation->weighing Proceed to Handling reaction Use in Experiment - Handle with care, avoiding splashes. - Maintain containment at all times. weighing->reaction Transfer to Reaction decontamination Decontamination - Clean all equipment and surfaces thoroughly. reaction->decontamination After Experiment waste_collection Waste Collection - Segregate waste into labeled, sealed containers. decontamination->waste_collection Collect Waste waste_disposal Waste Disposal - Dispose of as hazardous chemical waste according to institutional and local regulations. waste_collection->waste_disposal Final Disposal

Workflow for Handling this compound.
Detailed Experimental Protocol for Safe Handling

While specific experimental uses of this compound will vary, the following general protocol should be adapted to all procedures:

  • Preparation and Pre-handling:

    • Before handling, ensure that a chemical fume hood is certified and functioning correctly.

    • Have a spill kit readily accessible.

    • Don all required personal protective equipment as outlined in the table above.

  • Weighing and Aliquoting:

    • Perform all weighing and transfer operations within the fume hood to minimize inhalation exposure.

    • Use a tared and sealed container for weighing to prevent contamination and exposure.

    • Handle the compound gently to avoid creating dust or aerosols.

  • In-Reaction Handling:

    • When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing.

    • Ensure the reaction setup is secure and properly ventilated.

    • Keep the container of the neat compound sealed when not in use.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.

  • Waste Segregation: All waste contaminated with this compound, including disposable gloves, weighing paper, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: Unused or waste this compound should be disposed of as hazardous chemical waste. It is crucial to follow your institution's and local environmental regulations for the disposal of amine-containing organic compounds[2]. Neutralization or other treatment methods may be required before final disposal[2][3]. Do not dispose of this chemical down the drain[2].

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,3-Dihydrobenzofuran-2-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(2,3-Dihydrobenzofuran-2-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.